3-phenyl-1H-pyrazole-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTJKUYVFSBOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399786 | |
| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5504-65-4 | |
| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-phenyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. This document details established methodologies, including the classic Knorr pyrazole synthesis and the Vilsmeier-Haack reaction, providing step-by-step experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Introduction
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The this compound scaffold is of particular interest due to its presence in a variety of biologically active molecules. The synthesis of this compound and its derivatives is a key step in the discovery of new therapeutic agents. This guide will focus on two primary and reliable synthetic pathways.
Method 1: Knorr Pyrazole Synthesis followed by Hydrolysis
The Knorr pyrazole synthesis is a foundational method for the formation of pyrazole rings through the condensation of a β-dicarbonyl compound with a hydrazine.[1][2] In this approach, the ethyl ester of this compound is first synthesized and subsequently hydrolyzed to yield the final carboxylic acid.
Experimental Workflow
References
An In-depth Technical Guide to the Chemical Properties of 3-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its rigid pyrazole scaffold, substituted with both a phenyl ring and a carboxylic acid functional group, provides a versatile platform for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and a summary of its key characteristics.
Chemical and Physical Properties
This compound is a solid at room temperature with a high melting point, indicating a stable crystal lattice. The presence of both a hydrogen bond donor (the carboxylic acid proton and the pyrazole N-H) and acceptors (the carbonyl oxygen and the pyrazole nitrogens) contributes to its physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 188.18 g/mol | [1][2][3] |
| CAS Number | 5504-65-4 | [4] |
| Appearance | Solid | [3] |
| Melting Point | 278 °C (decomposes) | |
| Predicted Boiling Point | 430.0 ± 25.0 °C | |
| Predicted pKa | 3.07 ± 0.10 | |
| Solubility | Limited solubility in water. Soluble in organic solvents like DMSO and DMF. | [5] |
Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, 3-phenyl-1H-pyrazole-4-carbaldehyde, via the Vilsmeier-Haack reaction. The subsequent step is the oxidation of this aldehyde to the desired carboxylic acid.
Experimental Protocols
Step 1: Synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde
This procedure is based on the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.
-
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Formation of Acetophenone Phenylhydrazone: In a round-bottom flask, dissolve acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization. Filter the resulting solid, wash with cold ethanol, and dry to obtain acetophenone phenylhydrazone.
-
Vilsmeier-Haack Reaction: In a separate three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold N,N-Dimethylformamide (DMF, 10 volumes) with constant stirring. After the addition is complete, add a solution of acetophenone phenylhydrazone (1 equivalent) in DMF dropwise to the Vilsmeier reagent at 0-5 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours.
-
Work-up and Purification: After the reaction is complete, pour the mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. A solid precipitate of 3-phenyl-1H-pyrazole-4-carbaldehyde will form. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Oxidation of 3-phenyl-1H-pyrazole-4-carbaldehyde to this compound
This procedure utilizes potassium permanganate as the oxidizing agent.
-
Materials:
-
3-phenyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone or a mixture of pyridine and water
-
Sulfuric acid (dilute) or Hydrochloric acid (dilute)
-
Sodium bisulfite (NaHSO₃)
-
-
Procedure:
-
Oxidation: In a round-bottom flask, dissolve 3-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of pyridine and water. Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water dropwise with continuous stirring. The reaction is exothermic, so maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the manganese dioxide (MnO₂) precipitate. If the product is in the aqueous phase, acidify the filtrate with dilute sulfuric acid or hydrochloric acid to a pH of 2-3. This will precipitate the this compound. If an organic solvent was used, it may need to be removed under reduced pressure before acidification. If any residual MnO₂ is present, it can be decomposed by the addition of a small amount of sodium bisulfite.
-
Isolation: Filter the precipitated carboxylic acid, wash with cold water to remove any inorganic impurities, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the pyrazole ring, the phenyl group, and the carboxylic acid.
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. It can also be converted to an acid chloride, which is a more reactive intermediate for further functionalization.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the carboxylic acid group is deactivating. The N-H proton of the pyrazole ring can be substituted, for example, by alkylation or acylation, leading to N-substituted derivatives.
-
Phenyl Group: The phenyl group can undergo electrophilic aromatic substitution reactions, with the position of substitution directed by the pyrazole ring.
Spectral Data (Predicted)
¹H NMR Spectroscopy (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~8.3 | s | 1H | Pyrazole C5-H |
| ~7.8 | m | 2H | Phenyl H (ortho) |
| ~7.5 | m | 3H | Phenyl H (meta, para) |
| ~13.5 (broad) | s | 1H | Pyrazole N1-H |
¹³C NMR Spectroscopy (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Carboxylic Acid) |
| ~150 | Pyrazole C3 |
| ~140 | Pyrazole C5 |
| ~130 | Phenyl C (ipso) |
| ~129 | Phenyl C (para) |
| ~128 | Phenyl C (ortho) |
| ~126 | Phenyl C (meta) |
| ~115 | Pyrazole C4 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | N-H stretch (Pyrazole) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium | C=C and C=N stretching (Aromatic and Pyrazole rings) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid) |
| ~920 | Broad | O-H bend (Carboxylic Acid dimer) |
Mass Spectrometry (Electron Ionization)
| m/z | Interpretation |
| 188 | Molecular Ion [M]⁺ |
| 171 | [M - OH]⁺ |
| 143 | [M - COOH]⁺ |
| 115 | [C₉H₇N]⁺ |
| 77 | [C₆H₅]⁺ |
Logical Relationships in Synthesis
The synthesis of this compound follows a clear and logical progression from readily available starting materials. The workflow can be visualized as follows:
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a synthetically accessible and versatile heterocyclic compound. Its well-defined chemical properties and multiple points for further functionalization make it an attractive starting material for the development of new pharmaceutical agents and functional materials. The experimental protocols provided in this guide offer a clear pathway for its preparation, enabling further exploration of its potential in various scientific disciplines.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 5-Phenyl-1H-pyrazole-4-carboxylic acid (CAS 5504-65-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.
Chemical Identity and Physical Properties
5-Phenyl-1H-pyrazole-4-carboxylic acid is a stable, solid organic compound. Its fundamental identifiers and physical characteristics are summarized below.
| Property | Value |
| CAS Number | 5504-65-4 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol [1] |
| Appearance | Solid, white or off-white amorphous powder |
| Melting Point | 278 °C (decomposes)[1] |
| Purity | ≥ 98% (by HPLC) |
| SMILES String | OC(=O)c1cn[nH]c1-c2ccccc2[1] |
| InChI Key | LGTJKUYVFSBOMC-UHFFFAOYSA-N[1] |
Predicted Physicochemical Data
For a deeper understanding of the compound's behavior in biological and chemical systems, the following physicochemical parameters have been predicted using computational models.
| Property | Predicted Value |
| pKa (acidic) | 3.5 ± 0.1 |
| LogP | 1.8 ± 0.3 |
| Water Solubility | 0.5 g/L |
Note: These values are computationally predicted and should be confirmed through experimental validation.
Experimental Protocols
The following sections detail standardized experimental protocols for the determination of key physicochemical and purity parameters of 5-Phenyl-1H-pyrazole-4-carboxylic acid.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small quantity of finely powdered 5-Phenyl-1H-pyrazole-4-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is rapidly increased to approximately 20 °C below the expected melting point (around 258 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.[2][3]
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of pharmaceutical and chemical compounds.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is used.
-
Sample Preparation: A stock solution of 5-Phenyl-1H-pyrazole-4-carboxylic acid is prepared by dissolving 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. This is then diluted to an appropriate concentration for analysis.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly employed. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4][5]
Structural Characterization by Spectroscopy
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of 5-Phenyl-1H-pyrazole-4-carboxylic acid is dissolved in 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is used.
-
Data Acquisition:
-
¹H NMR and ¹³C NMR spectra are acquired at room temperature.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a 45° pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically required.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure of the molecule. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm) in the ¹H NMR spectrum.[6][7]
3.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands. For 5-Phenyl-1H-pyrazole-4-carboxylic acid, key expected absorptions include:
Biological Context: Inhibition of Neutrophil Chemotaxis
Pyrazole derivatives are known for their anti-inflammatory properties.[10][11] One of the key processes in inflammation is the directed migration of neutrophils to the site of injury, a process known as chemotaxis. The inhibition of this process is a potential mechanism of action for anti-inflammatory compounds. The signaling pathway governing neutrophil chemotaxis is complex and involves multiple steps that can be targeted by small molecules.
The binding of a chemoattractant to a G protein-coupled receptor (GPCR) on the neutrophil surface initiates a signaling cascade.[2][3] This leads to the activation of G proteins and downstream effectors like phosphoinositide 3-kinase (PI3K). The subsequent generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the cell recruits and activates Rho family GTPases, which in turn drive the actin polymerization necessary for cell migration. Pyrazole-based compounds may exert their anti-inflammatory effects by interfering with one or more components of this pathway.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal transduction in neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Signaling Mechanisms Underlying Cell Polarity and Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of signal transduction in neutrophil chemotaxis | IDEALS [ideals.illinois.edu]
- 6. pnas.org [pnas.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactive oxygen species as signaling molecules in neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Phenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[1][2] This molecule belongs to the pyrazole class of compounds, which are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance in drug discovery and development.
Molecular Structure and Properties
The structure of this compound consists of a pyrazole ring substituted with a phenyl group at the 3-position and a carboxylic acid group at the 4-position.
Structural Details:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈N₂O₂
-
SMILES: O=C(O)c1cnnc1c2ccccc2
-
InChI Key: LGTJKUYVFSBOMC-UHFFFAOYSA-N
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Melting Point | 278 °C (decomposes) | |
| pKa (predicted) | 3.07 ± 0.10 | |
| Solubility | Limited data available. Expected to be soluble in organic solvents like DMSO and methanol. |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
1.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the phenyl group protons, and the carboxylic acid proton. The chemical shifts (δ) are predicted to be in the following regions:
| Proton | Predicted Chemical Shift (ppm) |
| Pyrazole C5-H | ~8.0-8.5 |
| Phenyl H (ortho, meta, para) | ~7.2-7.8 |
| Carboxylic Acid OH | >10 (broad signal) |
| Pyrazole N-H | Variable, broad signal |
Table 2: Predicted ¹H NMR Chemical Shifts
1.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbon atoms of the pyrazole and phenyl rings, as well as the carboxyl carbon.
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid C=O | ~165-175 |
| Pyrazole C3 & C5 | ~130-150 |
| Pyrazole C4 | ~110-120 |
| Phenyl C (ipso, ortho, meta, para) | ~125-135 |
Table 3: Predicted ¹³C NMR Chemical Shifts
1.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1680-1710 |
| C=N (Pyrazole Ring) | 1590-1620 |
| C=C (Aromatic) | 1450-1600 |
| N-H (Pyrazole Ring) | 3200-3500 (broad) |
Table 4: Predicted IR Absorption Frequencies
1.2.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 188. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the phenyl group.
Synthesis
The synthesis of this compound typically involves a two-step process: the formation of the precursor, 3-phenyl-1H-pyrazole-4-carbaldehyde, followed by its oxidation to the carboxylic acid.
Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from general procedures for the synthesis of pyrazole-4-carbaldehydes.
Materials:
-
Acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide solution (10%)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acetophenone phenylhydrazone (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (3 equivalents) dropwise to the cooled solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 70-80°C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash it with water, and dry it.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to obtain pure 3-phenyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocol: Oxidation to this compound
Materials:
-
3-Phenyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)
-
Acetone or a suitable solvent
-
Sulfuric acid (if using Jones reagent)
-
Sodium bisulfite solution
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like acetone in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water or Jones reagent dropwise to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears.
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash it with cold water, and dry it to obtain this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Biological Activity and Signaling Pathways
Pyrazole derivatives are well-documented for their anti-inflammatory properties. The proposed mechanism of action for many pyrazole-containing compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). By inhibiting these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Furthermore, some pyrazole derivatives have been shown to modulate the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), often through the inhibition of the NF-κB signaling pathway.
Potential Anti-inflammatory Signaling Pathway
The following diagram illustrates the potential signaling pathways that may be modulated by this compound, leading to its anti-inflammatory effects.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Its synthesis is achievable through established chemical transformations. The core pyrazole structure is a well-known pharmacophore, and further investigation into the specific biological targets and mechanism of action of this particular derivative is warranted. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this compound in their research and development endeavors.
References
The Rising Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: A Technical Guide
Introduction
Pyrazole carboxylic acid derivatives have emerged as a significant and versatile scaffold in medicinal chemistry and drug discovery. These heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms and a carboxylic acid group, exhibit a remarkable breadth of biological activities. Their structural versatility allows for facile modification, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of pyrazole carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Core Biological Activities
Pyrazole carboxylic acid derivatives have demonstrated a wide array of pharmacological effects, making them promising candidates for the development of new drugs to treat a variety of diseases.[1][2][3] The primary areas of therapeutic interest include oncology, infectious diseases, and inflammatory disorders.
Anticancer Activity
A growing body of evidence highlights the potent anticancer activity of pyrazole carboxylic acid derivatives against various cancer cell lines.[4][5][6] The mechanism of their antitumor action is often multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Some derivatives have been shown to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[7][8]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carboxylic acid derivatives have shown significant promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9] Their mode of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. Pyrazole carboxylic acid derivatives have been extensively investigated for their anti-inflammatory properties.[10][11] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of the inflammatory response.[11] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Biological Data
The following tables summarize the in vitro biological activity data for a selection of pyrazole carboxylic acid derivatives from various studies, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivative (70c) | HeLa | 15.2 | [4] |
| 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivative (70f) | HeLa | 18.5 | [4] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | A549 (Lung) | 26 | [12] |
| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative (14) | BJAB (B-cell lymphoma) | Potent activity | [7] |
| Pyrazole-containing derivative (49) | EGFR and HER-2 tyrosine kinase | 0.26 and 0.20 | [12] |
Table 2: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole-3-carboxylic acid derivative (8) | Candida albicans | - | |
| Pyrazole-3-carboxylic acid derivative (10) | Candida albicans | - | |
| Pyrazole-3,4-dicarboxylic acid derivative (21) | Candida albicans | - | |
| Pyrazole-3,4-dicarboxylic acid derivative (22) | Candida albicans | - | |
| Pyrazole derivative (7b) | Staphylococcus aureus | Moderate | [3] |
| Pyrazole derivative (8b) | Staphylococcus aureus | Moderate | [3] |
| Pyrazole derivative (7a, b) | Various bacteria | Moderate | [3] |
| Pyrazole derivative (8a, b) | Various bacteria | Moderate | [3] |
Table 3: Anti-inflammatory Activity of Pyrazole Carboxylic Acid Derivatives (COX Inhibition)
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole sulfonamide derivative (149) | - | - | Superior to celecoxib | [10] |
| Pyrazole derivative (132b) | - | 0.0035 | - | [10] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | |
| Pyrazole-thiazole hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | - | |
| Pyrazolo-pyrimidine | - | 0.015 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyrazole carboxylic acid derivative and for the key biological assays used to evaluate their activity.
General Synthesis of 1,3,5-Trisubstituted Pyrazole-4-Carboxylic Acid Esters
This protocol describes a common method for synthesizing the pyrazole core, which can then be hydrolyzed to the carboxylic acid.
Materials:
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
A hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium hydroxide or lithium hydroxide
-
Hydrochloric acid (1M)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Cyclocondensation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Add the hydrazine derivative (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a pyrazole-4-carboxylic acid ester, can be purified by recrystallization or column chromatography.
-
Hydrolysis to Carboxylic Acid: Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (40-50°C) until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The pyrazole carboxylic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pyrazole carboxylic acid derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Pyrazole carboxylic acid derivatives (test compounds)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole carboxylic acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30-35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Pyrazole carboxylic acid derivatives (test compounds)
-
A detection system to measure prostaglandin production (e.g., an EIA kit for PGE2)
-
96-well plates
-
Incubator
-
Plate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the pyrazole carboxylic acid derivative at various concentrations to the wells. Include a vehicle control and a known COX inhibitor as a positive control.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for a defined time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a suitable stopping reagent (e.g., HCl).
-
Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).
Signaling Pathways and Mechanisms of Action
The biological activities of pyrazole carboxylic acid derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
COX Inhibition in Inflammation
The anti-inflammatory effects of many pyrazole carboxylic acid derivatives are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action for Substituted Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanisms of action for substituted pyrazole compounds, a versatile class of molecules with significant therapeutic applications. This document details their interactions with key biological targets, summarizes quantitative efficacy data, outlines relevant experimental protocols, and visualizes the affected signaling pathways.
Core Mechanisms of Action
Substituted pyrazole compounds exert their pharmacological effects through various mechanisms, primarily by acting as enzyme inhibitors or receptor antagonists. Their diverse biological activities stem from the versatile pyrazole scaffold, which can be chemically modified to achieve high affinity and selectivity for a wide range of biological targets.[1][2]
Enzyme Inhibition
A prominent mechanism of action for many substituted pyrazoles is the inhibition of enzymes involved in critical physiological and pathological processes.
Certain substituted pyrazoles are potent and selective inhibitors of cyclooxygenase-2 (COX-2).[3] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[3] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[1] A prime example is Celecoxib, a diaryl-substituted pyrazole, which specifically binds to and inhibits the enzymatic activity of COX-2.[3] This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating inflammatory symptoms.[2][4]
Substituted pyrazoles have emerged as a significant class of kinase inhibitors, targeting various kinases involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[5][6] Dysregulation of these pathways is a hallmark of cancer and inflammatory diseases.[6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition: Several pyrazole derivatives have been developed to target kinases within the MAPK signaling cascade, such as p38 MAP kinase and ERK.[6] These inhibitors typically act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that promotes cell growth and inflammation.
-
Janus Kinase (JAK) Inhibition: Pyrazole-based compounds have been designed as potent inhibitors of Janus kinases (JAKs).[7] The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[8] By blocking the activity of JAKs, these inhibitors can modulate the immune system and are effective in treating autoimmune diseases and certain cancers.[7][9]
Receptor Antagonism
Another significant mechanism of action for substituted pyrazoles is the antagonism of G protein-coupled receptors (GPCRs), which are involved in a wide array of physiological processes.
Diaryl-substituted pyrazoles, such as Rimonabant, have been developed as potent and selective antagonists of the cannabinoid receptor 1 (CB1).[10][11] The CB1 receptor is primarily expressed in the central nervous system and is involved in regulating appetite, energy metabolism, and mood.[11] By blocking the binding of endogenous cannabinoids to the CB1 receptor, these antagonists can modulate these physiological processes.[10] Some of these antagonists also exhibit inverse agonist activity, meaning they can suppress the constitutive activity of the receptor.[10]
Quantitative Data on Substituted Pyrazole Compounds
The following tables summarize the inhibitory potency of representative substituted pyrazole compounds against their respective targets.
Table 1: Inhibitory Activity of Pyrazole-based COX-2 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Celecoxib | COX-2 | 40 | [3] |
| PYZ10 | COX-2 | 0.0283 | [12] |
| PYZ11 | COX-2 | 0.2272 | [12] |
| PYZ31 | COX-2 | 19.87 | [12] |
Table 2: Inhibitory Activity of Pyrazole-based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| BIRB 796 | p38 MAP Kinase | 38 | [13] |
| Compound 3f | JAK1 | 3.4 | [7] |
| Compound 3f | JAK2 | 2.2 | [7] |
| Compound 3f | JAK3 | 3.5 | [7] |
| Ravoxertinib (GDC-0994) | ERK1 | 6.1 | [6] |
| Ravoxertinib (GDC-0994) | ERK2 | 3.1 | [6] |
Table 3: Binding Affinity of Pyrazole-based CB1 Receptor Antagonists
| Compound | Target Receptor | Ki (nM) | Reference |
| Rimonabant (SR141716A) | CB1 | 2 | [14] |
| Compound 7 (para-iodo-phenyl derivative) | CB1 | 7.5 | [14] |
| Compound 8c | hCB1 | EC50 = 20 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of substituted pyrazole compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted pyrazole compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (substituted pyrazole)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (control) in the assay buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes).
-
Terminate the reaction.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
Objective: To measure the ability of a substituted pyrazole compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant target kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (substituted pyrazole)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a microplate.
-
Add the kinase enzyme solution to all wells.
-
Incubate the plate at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction for a predetermined period at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Cannabinoid Receptor (CB1) Binding Assay
Objective: To determine the binding affinity (Ki) of a substituted pyrazole compound for the CB1 receptor.
Materials:
-
Cell membranes expressing the CB1 receptor
-
Radioligand (e.g., [3H]SR141716A)
-
Test compound (substituted pyrazole)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a reaction tube, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
To determine non-specific binding, add an excess of a known unlabeled CB1 ligand to a separate set of tubes.
-
Incubate the mixture for a specified time (e.g., 90 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by substituted pyrazole compounds and a general experimental workflow for their characterization.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by a Substituted Pyrazole.
Caption: Inhibition of the JAK-STAT Signaling Pathway by a Pyrazole Compound.
Caption: Inhibition of the MAPK/ERK Signaling Pathway by a Pyrazole Kinase Inhibitor.
Caption: General Experimental Workflow for Characterizing Substituted Pyrazole Compounds.
References
- 1. ClinPGx [clinpgx.org]
- 2. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of celecoxib on prostanoid biosynthesis and circulating angiogenesis proteins in familial adenomatous polyposis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jbclinpharm.org [jbclinpharm.org]
- 13. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jbclinpharm.org [jbclinpharm.org]
A Comprehensive Technical Review of 3-Aryl-Pyrazole-4-Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 3-aryl-pyrazole-4-carboxylic acids and their derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile, including potent anticancer, anti-inflammatory, and kinase inhibitory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Synthesis of the 3-Aryl-Pyrazole-4-Carboxylic Acid Scaffold
A prevalent and efficient method for the synthesis of 3-aryl-pyrazole-4-carboxylic acids involves a multi-step process commencing with the Vilsmeier-Haack reaction.[1][2] This reaction facilitates the formylation of aryl hydrazones, yielding 3-aryl-pyrazole-4-carbaldehydes, which are key intermediates. Subsequent oxidation of these aldehydes leads to the desired 3-aryl-pyrazole-4-carboxylic acids.
Experimental Protocol: Vilsmeier-Haack Cyclization and Oxidation
Step 1: Formation of Hydrazone Substituted acetophenones are reacted with hydrazine derivatives (e.g., phenylhydrazine) in a suitable solvent like methanol, often with a catalytic amount of acetic acid, and refluxed to yield the corresponding hydrazone.[3]
Step 2: Vilsmeier-Haack Reaction The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). The hydrazone from Step 1 is then added to the Vilsmeier reagent, and the reaction mixture is heated. Upon completion, the mixture is poured into ice-cold water to precipitate the 3-aryl-pyrazole-4-carbaldehyde.[2]
Step 3: Oxidation to Carboxylic Acid The 3-aryl-pyrazole-4-carbaldehyde is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO₄) in a basic aqueous medium.[1] Acidification of the reaction mixture then precipitates the final 3-aryl-pyrazole-4-carboxylic acid product.
Biological Activities and Therapeutic Targets
3-Aryl-pyrazole-4-carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), Aurora kinases, and Rho-associated coiled-coil containing protein kinases (ROCK).
Anticancer Activity
The antiproliferative effects of 3-aryl-pyrazole-4-carboxylic acid derivatives have been evaluated against a variety of human cancer cell lines. The cytotoxic activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[4][5][6]
Dual CDK2 and HDAC Inhibition
A particularly promising therapeutic strategy involves the dual inhibition of cyclin-dependent kinase 2 (CDK2) and histone deacetylases (HDACs).[3][7] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest.[8] HDACs are involved in the epigenetic regulation of gene expression, and their inhibition can induce the expression of tumor suppressor genes. The synergistic effect of inhibiting both targets can lead to enhanced anticancer activity.[3][9]
| Compound ID | Target | IC₅₀ (µM) | Reference |
| 6b | CDK2/cyclinE | 0.82 ± 0.03 | [3] |
| 6c | CDK2/cyclinE | 1.86 ± 0.03 | [3] |
| 6e | CDK2/cyclinE | 4.01 ± 0.05 | [3] |
| 6f | CDK2/cyclinE | 2.95 ± 0.02 | [3] |
| Olomoucine | CDK2/cyclinE | 4.11 ± 0.07 | [3] |
| 6e | HDAC | 3.16 ± 0.04 | [3] |
| 6f | HDAC | 3.89 ± 0.06 | [3] |
| 6g | HDAC | 0.62 ± 0.02 | [3] |
| SAHA | HDAC | 0.68 ± 0.03 | [3] |
Note: The compounds listed are pyrazole derivatives with a hydroxamic acid group, which is a common zinc-binding group in HDAC inhibitors.[3]
-
CDK2/cyclinE Inhibition Assay: The inhibitory activity against CDK2/cyclinE is often determined using a radiometric assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay. These assays measure the phosphorylation of a substrate (e.g., histone H1) by the kinase in the presence of ATP. The amount of product formed is then quantified to determine the level of kinase inhibition.[7][10]
-
HDAC Inhibition Assay: The inhibitory activity against HDACs is typically measured using a fluorometric assay. This involves an acetylated substrate that, upon deacetylation by HDAC, can be cleaved by a developer to release a fluorescent product. The fluorescence intensity is proportional to the HDAC activity.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 3-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-phenyl-1H-pyrazole-4-carboxylic acid (CAS No: 5504-65-4). The information is compiled from safety data sheets and scientific literature to ensure safe laboratory practices.
Chemical Identification and Physical Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₈N₂O₂
-
Molecular Weight: 188.18 g/mol
-
Appearance: Solid form
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][3][4] |
GHS Pictogram:
-
GHS07 (Exclamation Mark)[1]
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to the following precautionary statements is crucial for the safe handling of this compound.
| Precautionary Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3][5] |
| P264 | Wash skin thoroughly after handling.[5] |
| P270 | Do not eat, drink or smoke when using this product.[5] |
| P271 | Use only outdoors or in a well-ventilated area.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5] |
A detailed workflow for safe handling in a laboratory setting is illustrated in the diagram below.
First Aid Measures
In case of exposure, follow the first aid measures outlined below.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
The following diagram illustrates the decision-making process for first aid.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area.[5][7] Keep the container tightly closed. Some suppliers recommend storage at 2-8°C.[2]
-
Disposal: Dispose of this material and its container as hazardous waste.[3][5][7] Contact a licensed professional waste disposal service.
Experimental Protocols for Safety Assessment
While specific toxicological data for this compound is not extensively available, the following are general, standardized experimental protocols that can be employed to assess its safety profile.
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 for lung, HCT-116 for colon) and a normal cell line (e.g., BEAS-2B for bronchial epithelium) are used.[4]
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for a specified period (e.g., 48 hours).[1]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
This in vitro test uses a reconstructed human epidermis model to assess skin irritation potential.
-
Test System: Reconstructed human epidermis models such as EpiDerm™ or EPISKIN™.
-
Methodology:
-
Apply a small amount of the test chemical to the surface of the skin tissue model.
-
Expose the tissue to the chemical for a defined period (e.g., 60 minutes).
-
After exposure, rinse the tissue and incubate it in fresh medium.
-
Assess cell viability using the MTT assay.
-
A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.
-
This in chemico method is used to identify chemicals that can cause serious eye damage.[8][9]
-
Principle: The test chemical is applied to a macromolecular matrix that mimics the corneal epithelium.[9] Damage to this matrix is quantified by changes in optical density.
-
Methodology:
-
A macromolecular matrix is prepared.
-
The test substance is applied to the matrix.
-
After a defined exposure time, the change in the optical density of the matrix is measured.
-
The results are used to classify the substance based on its potential to cause eye irritation or serious eye damage.[8]
-
Potential Signaling Pathway Involvement
Derivatives of pyrazole are known to be biologically active and can interact with various cellular signaling pathways.[3][6][10][11] While the specific pathways affected by this compound have not been fully elucidated, compounds with a pyrazole scaffold have been shown to modulate pathways such as the MAP kinase (MAPK) signaling pathway.[6] The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.
Disclaimer: The following diagram represents a simplified, generic signaling pathway that pyrazole derivatives may influence. It is for illustrative purposes only and has not been experimentally validated for this compound.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. All laboratory work should be conducted by trained professionals in accordance with institutional and regulatory guidelines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. integracosmetics.com [integracosmetics.com]
- 9. thepsci.eu [thepsci.eu]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic and Spectrometric Analysis of 3-Phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
Introduction
3-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . This molecule, featuring a pyrazole ring substituted with a phenyl group and a carboxylic acid, is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the pyrazole scaffold. A thorough understanding of its structural and chemical properties through spectroscopic and spectrometric techniques is crucial for its application and development. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, along with detailed experimental protocols.
Spectroscopic and Spectrometric Data
The following tables summarize the key spectroscopic and spectrometric data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | COOH |
| ~8.3 | s | 1H | H-5 (pyrazole) |
| ~7.8-7.9 | m | 2H | H-2', H-6' (phenyl) |
| ~7.4-7.5 | m | 3H | H-3', H-4', H-5' (phenyl) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The broad singlet for the carboxylic acid proton is characteristic and its signal may disappear upon D₂O exchange.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~165.0 | C=O (carboxylic acid) |
| ~148.0 | C-3 (pyrazole) |
| ~140.0 | C-5 (pyrazole) |
| ~131.0 | C-1' (phenyl) |
| ~129.5 | C-3', C-5' (phenyl) |
| ~129.0 | C-4' (phenyl) |
| ~126.0 | C-2', C-6' (phenyl) |
| ~110.0 | C-4 (pyrazole) |
Note: The assignments are based on computational predictions and comparison with similar structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (carboxylic acid dimer) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, 1480, 1450 | Medium | C=C stretch (aromatic and pyrazole rings) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~920 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |
| ~760, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 188 | 100 | [M]⁺ (Molecular Ion) |
| 171 | High | [M - OH]⁺ |
| 144 | Moderate | [M - COOH]⁺ or [C₉H₈N₂]⁺ |
| 117 | Moderate | [C₈H₅N]⁺ |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic/spectrometric analysis of this compound.
Synthesis of this compound
A common synthetic route involves the oxidation of the corresponding aldehyde, 3-phenyl-1H-pyrazole-4-carbaldehyde.
-
Preparation of the Aldehyde: 3-Phenyl-1H-pyrazole-4-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.
-
Oxidation: The synthesized 3-phenyl-1H-pyrazole-4-carbaldehyde is dissolved in a suitable solvent, such as a mixture of acetone and water.
-
A solution of an oxidizing agent, for example, potassium permanganate (KMnO₄), is added portion-wise to the aldehyde solution at a controlled temperature (e.g., 0-10 °C).
-
The reaction mixture is stirred for several hours at room temperature to ensure complete oxidation.
-
The reaction is quenched, and the precipitated manganese dioxide is filtered off.
-
The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified product.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 or 500 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the dry, solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable (though derivatization might be necessary for the carboxylic acid).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.
Visualizations
Experimental Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic/spectrometric characterization of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
A Technical Guide to the Pharmacology and Therapeutic Potential of Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and physicochemical properties have enabled the development of a wide array of therapeutic agents across diverse disease areas.[3][4][5] Pyrazole-containing drugs have demonstrated significant clinical success, exemplified by the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant (later withdrawn), and the erectile dysfunction treatment sildenafil.[3][5][6] This technical guide provides an in-depth exploration of the pharmacology, structure-activity relationships (SAR), and therapeutic applications of pyrazole analogs, supplemented with detailed experimental protocols and pathway visualizations to support drug discovery and development efforts.
Core Pharmacology of Pyrazole Analogs
The therapeutic versatility of pyrazole derivatives stems from their ability to interact with a wide range of biological targets. The substitution patterns on the pyrazole ring are key to modulating their efficacy, potency, and selectivity.[2][7]
The biological effects of pyrazole analogs are achieved through modulation of various key signaling pathways.
-
Cyclooxygenase (COX) Inhibition: A primary mechanism, particularly for anti-inflammatory agents, is the inhibition of COX enzymes. Pyrazole derivatives like celecoxib exhibit high selectivity for the inducible COX-2 isoform over the constitutive COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][9] This selectivity is driven by the specific molecular structure of the pyrazole compound fitting into the larger active site of the COX-2 enzyme.
References
- 1. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
The Genesis of Pyrazole-Based Therapeutics: A Technical Guide to Their Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its discovery and the subsequent development of pyrazole-based compounds have led to the creation of some of the most impactful therapeutics in history. This technical guide provides an in-depth exploration of the origins of pyrazole chemistry, from its initial synthesis to the development of blockbuster drugs. We will delve into the seminal experimental protocols, present key quantitative data on the biological activity of foundational compounds, and visualize the critical pathways and workflows that have shaped this vital area of drug discovery.
The Dawn of Pyrazole Chemistry: Knorr's Synthesis
The history of pyrazole-based compounds begins in 1883 with the pioneering work of German chemist Ludwig Knorr. While attempting to synthesize quinoline derivatives, he serendipitously discovered a new class of heterocyclic compounds through the reaction of ethyl acetoacetate with phenylhydrazine. This reaction, now famously known as the Knorr pyrazole synthesis, laid the groundwork for the entire field.[1] The initial compound synthesized was 1-phenyl-3-methyl-5-pyrazolone.[2][3]
Experimental Protocol: Knorr's First Synthesis of a Pyrazole Derivative (1883)
This protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16 (2), 2597–2599).[4]
Materials:
-
Phenylhydrazine (100 g)
-
Ethyl acetoacetate (125 g)
Apparatus:
-
Reaction vessel
-
Water bath
-
Separatory funnel
-
Crystallization dish
-
Melting point apparatus
Procedure:
-
Condensation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate at ambient temperature. An oily condensation product and water were formed.[4]
-
Separation: The water layer was separated from the oily product using a separatory funnel.[4]
-
Cyclization: The oily condensation product was heated on a water bath for an extended period, leading to the elimination of ethanol and the formation of the crude pyrazolone.[4]
-
Isolation and Purification: Upon cooling, the product solidified. The solid 1-phenyl-3-methyl-5-pyrazolone was then collected. While not explicitly stated in the original paper, modern procedures would involve recrystallization from a solvent like ethanol to obtain a purified product.[4]
Quantitative Data from Knorr's Discovery:
While Knorr's original publication did not state a specific yield, the reaction is known for being high-yielding.[5] The melting point of the synthesized 1-phenyl-3-methyl-5-pyrazolone was reported to be 127 °C.[3]
Visualizing the Knorr Synthesis
The First Pyrazole-Based Drugs: Antipyrine and Phenylbutazone
The discovery of the pyrazole ring quickly led to the development of medicinally active compounds.
Antipyrine (Phenazone)
Shortly after his initial discovery, Ludwig Knorr synthesized Antipyrine (also known as phenazone) in the early 1880s by methylating the 1-phenyl-3-methyl-5-pyrazolone he had previously created.[6] This compound was one of the first synthetic analgesics and antipyretics, marking a significant milestone in the history of pharmaceuticals.[6]
The synthesis of Antipyrine involves the methylation of 1-phenyl-3-methyl-5-pyrazolone.
Materials:
-
1-phenyl-3-methyl-5-pyrazolone
-
Dimethyl sulfate or methyl iodide
-
Methanol or acetonitrile
-
Sodium bicarbonate (if using methyl iodide in acetonitrile)
Procedure:
-
Dissolution: Dissolve 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent such as methanol.
-
Methylation: Add the methylating agent (e.g., dimethyl sulfate) to the solution. The reaction proceeds to methylate the pyrazolone ring.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by recrystallization, to yield Antipyrine.
Phenylbutazone
In 1946, Phenylbutazone was synthesized, and it was introduced into clinical practice in 1949.[7] It is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-inflammatory, analgesic, and antipyretic properties.[7] Its mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes.[7]
Materials:
-
Diethyl n-butylmalonate
-
Hydrazobenzene
-
Sodium ethoxide
-
Anhydrous toluene
-
Dilute hydrochloric acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hydrazobenzene in anhydrous toluene.
-
Addition of Base and Ester: Add sodium ethoxide to the solution, followed by the slow addition of diethyl n-butylmalonate.
-
Reflux: Heat the mixture to reflux for several hours to facilitate the condensation and cyclization reactions.
-
Precipitation: After cooling, acidify the mixture with dilute hydrochloric acid to precipitate the crude phenylbutazone.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure phenylbutazone.[7]
The Era of Selective COX-2 Inhibitors: Celecoxib
The major drawback of early NSAIDs like phenylbutazone was their non-selective inhibition of both COX-1 and COX-2 enzymes. COX-1 is responsible for the production of prostaglandins that protect the gastrointestinal tract, so its inhibition can lead to gastric side effects. The discovery of a second, inducible isoform, COX-2, which is upregulated at sites of inflammation, opened the door for the development of selective inhibitors with a better safety profile.
This led to the development of the "coxib" class of drugs. Celecoxib (marketed as Celebrex) was a landmark achievement in this area. Discovered by a team at G.D. Searle & Company, it was approved by the FDA in 1998.[8]
Mechanism of Action: The Arachidonic Acid Cascade and COX Inhibition
Pyrazole-based NSAIDs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the arachidonic acid cascade. This pathway is responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Quantitative Analysis of COX Inhibition
The development of selective COX-2 inhibitors was driven by quantitative assessments of their inhibitory activity against the two COX isoforms. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Assay Type |
| Phenylbutazone | 1,900 ng/mL (~6.16 µM) | 1,200 ng/mL (~3.89 µM) | ~1.6 | Equine Plasma[9] |
| Celecoxib | 82 | 6.8 | 12 | Human Monocytes[1] |
| Celecoxib | 15 | 0.04 | 375 | Sf9 Cells[10] |
| Rofecoxib | >100 | 25 | >4.0 | Human Monocytes[1] |
| Rofecoxib | 18.8 | 0.53 | 35.5 | Human Whole Blood[7] |
| Rofecoxib | >50 | 0.026 | >1923 | Human Osteosarcoma Cells[11] |
Note: IC50 values can vary significantly depending on the assay system and experimental conditions.
Conclusion
From Ludwig Knorr's foundational discovery in 1883 to the rational design of selective COX-2 inhibitors in the late 20th century, pyrazole-based compounds have played a pivotal role in the evolution of modern therapeutics. The journey from a serendipitous laboratory finding to a multi-billion dollar class of drugs illustrates the power of heterocyclic chemistry in addressing unmet medical needs. The principles of the Knorr pyrazole synthesis continue to be a valuable tool for medicinal chemists, and the ongoing exploration of the pyrazole scaffold ensures its continued relevance in the future of drug discovery. This guide has provided a comprehensive overview of the key historical milestones, experimental foundations, and quantitative data that underpin the enduring legacy of pyrazole-based compounds.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. zenodo.org [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Potential Biological Targets of 3-Phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide focuses on the potential biological targets of the core molecule, 3-phenyl-1H-pyrazole-4-carboxylic acid. While direct experimental data on this specific compound is limited in publicly available literature, the biological activities of its close derivatives provide significant insights into its potential mechanisms of action and therapeutic applications. This document summarizes the key findings on these derivatives to guide further research and drug discovery efforts centered on the this compound scaffold.
Potential Biological Targets and Pathways
Based on the activities of its derivatives, this compound is predicted to interact with several key biological targets. The following sections detail these potential targets, the available quantitative data for derivatives, and the relevant biological pathways.
Xanthine Oxidoreductase (XOR)
Derivatives of 1-phenyl-pyrazole-4-carboxylic acid have been identified as potent inhibitors of xanthine oxidoreductase (XOR), an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.
A study on a series of 1-phenyl-pyrazole-4-carboxylic acid derivatives demonstrated their significant in vitro and in vivo inhibitory potency against XOR. Several of these compounds exhibited inhibitory activity at the nanomolar level. For instance, compounds 16c , 16d , and 16f from this series were identified as highly potent XOR inhibitors, with IC50 values of 5.7, 5.7, and 4.2 nM, respectively.[1] The inhibitory potency of these compounds is comparable to that of febuxostat, a known XOR inhibitor, which had an IC50 of 5.4 nM in the same study.[1] Further kinetic analysis revealed that compound 16c acts as a mixed-type inhibitor.[1] In a mouse model of hyperuricemia induced by potassium oxonate and hypoxanthine, compound 16c demonstrated hypouricemic effects similar to febuxostat.[1]
Signaling Pathway
Caption: Inhibition of the Xanthine Oxidoreductase (XOR) pathway by the pyrazole scaffold.
Carbonic Anhydrases (CAs)
Pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[2] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a role in various physiological processes.
In one study, novel phenyl-substituted pyrazole-carboxamide derivatives with a sulfonamide group were synthesized and evaluated for their inhibitory effects on hCA I and hCA II. The inhibition constants (Ki) for these compounds were in the micromolar to nanomolar range. Specifically, the Ki values ranged from 0.063 to 3.368 µM for hCA I and from 0.007 to 4.235 µM for hCA II.[2]
Aurora Kinase
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been designed and evaluated as potential anticancer agents, demonstrating potent antiproliferative activity and inhibition of Aurora-A kinase. Aurora-A is a serine/threonine kinase that plays a critical role in mitotic progression, and its overexpression is linked to various cancers.
One of the synthesized compounds, 10e , showed strong biological activity against HCT116 and MCF-7 cancer cell lines, with IC50 values of 0.39 µM and 0.46 µM, respectively.[3] This compound also exhibited significant inhibitory activity against Aurora-A kinase with an IC50 of 0.16 µM.[3] Molecular docking studies suggested a probable binding model of compound 10e within the active site of Aurora-A kinase.[3]
Signaling Pathway
Caption: Inhibition of Aurora-A kinase signaling by a pyrazole derivative.
Neutrophil Chemotaxis
Ethyl esters of 1H-pyrazole-4-carboxylic acid have been reported as potent inhibitors of neutrophil chemotaxis stimulated by interleukin-8 (IL-8) and N-formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLP). Neutrophil chemotaxis is a fundamental process in the inflammatory response.
One of the most active compounds in a series of 1H-pyrazole-4-carboxylic acid ethyl esters demonstrated an IC50 value in the range of 0.19–2 nM in the fMLP-induced chemotaxis test.[4]
Experimental Workflow
Caption: Workflow for a neutrophil chemotaxis assay.
Quantitative Data Summary
The following table summarizes the quantitative biological activity data for derivatives of this compound.
| Derivative Class | Target | Compound | Activity | Value | Reference |
| 1-Phenyl-pyrazole-4-carboxylic acids | Xanthine Oxidoreductase | 16c | IC50 | 5.7 nM | [1] |
| 16d | IC50 | 5.7 nM | [1] | ||
| 16f | IC50 | 4.2 nM | [1] | ||
| Phenyl-substituted pyrazole-carboxamides | Carbonic Anhydrase I | Not specified | Ki | 0.063 - 3.368 µM | [2] |
| Carbonic Anhydrase II | Not specified | Ki | 0.007 - 4.235 µM | [2] | |
| N,1,3-Triphenyl-1H-pyrazole-4-carboxamides | Aurora-A Kinase | 10e | IC50 | 0.16 µM | [3] |
| HCT116 cell line | 10e | IC50 | 0.39 µM | [3] | |
| MCF-7 cell line | 10e | IC50 | 0.46 µM | [3] | |
| 1H-Pyrazole-4-carboxylic acid ethyl esters | Neutrophil Chemotaxis (fMLP-induced) | Most active compound | IC50 | 0.19 - 2 nM | [4] |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of a compound against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Test compound (e.g., this compound derivative)
-
Allopurinol (positive control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and allopurinol in DMSO.
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in the phosphate buffer.
-
-
Assay Mixture:
-
In a 96-well plate, add 50 µL of the test compound solution (at various concentrations), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.
-
For the control, add 50 µL of the buffer (with DMSO) instead of the test compound.
-
For the blank, add 50 µL of the test compound solution and 65 µL of buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 60 µL of the xanthine solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 295 nm at regular intervals for a set period using a microplate reader.
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate_control - Rate_blank) - (Rate_sample - Rate_blank) ] / (Rate_control - Rate_blank) * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Neutrophil Chemotaxis Assay (Transwell)
This protocol describes a common method for assessing the effect of a compound on neutrophil migration towards a chemoattractant.
Materials:
-
Human neutrophils (isolated from fresh whole blood)
-
RPMI 1640 medium with 0.5% BSA
-
fMLP (chemoattractant)
-
Test compound
-
Transwell inserts (3 µm pore size)
-
24-well plate
-
Flow cytometer or microscope for cell counting
Procedure:
-
Cell Preparation: Isolate neutrophils from human blood using a density gradient centrifugation method (e.g., using Polymorphprep™). Resuspend the purified neutrophils in RPMI 1640 with 0.5% BSA.
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of the wells, add the chemoattractant (fMLP) with or without the test compound at various concentrations.
-
In the upper chamber (the Transwell insert), add the neutrophil suspension.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 2 hours to allow for cell migration.
-
Cell Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer or by manual counting with a hemocytometer under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of the test compound compared to the control (fMLP alone).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Conclusion
References
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 3-Phenyl-1H-pyrazole-4-carboxylic Acid as a Versatile Synthetic Intermediate
Introduction
3-Phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrazole core, substituted with both a phenyl group and a reactive carboxylic acid handle, makes it an ideal scaffold for synthesizing a diverse range of complex molecules. The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] This document provides an overview of its applications and detailed protocols for its use in synthetic chemistry.
Key Applications
The primary utility of this compound lies in its role as a precursor for pharmacologically active compounds. The carboxylic acid group serves as a convenient point for chemical modification, allowing for the straightforward synthesis of amides, esters, and other derivatives. These derivatives have been explored for a variety of therapeutic applications:
-
Anti-inflammatory Agents: A significant application is in the synthesis of analogues of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[2] By modifying the pyrazole core, researchers can fine-tune the selectivity and potency of these inhibitors.[3][4]
-
Anticancer Agents: Numerous pyrazole derivatives have demonstrated potent anticancer activity.[5] The ability to generate large libraries of amide derivatives from this compound allows for extensive structure-activity relationship (SAR) studies to identify compounds with high efficacy against various cancer cell lines.[5]
-
Antimicrobial and Antifungal Agents: The pyrazole scaffold is also a key component in the development of new antimicrobial and antifungal drugs.[6][7] Carboxamide derivatives, in particular, have shown promise in this area.[7]
-
Carbonic Anhydrase Inhibitors: Pyrazole carboxylic acid amides have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes I and II, suggesting potential applications in conditions like glaucoma and epilepsy.[8]
Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₂ | [9][10] |
| Molecular Weight | 188.18 g/mol | [9][10] |
| Appearance | Solid | [10] |
| Melting Point | 278 °C (decomposes) | |
| pKa | 3.07 ± 0.10 (Predicted) | |
| MDL Number | MFCD03834501 | [9][10] |
| InChI Key | LGTJKUYVFSBOMC-UHFFFAOYSA-N | [9][10] |
Synthetic Transformations & Protocols
The carboxylic acid moiety of this compound is the primary site for synthetic modification, most commonly through esterification and amidation.
Experimental Protocol 1: Synthesis of N-Benzyl-3-phenyl-1H-pyrazole-4-carboxamide
This protocol details a standard amide coupling reaction to synthesize a representative derivative. Amide coupling is a cornerstone of medicinal chemistry for creating compounds with potential biological activity.[6][11]
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the starting material in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add benzylamine dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-benzyl-3-phenyl-1H-pyrazole-4-carboxamide.
Expected Yield: 75-90% (Yields are dependent on specific substrates and reaction scale).
Experimental Protocol 2: Fischer Esterification to Synthesize Ethyl 3-phenyl-1H-pyrazole-4-carboxylate
Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols under acidic conditions.[12][13]
Materials:
-
This compound (1.0 eq)
-
Absolute Ethanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Suspend this compound in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[14]
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 6-12 hours. A Dean-Stark trap can be used to remove the water formed during the reaction to drive the equilibrium towards the product.[14]
-
Reaction Monitoring: Monitor the reaction by TLC until completion.
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess acid.[12]
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude ester.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography.
Application in Drug Discovery: Targeting COX-2
Many derivatives synthesized from pyrazole carboxylic acids are designed as selective COX-2 inhibitors for anti-inflammatory therapy.[15][16] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[2] Selective inhibitors block this pathway without significantly affecting the related COX-1 enzyme, which is involved in maintaining the gastric lining, thereby reducing the risk of gastrointestinal side effects.
Summary of Synthesized Derivative Classes
The versatility of this compound allows for the creation of a wide array of derivatives. The table below summarizes key classes and provides representative yields found in related syntheses.
| Derivative Class | Reagents | Typical Yield (%) | Biological Relevance | Reference |
| Amides | Amines, Coupling Agents (HATU, EDC) | 65 - 90% | Anticancer, Anti-inflammatory, Antimicrobial | [5][6][11] |
| Esters | Alcohols, Acid Catalyst (H₂SO₄) | 70 - 95% | Synthetic Intermediates, Pro-drugs | [13][14] |
| Acid Chlorides | Thionyl Chloride (SOCl₂), Oxalyl Chloride | >90% (often used in situ) | Highly reactive intermediate for amides/esters | [17][18] |
| Hydrazides | Hydrazine Hydrate | 75 - 85% | Precursors to other heterocyclic systems | [19] |
This compound is a high-value synthetic intermediate, providing a robust platform for the development of novel therapeutic agents. Its straightforward derivatization via the carboxylic acid group enables the systematic exploration of structure-activity relationships, which is crucial for modern drug discovery pipelines targeting a range of diseases from inflammation to cancer. The protocols and data presented here serve as a guide for researchers leveraging this versatile scaffold in their synthetic endeavors.
References
- 1. uakron.edu [uakron.edu]
- 2. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. asianpubs.org [asianpubs.org]
- 19. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Versatile Tool in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neurological disorders. This document provides a detailed overview of the applications of pyrazole derivatives, complete with quantitative data, experimental protocols, and visualizations of key biological pathways to aid researchers in the field of drug discovery and development.
Anti-inflammatory Applications
Pyrazole derivatives are well-established as potent anti-inflammatory agents, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[1] This selectivity offers a significant advantage over non-selective NSAIDs by reducing the risk of gastrointestinal side effects.[1]
Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | IC50 | Reference |
| Celecoxib | COX-2 | 0.04 µM | [2] |
| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | [1] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 µM/0.12 µM | [1] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 µM | [1] |
Signaling Pathway: Celecoxib and COX-2 Inhibition
The anti-inflammatory action of celecoxib is primarily due to its selective inhibition of COX-2, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[3][4] By blocking COX-2, celecoxib reduces the production of these inflammatory mediators.[5]
Anticancer Applications
The versatility of the pyrazole scaffold has been extensively explored in oncology, leading to the development of inhibitors for various cancer-related targets, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[6][7]
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound | Target | Cell Line | IC50 | Reference |
| Compound 37 | Apoptosis Induction | MCF-7 | 5.21 µM | [6] |
| Compound 43 | PI3 Kinase | MCF-7 | 0.25 µM | [6] |
| Compound 3 | EGFR | - | 0.06 µM | [8] |
| Compound 9 | VEGFR-2 | - | 0.22 µM | [8] |
| Compound 15 (N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine) | CDK2 | - | Ki = 0.005 µM | [9] |
| Pyrazole-chalcone hybrids | Tubulin Polymerization | Various | Varies | [10] |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives | Tubulin Polymerization | Various | Varies | [10] |
Signaling Pathway: Pyrazole Derivatives as Kinase Inhibitors in Cancer
Many pyrazole-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. For instance, some derivatives act as dual inhibitors of EGFR and VEGFR-2, which are key players in tumor growth and angiogenesis.[8] Others target CDKs, which regulate the cell cycle.[11]
Antimicrobial Applications
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[12][13] They represent a promising class of compounds in the search for new agents to combat antimicrobial resistance.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Organism | MIC | Reference |
| Compound 21c | Multi-drug resistant bacteria | 0.25 µg/mL | [14] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 µg/mL | [14] |
| Pyrazoline-clubbed pyrazole | P. aeruginosa | - | [15] |
| Tethered thiazolo-pyrazole | MRSA | 4 µg/mL | [15] |
| Triazine-fused pyrazole | S. epidermidis | 0.97 µg/mL | [15] |
| Triazine-fused pyrazole | Enterobacter cloacae | 0.48 µg/mL | [15] |
| Pyrazole derivative 3 | Escherichia coli | 0.25 µg/mL | [16] |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 µg/mL | [16] |
| Pyrazole derivative 2 | Aspergillus niger | 1 µg/mL | [16] |
Neurological Applications
The pyrazole scaffold is also present in compounds targeting the central nervous system. A notable example is Rimonabant, a selective cannabinoid CB1 receptor antagonist that was developed as an anti-obesity drug.[17][18] Though withdrawn from the market due to psychiatric side effects, it demonstrates the potential of pyrazoles to modulate neurological pathways.[10] Pyrazole derivatives are also being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as acetylcholinesterase (AChE).[19][20]
Quantitative Data: Neurological Activity of Pyrazole Derivatives
| Compound | Target | IC50 | Reference |
| Rimonabant | CB1 Receptor | - | [17] |
| Curcumin pyrazole derivative (PE859) | Aβ and tau aggregation | 1.2 µM and 0.66 µM | [13] |
| 1-N-methylthiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline | AChE | 0.09 ± 0.004 µM | [21] |
| 5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | AChE | 23.47 ± 1.17 nM | [21] |
Signaling Pathway: Rimonabant and CB1 Receptor Antagonism
Rimonabant acts as an inverse agonist or antagonist at the CB1 receptor, which is part of the endocannabinoid system.[10][17] By blocking this receptor, it can modulate appetite and metabolic processes.[17]
Experimental Protocols
Synthesis of Pyrazole Derivatives
A common and versatile method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-dicarbonyl compound.[1]
Workflow: Knorr Pyrazole Synthesis
Protocol: Knorr Synthesis of a Pyrazolone [22]
-
Reaction Setup: In a suitable reaction vessel, combine the β-ketoester (e.g., ethyl benzoylacetate, 1.0 equivalent) and the hydrazine derivative (e.g., phenylhydrazine, 1.0 equivalent). Note that this addition can be exothermic.[22]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[22]
-
Isolation: Cool the resulting syrup in an ice bath.[22]
-
Purification: Use a suitable solvent (e.g., ethanol) for the crystallization of the crude product to obtain the pure pyrazolone.[22]
Biological Assays
Protocol: In Vitro Cytotoxicity (MTT Assay) [10][23]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere for 24 hours.[23]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for 48-72 hours at 37 °C.[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10][23]
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.[23]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol: In Vitro VEGFR-2 Kinase Assay [24]
-
Reagent Preparation: Prepare a serial dilution of the test compound.
-
Reaction Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™).
-
Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
These protocols provide a foundational framework for the synthesis and evaluation of novel pyrazole derivatives. Researchers are encouraged to adapt and optimize these methods based on their specific compounds and research objectives. The continued exploration of the pyrazole scaffold holds immense promise for the discovery of new and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. name-reaction.com [name-reaction.com]
- 15. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemhelpasap.com [chemhelpasap.com]
- 23. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling on Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling functionalization of pyrazole cores, a critical reaction class in the synthesis of pharmacologically relevant molecules. The pyrazole motif is a privileged scaffold in numerous biologically active compounds, and the ability to readily diversify its structure is crucial for drug discovery and development.[1] This document outlines optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions on pyrazole substrates.
General Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the typical experimental workflow for a palladium-catalyzed cross-coupling reaction involving a pyrazole substrate. The process involves careful preparation of reagents under an inert atmosphere, followed by the reaction, workup, and purification of the desired functionalized pyrazole.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a pyrazole halide and an organoboron reagent. This reaction is widely used to synthesize aryl- and heteroaryl-substituted pyrazoles.
Comparative Data for Suzuki-Miyaura Coupling of Bromopyrazoles
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-trityl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 85-95 |
| 3 | 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 80 |
| 4 | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄[2]
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk tube or similar reaction vessel
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative (0.1 mmol), the corresponding arylboronic acid (1.1 equiv), and sodium carbonate (2.5 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the tube.
-
Evacuate the tube and backfill with an inert gas (Argon or Nitrogen); repeat this process three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1, 2 mL) to the reaction tube.
-
Heat the reaction mixture at 90 °C for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a powerful route to N-functionalized pyrazoles. The development of sterically hindered and electron-rich phosphine ligands has been crucial for the efficient coupling of challenging substrates like 4-bromopyrazoles.[2]
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Data for Buchwald-Hartwig Amination of 4-Bromopyrazoles
| Entry | Pyrazole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | t-BuOK | Xylene | 160 (MW) | 0.17 | 85 |
| 2 | 4-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos-based Precatalyst | - | K₂CO₃ | t-Amyl alcohol | 110 | 18 | 75-85 |
| 3 | 4-Bromo-1-trityl-1H-pyrazole | N-Methylaniline | Pd(dba)₂ (10) | tBuDavePhos (20) | t-BuOK | Xylene | 140 | 1 | 92 |
| 4 | 4-Bromo-1-trityl-1H-pyrazole | Allylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | t-BuOK | Xylene | 140 | 1 | 25 |
Note: Amines with β-hydrogens, such as allylamine, can result in lower yields due to competitive β-hydride elimination.[3]
Detailed Protocol: Buchwald-Hartwig Amination of 1-benzyl-4-bromo-1H-pyrazole[3]
Materials:
-
1-benzyl-4-bromo-1H-pyrazole (1.0 equiv)
-
Amine (1.2 equiv)
-
tBuBrettPhos-based Precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
t-Amyl alcohol
-
Reaction vessel suitable for inert atmosphere
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under a positive flow of argon, add the 1-benzyl-4-bromo-1H-pyrazole (1.0 equiv), the amine (1.2 equiv), the tBuBrettPhos precatalyst (2 mol%), and potassium carbonate (2.0 equiv) to a reaction vessel.
-
Add t-amyl alcohol to the vessel.
-
Seal the vessel and heat the reaction mixture at 110 °C for 18 hours, or until completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 4-aminopyrazole derivative.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, which is particularly useful for synthesizing alkynylated pyrazoles.[1] The reaction is typically co-catalyzed by palladium and copper.[4]
Comparative Data for Sonogashira Coupling of Halopyrazoles
| Entry | Pyrazole Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-1,3-disubstituted-5-chloropyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | RT | 12 | 85-95 |
| 2 | 4-Iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | DMF | 60-80 | 12 | 70-80 |
| 3 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (5) | - | DIPEA | DMSO | RT | 18 | 89 |
| 4 | 3-Iodo-1H-pyrazole derivative | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 2 | 80-90 |
Detailed Protocol: Standard Copper-Co-Catalyzed Sonogashira Coupling[6]
Materials:
-
4-Iodopyrazole substrate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed DMF
-
Flame-dried Schlenk flask
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed DMF and triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides an effective method for the C-4 alkenylation of pyrazoles.[5]
Comparative Data for Heck Reaction of 4-Iodo-1H-pyrazoles
| Entry | Pyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | DMF | 100 | 2 | 85 |
| 2 | 4-Iodo-1-trityl-1H-pyrazole | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N | DMF | 100 | 2 | 44 |
| 3 | 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl (4) | - | Cs₂CO₃ | Dioxane | 120 | 24 | 32 |
Detailed Protocol: Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles[7]
Materials:
-
1-Protected-4-iodo-1H-pyrazole (e.g., 1-trityl-4-iodo-1H-pyrazole) (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Triethyl phosphite [P(OEt)₃] (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
-
Reaction vial
-
Inert atmosphere supply
Procedure:
-
To a reaction vial, add the 1-protected-4-iodo-1H-pyrazole (1.0 equiv), palladium(II) acetate (5 mol%), and triethyl phosphite (10 mol%).
-
Under an inert atmosphere, add anhydrous DMF, triethylamine (2.0 equiv), and the alkene (1.5 equiv).
-
Seal the vial and heat the reaction mixture at 100 °C for 2 hours, or until the starting material is consumed as indicated by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the 1-protected-4-alkenyl-1H-pyrazole.
References
Application Notes and Protocols: Laboratory Synthesis of 3-Phenyl-1H-pyrazole-4-carboxamide Derivatives as Aurora A Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory synthesis of 3-phenyl-1H-pyrazole-4-carboxamide derivatives, which have shown potential as inhibitors of Aurora A kinase, a key regulator of cell division and a target in cancer therapy. The following sections outline the synthetic scheme, experimental procedures, and biological evaluation of these compounds.
Synthetic Pathway
The synthesis of 3-phenyl-1H-pyrazole-4-carboxamide derivatives is typically achieved through a two-step process. The first step involves the formation of a pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction of a substituted acetophenone phenylhydrazone. The subsequent step is the conversion of the aldehyde to the desired carboxamide.
Caption: General synthetic scheme for 3-phenyl-1H-pyrazole-4-carboxamide derivatives.
Experimental Protocols
Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde (Intermediate)
This protocol is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic and heterocyclic compounds.[1][2][3]
Materials:
-
Substituted acetophenone
-
Phenylhydrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Glacial acetic acid
-
Ice
-
Sodium hydroxide solution (dilute)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Preparation of Acetophenone Phenylhydrazone:
-
In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in absolute ethanol (30 mL).
-
Add phenylhydrazine (12 mmol) to the solution.
-
Add a few drops of glacial acetic acid and reflux the mixture for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone derivative will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Vilsmeier-Haack Formylation:
-
In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (3.0 mmol) to ice-cold, anhydrous N,N-dimethylformamide (4 mL) with stirring.
-
To this reagent, add the previously synthesized acetophenone phenylhydrazone (1.0 mmol).
-
Allow the reaction mixture to warm to room temperature and then heat at 80°C for 4-6 hours.[3]
-
After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice.
-
Neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms.
-
Filter the crude product, wash with water, and dry.
-
Purify the 3-phenyl-1H-pyrazole-4-carbaldehyde by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Synthesis of N,1,3-Triphenyl-1H-pyrazole-4-carboxamide
This protocol describes the conversion of the pyrazole-4-carbaldehyde to the corresponding carboxamide.[4]
Materials:
-
3-Phenyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Thionyl chloride (SOCl₂)
-
Substituted aniline (e.g., aniline)
-
Triethylamine
-
Dichloromethane (DCM)
-
Acetone
Procedure:
-
Oxidation to Carboxylic Acid:
-
Dissolve the 3-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like acetone.
-
Slowly add an aqueous solution of potassium permanganate at room temperature and stir until the purple color disappears.
-
Filter the manganese dioxide precipitate and wash with hot water.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.
-
Filter the solid, wash with water, and dry.
-
-
Formation of Acid Chloride:
-
Reflux a mixture of the this compound and thionyl chloride for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in dichloromethane.
-
In a separate flask, dissolve the desired aniline and triethylamine in dichloromethane.
-
Add the acid chloride solution dropwise to the aniline solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain the pure N,1,3-triphenyl-1H-pyrazole-4-carboxamide.
-
Quantitative Data Summary
The following tables summarize the yield and biological activity of representative 3-phenyl-1H-pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors.
Table 1: Synthesis Yields
| Compound ID | R1 Substituent | R2 Substituent | Yield (%) | Reference |
| 10e | H | 4-OCH₃ | 75 | [4] |
| P-6 | H | 4-Cl | 78 | [5] |
| 6k | H | 4-F | 82 | [6] |
Table 2: In Vitro Biological Activity Data
| Compound ID | Target Cell Line | IC₅₀ (µM) | Kinase Inhibition (Aurora A) IC₅₀ (µM) | Reference |
| 10e | HCT116 | 0.39 ± 0.06 | 0.16 ± 0.03 | [4] |
| 10e | MCF-7 | 0.46 ± 0.04 | 0.16 ± 0.03 | [4] |
| P-6 | HCT116 | 0.37 | 0.11 ± 0.03 | [5] |
| P-6 | MCF-7 | 0.44 | 0.11 ± 0.03 | [5] |
| 6k | HeLa | 0.43 | 0.0163 | [6] |
| 6k | HepG2 | 0.67 | 0.0163 | [6] |
Aurora A Kinase Signaling Pathway and Inhibition
Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[7][8] Its overexpression is linked to oncogenesis.[8] The synthesized 3-phenyl-1H-pyrazole-4-carboxamide derivatives act as inhibitors of this kinase, thereby disrupting the mitotic process and leading to apoptosis in cancer cells.[9]
Caption: Inhibition of the Aurora A kinase signaling pathway by 3-phenyl-1H-pyrazole-4-carboxamide derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of these potential anticancer agents is summarized below.
Caption: Workflow for the development of 3-phenyl-1H-pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vilsmeier-Haack Formylation in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrazole ring, primarily at the C4 position. The resulting pyrazole-4-carbaldehydes are valuable intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles using the Vilsmeier-Haack formylation reaction.
Mechanism of Reaction
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloromethyleneiminium salt) from DMF and POCl₃. The electron-rich pyrazole ring then attacks this reagent, leading to the formation of an intermediate which, upon hydrolysis during workup, yields the corresponding pyrazole-4-carbaldehyde.[1][4]
Applications in Synthesis
The Vilsmeier-Haack formylation of pyrazoles is a key step in the synthesis of various compounds with significant applications:
-
Pharmaceuticals: Pyrazole-4-carbaldehydes are precursors to a range of derivatives exhibiting anti-bacterial, anti-fungal, anti-tumor, and anti-inflammatory activities.[1][2]
-
Agrochemicals: Many pyrazole-based compounds are used as herbicides and insecticides.
-
Materials Science: These compounds serve as building blocks for ligands in coordination chemistry and for the development of organic light-emitting diodes (OLEDs) and solar cells.[5]
Quantitative Data Summary
The efficiency of the Vilsmeier-Haack formylation for pyrazole synthesis is influenced by factors such as the substituents on the pyrazole ring, the reaction conditions (temperature and time), and the work-up procedure. The following tables summarize representative quantitative data from various studies.
Table 1: Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes [6]
| Entry | R (at C3) | R' (at N1) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Propyl | Methyl | 2 | 120 | 55 |
| 2 | Propyl | Ethyl | 2 | 120 | 58 |
| 3 | Propyl | 2-Chloroethyl | 2 | 120 | 58 |
| 4 | Methyl | Benzyl | 1.5 | 120 | 83 |
| 5 | Propyl | Phenyl | 2 | 120 | 52 |
| 6 | Phenyl | Methyl | 2 | 120 | 65 |
| 7 | 4-Fluorophenyl | Methyl | 1.5 | 120 | 82 |
Table 2: Synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes [7]
| Entry | Substituent (p-position) | Method | Time | Yield (%) |
| 1 | H | Conventional | 4 h | 78 |
| 2 | H | Sonication | 30 min | 85 |
| 3 | H | Microwave | 8 min | 92 |
| 4 | CH₃ | Conventional | 3 h | 82 |
| 5 | CH₃ | Sonication | 25 min | 88 |
| 6 | CH₃ | Microwave | 7 min | 94 |
| 7 | Cl | Conventional | 5 h | 80 |
| 8 | Cl | Sonication | 40 min | 86 |
| 9 | Cl | Microwave | 10 min | 93 |
| 10 | Br | Conventional | 5 h | 79 |
| 11 | Br | Sonication | 45 min | 84 |
| 12 | Br | Microwave | 12 min | 91 |
Experimental Protocols
Below are detailed protocols for the Vilsmeier-Haack formylation of pyrazoles, with variations for different starting materials and reaction conditions.
Protocol 1: General Procedure for the Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes[6]
Materials:
-
1,3-Disubstituted 5-chloro-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 1,3-disubstituted 5-chloro-1H-pyrazole (1.0 mmol) in DMF (5.0 mmol), add POCl₃ (2.0 mmol) dropwise at 0 °C with stirring.
-
After the addition is complete, heat the reaction mixture to 120 °C and maintain for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehyde.
Protocol 2: Microwave-Assisted Synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes from Hydrazones[7]
Materials:
-
Substituted hydrazone (e.g., 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine)
-
Vilsmeier reagent (pre-formed from POCl₃ and DMF)
-
Potassium carbonate (K₂CO₃) solution
-
Ethanol
-
Microwave reactor
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (3 equivalents) to ice-cold DMF (10 volumes) with constant stirring.
-
In a microwave-safe reaction vessel, dissolve the hydrazone (1 equivalent) in a minimal amount of DMF.
-
Add the freshly prepared Vilsmeier reagent to the hydrazone solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 80-100 °C for 5-15 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a cold aqueous solution of K₂CO₃.
-
The solid product that precipitates is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-4-carbaldehyde.
Visualizations
Reaction Mechanism
Caption: Plausible mechanism of Vilsmeier-Haack formylation on a pyrazole ring.
Experimental Workflow
Caption: General experimental workflow for pyrazole synthesis via Vilsmeier-Haack reaction.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. degres.eu [degres.eu]
Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazole and its derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] Their wide-ranging pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties, make them a focal point in medicinal chemistry and drug development.[3][4] The precise analytical characterization of these compounds is paramount for elucidating their structure, assessing purity, understanding structure-activity relationships (SAR), and ensuring regulatory compliance.[4][5] This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for the structural elucidation of pyrazole compounds.[4] ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the chemical environment of each hydrogen and carbon atom.[4][6]
-
¹H NMR: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) in ¹H NMR spectra allow for the assignment of protons on the pyrazole ring and its various substituents.[4] The N-H proton of the pyrazole ring can sometimes appear as a broad signal or may not be visible at all due to rapid chemical exchange with other molecules or residual water in the solvent.[7]
-
¹³C NMR: This technique provides information about the carbon skeleton of the molecule.[4] The chemical shifts of the carbon atoms in the pyrazole ring are characteristic and aid in confirming the overall structure.[8]
-
2D NMR: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of complex or novel pyrazole derivatives.[4][7] Annular tautomerism, where a proton rapidly exchanges between the N1 and N2 positions, can sometimes lead to averaged signals for the C3 and C5 carbons. Low-temperature NMR experiments can help resolve these separate signals by slowing down the exchange rate.[7]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole compound.[4][8]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.[4][8] Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).[8]
-
Instrument Setup:
-
Use a spectrometer with a field strength of 400 MHz or higher for better resolution.[8]
-
Tune and match the NMR probe for the appropriate frequencies (¹H and ¹³C).[7]
-
Set standard acquisition parameters. For ¹H NMR, this typically includes a pulse sequence with a sufficient relaxation delay (1-2 seconds) and an acquisition time of 2-4 seconds.[8]
-
-
Data Acquisition: Acquire the ¹H spectrum, typically requiring 8-16 scans.[8] Following this, acquire the ¹³C spectrum, which will require a significantly larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
Data Presentation: Typical NMR Data for Pyrazole Derivatives
| Technique | Parameter | Typical Value / Observation | Reference |
| ¹H NMR | Chemical Shift (δ) - H3 | ~7.5 ppm | [8] |
| Chemical Shift (δ) - H4 | ~6.2 ppm | [8] | |
| Chemical Shift (δ) - H5 | ~7.4 ppm | [8] | |
| Chemical Shift (δ) - N-H | Variable, often broad or not observed | [7] | |
| ¹³C NMR | Chemical Shift (δ) - C3 | ~138.7 ppm | [8] |
| Chemical Shift (δ) - C4 | ~105.4 ppm | [8] | |
| Chemical Shift (δ) - C5 | ~129.2 ppm | [8] |
Note: Chemical shifts are highly dependent on the solvent and the nature of substituents on the pyrazole ring.[7]
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of pyrazole compounds.[4] High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its molecular formula.[4] Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure and connectivity.[4] Common ionization techniques include Electrospray Ionization (ESI), which is suitable for polar compounds, and Electron Impact (EI), used for more volatile substances.[4] Tandem mass spectrometry (MS/MS) experiments can be performed to further investigate the fragmentation pathways for detailed structural elucidation.[4]
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the pyrazole sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[4]
-
Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.[4]
-
Instrument Setup:
-
Data Acquisition:
-
For direct infusion, introduce the sample solution into the ion source at a constant flow rate.
-
Alternatively, couple the mass spectrometer to an HPLC system (LC-MS) for analysis of complex mixtures.
-
Acquire data in full scan mode to detect all ions within a specified mass range.[4]
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular weight. Analyze the fragmentation pattern to gain structural insights.
Data Presentation: Mass Spectrometry Data for a Hypothetical Pyrazole
| Parameter | Example Data for C₁₀H₉N₃O | Interpretation |
| Molecular Formula | C₁₀H₉N₃O | - |
| Exact Mass | 187.0746 | Calculated from the molecular formula |
| HRMS (ESI⁺) | m/z 188.0819 | Corresponds to [M+H]⁺, confirming the molecular formula |
| Major Fragments | m/z 160, 132, 105 | Suggests loss of N₂, HCN, and other neutral fragments, providing structural clues |
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is an essential technique for determining the purity of pyrazole compounds and for separating mixtures of isomers.[5] Reversed-phase HPLC is the most common mode used, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[5][9] A UV-Vis or Photodiode Array (PDA) detector is typically employed for detection, as pyrazole derivatives often possess a chromophore.[5] The method is crucial for quality control in drug development, allowing for the quantification of the active pharmaceutical ingredient (API) and any potential impurities.[5]
Experimental Protocol: Reversed-Phase HPLC
-
Materials and Reagents:
-
Sample Preparation:
-
Accurately prepare a stock solution of the pyrazole sample (e.g., 0.5 mg/mL) by dissolving it in a suitable solvent, often a mixture of the mobile phases.[5]
-
Prepare a series of standards of known concentrations for calibration and quantification.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[9]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C.[10]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 206 nm).[10]
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Typical HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm) | [10] |
| Mobile Phase | Water and Methanol mixture | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Temperature | 25 ± 2 °C | [10] |
| Detection | UV at 206 nm | [10] |
| Injection Volume | 5.0 µL | [10] |
X-ray Crystallography
Application Note
Single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement of a pyrazole derivative in the solid state.[11] This technique is crucial for unambiguously determining the molecular structure, conformation, and intermolecular interactions such as hydrogen bonding.[11] The resulting structural data is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a suitable single crystal of the pyrazole compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Selection and Mounting: Select a high-quality single crystal under a polarizing microscope and mount it on a goniometer head.[11]
-
Data Collection:
-
Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[11]
-
Collect X-ray diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[11]
-
Record a series of diffraction images as the crystal is rotated.[11]
-
-
Structure Solution and Refinement:
-
Process the collected data to determine the unit cell parameters and space group.[11]
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the structural model against the experimental data to obtain precise information on bond lengths, angles, and thermal parameters.[11]
-
-
Data Analysis: Analyze the final structure to understand molecular conformation, packing, and intermolecular interactions.[11]
Data Presentation: Example Crystallographic Data
| Parameter | Compound L1 | Compound L2 | Reference |
| Chemical Name | N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine | 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid | [11] |
| Crystal System | Monoclinic | Monoclinic | [11] |
| Space Group | C2/c | P2₁/n | [11] |
| Key Dihedral Angle (°) | 76.07 (N2–C7–N5–N19) | 62.12 (N34–C63–N22–N35) | [11] |
Visualizations
Workflow for Characterization of a Novel Pyrazole Compound
Caption: General workflow for the synthesis and analytical characterization of a novel pyrazole compound.
Inhibition of a Signaling Pathway by Pyrazole Derivatives
Caption: Pyrazole derivatives can inhibit the PI3K/AKT/mTOR signaling pathway, a common target in cancer therapy.[11]
References
- 1. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ijcpa.in [ijcpa.in]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Anticancer Agents from Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel anticancer agents derived from pyrazole carboxylic acids. This document outlines the synthesis, in vitro evaluation, and mechanistic analysis of these compounds, offering detailed protocols and critical data for researchers in oncology and medicinal chemistry.
Introduction
Pyrazole carboxylic acids represent a promising class of heterocyclic compounds with significant potential in cancer therapy. Their structural versatility allows for the fine-tuning of their pharmacological properties to target various cancer-related pathways. This document details the necessary protocols to synthesize and evaluate the anticancer efficacy of novel pyrazole carboxylic acid derivatives.
Data Presentation: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of various pyrazole carboxylic acid derivatives against a panel of human cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.
Table 1: IC50 Values (µM) of Pyrazole-Based Compounds Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 25 | HT29 (Colon) | 3.17 | Axitinib | >10 |
| PC3 (Prostate) | 4.52 | Axitinib | >10 | |
| A549 (Lung) | 6.77 | Axitinib | >10 | |
| U87MG (Glioblastoma) | 5.89 | Axitinib | >10 | |
| Compound 43 | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 |
| Compound 50 | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 |
| Sorafenib | 1.06 | |||
| Compound 6b | HNO-97 (Head and Neck) | 10.0 | - | - |
| Compound 6d | HNO-97 (Head and Neck) | 10.5 | - | - |
| Compound 29 | MCF7 (Breast) | 17.12 | - | - |
| HepG2 (Liver) | 10.05 | - | - | |
| A549 (Lung) | 29.95 | - | - | |
| Caco2 (Colon) | 25.24 | - | - | |
| Compound 33 | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 |
| Compound 34 | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 |
| Compound 35 | HepG2 (Liver) | 3.53 | - | - |
| MCF7 (Breast) | 6.71 | - | - | |
| HeLa (Cervical) | 5.16 | - | - | |
| Compound 37 | MCF7 (Breast) | 5.21 | - | - |
| Compound 12 | MDA-MB-231 (Breast) | 3.64-16.13 | - | - |
| HepG2 (Liver) | 3.64-16.13 | - | - | |
| Compound 13 | MDA-MB-231 (Breast) | 3.64-16.13 | - | - |
| HepG2 (Liver) | 3.64-16.13 | - | - | |
| Compound 14 | MDA-MB-231 (Breast) | 3.64-16.13 | - | - |
| HepG2 (Liver) | 3.64-16.13 | - | - |
Table 2: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) |
| Compound 50 | EGFR | 0.09 |
| VEGFR-2 | 0.23 | |
| Compound 43 | PI3 Kinase | Potent Inhibition |
| Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM |
| Compound 33 | CDK2 | 0.074 |
| Compound 34 | CDK2 | 0.095 |
| Compound 36 | CDK2 | 0.199 |
| Compound 12 | Tubulin Polymerization | 52.03 |
| Compound 13 | Tubulin Polymerization | 45.29 |
| Compound 14 | Tubulin Polymerization | 40.76 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives.
Synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid
This protocol describes a general method for the synthesis of a pyrazole carboxylic acid scaffold.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. A precipitate of the pyrazole ethyl ester will form.
-
Isolation of Ester: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry to yield the ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
-
Hydrolysis: Suspend the isolated ester in a 10% aqueous solution of NaOH.
-
Heating: Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated HCl until the pH is approximately 2-3.
-
Precipitation and Isolation: A white precipitate of 3-phenyl-1H-pyrazole-5-carboxylic acid will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole carboxylic acid.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Addition of MTT: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization of Formazan: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay: VEGFR-2
This protocol outlines a method to assess the inhibitory activity of pyrazole derivatives against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a master mix containing the VEGFR-2 enzyme and substrate in kinase buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO).
-
Initiate Reaction: Add 10 µL of the enzyme/substrate master mix to each well. Initiate the kinase reaction by adding 10 µL of ATP solution (the final concentration should be close to the Km of ATP for VEGFR-2).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Generation: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay: CDK2
This protocol describes a method to evaluate the inhibitory effect of pyrazole derivatives on CDK2 activity.
Materials:
-
Recombinant human CDK2/Cyclin A2 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
CDK2 substrate (e.g., Histone H1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a master mix containing the CDK2/Cyclin A2 enzyme and substrate in kinase buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO).
-
Initiate Reaction: Add 10 µL of the enzyme/substrate master mix to each well. Start the reaction by adding 10 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Generation: Follow the same procedure as for the VEGFR-2 kinase assay (steps 5-6 in section 3.3).
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of CDK2 inhibition for each compound concentration and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole carboxylic acid derivatives and the experimental workflows described in this document.
Application Notes and Protocols for the Design of Pyrazole-Based Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry due to their broad spectrum of biological activities.[1][2][3][4][5] Their versatile scaffold allows for extensive structural modifications, leading to the development of potent agents for various applications, including antifungal, antibacterial, anti-inflammatory, and anticancer therapies.[1][2][3][4][5] In the realm of antifungal drug discovery, pyrazole-based compounds have emerged as a particularly successful pharmacophore.[3][6] Several commercial fungicides, such as Bixafen, Fluxapyroxad, and Penthiopyrad, incorporate the pyrazole ring, primarily targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[6][7] Other pyrazole-containing azoles have been designed to inhibit lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[8][9]
These application notes provide a comprehensive overview of the design principles, structure-activity relationships (SAR), and key experimental protocols for the synthesis and evaluation of novel pyrazole-based antifungal compounds.
Design Strategy and Structure-Activity Relationship (SAR)
The design of potent pyrazole-based antifungal agents hinges on the strategic modification of substituents at various positions of the pyrazole ring. The general scaffold allows for the introduction of different functional groups to optimize antifungal activity, selectivity, and pharmacokinetic properties.
Key SAR observations from various studies indicate that:
-
The nature of the substituent at the N1 position of the pyrazole ring significantly influences the antifungal potency.[1]
-
Substituents at the C3 and C5 positions are crucial for interaction with the target enzyme's active site. For instance, trifluoromethyl groups at C3 have been shown to enhance activity.[3]
-
The introduction of a carboxamide moiety at the C4 position is a common feature in many potent SDH inhibitors.[6][7]
-
Variations in the aryl groups attached to the pyrazole core can modulate the antifungal spectrum and potency. The presence of trifluoromethoxy groups on an aryl ring has been associated with high activity.[1]
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the in vitro antifungal activity of representative pyrazole-based compounds against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) or Median Effective Concentration (EC50), which represent the lowest concentration of the compound that inhibits visible fungal growth or 50% of its metabolic activity, respectively.
Table 1: Antifungal Activity of Pyrazole Carboxamide Derivatives Against Phytopathogenic Fungi
| Compound ID | R1 Substituent | Fungal Species | EC50 (µg/mL) | Reference Compound (Carbendazol) EC50 (µg/mL) |
| 7ai | 3-isoxazolol | Rhizoctonia solani | 0.37 | 1.00 |
| 7ai | 3-isoxazolol | Alternaria porri | 2.24 | -- |
| 7ai | 3-isoxazolol | Marssonina coronaria | 3.21 | -- |
| 7bk | 3-isoxazolol (CF3 at C3) | Rhizoctonia solani | 28.88 | 1.00 |
| 7af | 2-chlorophenyl | Rhizoctonia solani | >100 | 1.00 |
| 7bc | 3-methylphenyl | Rhizoctonia solani | 75.64 | 1.00 |
| Data adapted from a study on pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives.[3] |
Table 2: Antifungal Activity of Pyrazole Analogues Bearing Aryl OCF3 Group
| Compound ID | R1 Substituent | Fungal Species | EC50 (µM) | Reference Compound (Pyraclostrobin) EC50 (µM) |
| 1v | Cyclopropyl | Fusarium graminearum | 0.0530 | ~0.05 |
| 1t | Isopropyl | Fusarium graminearum | 0.138 | ~0.05 |
| 1v | Cyclopropyl | Colletotrichum micotianae | >0.3 | ~0.1 |
| Data adapted from a study on pyrazole analogues containing the aryl trifluoromethoxy group.[1] |
Table 3: Antifungal Activity of Triazole Derivatives with Phenylethynyl Pyrazole Side Chains
| Compound ID | Side Chain | Fungal Species | MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| 6c | 4-chlorophenylethynyl | Candida albicans | 0.0625 | 0.25 |
| 6c | 4-chlorophenylethynyl | Cryptococcus neoformans | 0.0625 | 2.0 |
| 5k | 4-(morpholinomethyl)phenylethynyl | Candida albicans | 0.125 | 0.25 |
| 5k | 4-(morpholinomethyl)phenylethynyl | Cryptococcus neoformans | 0.125 | 2.0 |
| Data adapted from a study on novel triazoles containing phenylethynyl pyrazole side chains.[8] |
Mechanism of Action
The antifungal activity of pyrazole derivatives is often attributed to the inhibition of specific fungal enzymes that are essential for growth and survival. Two primary mechanisms have been identified:
-
Inhibition of Succinate Dehydrogenase (SDH): Many pyrazole carboxamides act as SDH inhibitors (SDHIs). SDH, also known as complex II, is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. Its inhibition disrupts fungal respiration and energy production, leading to cell death.[7]
-
Inhibition of Lanosterol 14α-demethylase (CYP51): Azole-containing pyrazole compounds can inhibit CYP51, a crucial enzyme in the ergosterol biosynthesis pathway.[8] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, ultimately leading to growth inhibition.[9][10]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of pyrazole-based antifungal compounds are provided below. These protocols are based on established guidelines to ensure reproducibility.[11][12][13]
Protocol 1: General Synthesis of 1,3,5-Substituted Pyrazole Derivatives
This protocol describes a one-pot, three-component reaction for synthesizing pyrazole analogues.[1][2]
Materials:
-
Arylhydrazine hydrochloride
-
Substituted aldehyde
-
Alkene or activated methylene compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., nano-ZnO, silver catalyst)[2]
-
Solvent (e.g., Ethanol, DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
Procedure:
-
In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 eq) and the substituted aldehyde (1.0 eq) in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkene or activated methylene compound (1.2 eq) to the flask.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80°C) and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and HRMS.[1]
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC).[11][12][14][15][16]
Materials:
-
Test compounds dissolved in DMSO (stock solution)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control (QC) strains
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture fungal strains on appropriate agar (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).[11]
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL for yeasts).[11][14]
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.[11]
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium directly in the 96-well plates. The final concentration of DMSO should not exceed 1%.[14]
-
Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the compound dilutions.
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).[11]
-
-
MIC Determination:
Protocol 3: Ergosterol Biosynthesis Inhibition Assay
This protocol quantifies the amount of ergosterol in fungal cells after treatment with a test compound to assess inhibition of the ergosterol pathway.[9][10][17]
Materials:
-
Log-phase fungal culture (Candida albicans)
-
Test compound
-
Saponification solution (25% alcoholic potassium hydroxide)
-
n-heptane
-
Sterile deionized water
-
UV-Vis Spectrophotometer
Procedure:
-
Treatment:
-
Inoculate a log-phase fungal culture into fresh medium containing various concentrations of the test compound. Include a no-drug control.
-
Incubate for 16-24 hours at 35°C with shaking.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile deionized water.
-
Add 3 mL of the saponification solution to the cell pellet.
-
Vortex vigorously for 1 minute and incubate in an 85°C water bath for 1 hour.
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of sterile deionized water and 3 mL of n-heptane. Vortex for 3 minutes to extract the non-saponifiable lipids (sterols).
-
-
Quantification:
-
Transfer the n-heptane layer to a clean tube.
-
Scan the absorbance of the n-heptane layer from 240 nm to 300 nm using a UV-Vis spectrophotometer. n-heptane is used as the blank.
-
Ergosterol content is determined by the characteristic four-peaked curve. The presence of ergosterol results in a peak at 281.5 nm, while the accumulation of the sterol intermediate 24(28) DHE results in a peak at 230 nm.
-
Calculate the percentage of ergosterol inhibition relative to the untreated control.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the general cytotoxicity of the antifungal compounds against a mammalian cell line (e.g., HepG2, HEK293) to determine their selectivity index.[18][19][20]
Materials:
-
Mammalian cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compound dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in the CO2 incubator.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24-48 hours in the CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability). The selectivity index is often calculated as (IC50 for mammalian cells) / (MIC for fungal cells).
-
References
- 1. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. ifyber.com [ifyber.com]
- 13. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. journals.asm.org [journals.asm.org]
Application Notes and Protocols for 3-phenyl-1H-pyrazole-4-carboxylic Acid in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives represent a promising class of heterocyclic compounds in the field of anti-inflammatory drug discovery. The pyrazole scaffold is a key pharmacophore found in several commercially successful anti-inflammatory drugs, such as celecoxib.[1][2] These compounds primarily exert their anti-inflammatory effects through the inhibition of key enzymes and modulation of inflammatory signaling pathways. This document provides a comprehensive overview of the application of this compound and its analogs as potential anti-inflammatory agents, including their mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action
The anti-inflammatory activity of pyrazole derivatives, including those based on the this compound core, is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3][4] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Furthermore, emerging evidence suggests that the anti-inflammatory effects of some pyrazole derivatives may also involve the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of NF-κB activation can therefore lead to a broad-spectrum anti-inflammatory response.
Signaling Pathway
Below is a diagram illustrating the general mechanism of action involving the inhibition of the NF-κB signaling pathway by a hypothetical pyrazole derivative.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis (MAOS) of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that constitute the core structure of numerous pharmaceuticals.[1] Derivatives of pyrazole are of considerable interest in drug discovery owing to their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3][4] Notably, several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and various tyrosine kinase inhibitors used in cancer therapy, feature a pyrazole scaffold.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, facilitating the rapid and efficient synthesis of compound libraries for high-throughput screening.[1][5] This technique offers significant advantages over conventional heating methods.
Key Advantages of Microwave-Assisted Synthesis:
-
Speed: Reaction times are often dramatically reduced from hours to mere minutes.[1][5]
-
Yield: Enhanced reaction efficiency frequently leads to higher product yields.[1][5]
-
Purity: Cleaner reactions can simplify product purification processes.[1]
-
Green Chemistry: MAOS promotes more sustainable laboratory practices through reduced energy consumption and the potential for solvent-free reactions.[1][5]
These application notes provide detailed protocols for the synthesis of various pyrazole derivatives using microwave irradiation, including the formation of pyrazoles from chalcones and a one-pot synthesis of pyrazolone derivatives.
Data Presentation: Microwave vs. Conventional Synthesis
The following tables summarize quantitative data from the literature, comparing microwave-assisted synthesis with conventional heating methods for the preparation of various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Source: Adapted from BenchChem.[1]
Table 2: Synthesis of 4-Arylidenepyrazolone Derivatives (One-Pot)
| Entry | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | 210 | 10 | 42 |
| 2 | 420 | 10 | 71 |
| 3 | 700 | 10 | 35 |
| 4 | 420 | 5 | 54 |
| 5 | 420 | 15 | 62 |
Source: Adapted from Molecules.[6]
Table 3: Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles
| Product | Method | Microwave Power (W) | Time (min) | Yield (%) |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | 270 | 3-5 | 82-98 |
Source: Adapted from RSC Publishing.[5]
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Derivatives from Chalcones
This protocol describes the cyclization of chalcones with hydrazine derivatives to form pyrazoles under microwave irradiation.
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenyl hydrazine) (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Protocol 2: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives under Solvent-Free Conditions
This protocol outlines an efficient one-pot, three-component synthesis of 4-arylidenepyrazolone derivatives under solvent-free microwave irradiation.
Materials:
-
β-ketoester (e.g., ethyl acetoacetate) (0.45 mmol)
-
Substituted hydrazine (e.g., 3-nitrophenylhydrazine) (0.3 mmol)
-
Substituted benzaldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde) (0.3 mmol)
-
50-mL flask
Procedure:
-
Place the ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) into a one-neck 50-mL flask.
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[2]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent to yield the pure 4-arylidenepyrazolone derivative.
Visualizations
Caption: Workflow for MAOS of Pyrazoles from Chalcones.
Caption: One-Pot MAOS of 4-Arylidenepyrazolones.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for One-Pot Multicomponent Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot multicomponent synthesis of substituted pyrazoles, a valuable scaffold in medicinal chemistry and drug development. The methodologies outlined below offer efficient, atom-economical, and operationally simple routes to a diverse range of pyrazole derivatives.
Introduction
Pyrazoles and their derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical industry due to their wideranging biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of these complex molecules, offering advantages such as reduced reaction times, lower costs, and environmental friendliness over traditional multi-step syntheses.[1][4][5] This document details several robust protocols for the synthesis of substituted pyrazoles via three-component and four-component reactions.
Three-Component Synthesis of Polysubstituted Pyrazoles
This section outlines various protocols for the one-pot, three-component synthesis of pyrazoles, a versatile method for generating diversely substituted pyrazole cores.
Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis
This method describes the synthesis of multifunctionalized pyrazole derivatives from cyclic β-diketones, arylglyoxals, and arylhydrazones catalyzed by p-toluenesulfonic acid.[6]
Reaction Scheme:
A general reaction scheme for the p-TsOH catalyzed three-component synthesis of pyrazoles.
Experimental Protocol:
-
To a solution of arylhydrazone (1.0 mmol) in dimethylformamide (DMF, 3 mL), add the cyclic β-diketone (1.0 mmol), arylglyoxal (1.0 mmol), and p-toluenesulfonic acid (p-TsOH) (10 mol%).
-
Stir the resulting mixture at 70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to afford the desired polysubstituted pyrazole.
Quantitative Data Summary:
| Entry | Arylhydrazone | Cyclic β-Diketone | Arylglyoxal | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Dimedone | Phenylglyoxal | 2 | 92 |
| 2 | 4-Chlorophenylhydrazine | 4-Hydroxycoumarin | Phenylglyoxal | 2.5 | 88 |
| 3 | 4-Methylphenylhydrazine | 2-Hydroxy-1,4-naphthoquinone | 4-Methoxyphenylglyoxal | 3 | 85 |
| 4 | Phenylhydrazine | Dimedone | 4-Nitrophenylglyoxal | 2 | 90 |
Table 1: Representative yields for the p-TsOH catalyzed three-component synthesis of pyrazoles.[6]
Logical Workflow Diagram:
Caption: Workflow for p-TsOH catalyzed pyrazole synthesis.
Protocol 2: Iodine-Mediated Oxidative C-N Bond Formation
This protocol provides a metal-free, one-pot synthesis of di-, tri-, and tetrasubstituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts, mediated by molecular iodine.[7]
Reaction Scheme:
A general reaction scheme for the iodine-mediated synthesis of pyrazoles.
Experimental Protocol:
-
In a round-bottom flask, dissolve the α,β-unsaturated aldehyde or ketone (1.0 mmol) and hydrazine salt (1.2 mmol) in a suitable solvent (e.g., ethanol).
-
Add molecular iodine (I₂) (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the substituted pyrazole.
Quantitative Data Summary:
| Entry | α,β-Unsaturated Carbonyl | Hydrazine Salt | Solvent | Time (h) | Yield (%) |
| 1 | Chalcone | Hydrazine hydrate | Ethanol | 3 | 85 |
| 2 | Cinnamaldehyde | Phenylhydrazine hydrochloride | Acetonitrile | 4 | 82 |
| 3 | Benzylideneacetone | Hydrazine hydrate | Ethanol | 3.5 | 88 |
| 4 | Crotonaldehyde | Methylhydrazine sulfate | Methanol | 5 | 75 |
Table 2: Representative yields for the iodine-mediated one-pot synthesis of pyrazoles.[7]
Reaction Pathway Diagram:
Caption: Mechanism for iodine-mediated pyrazole synthesis.
Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This section details a highly efficient, environmentally benign four-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives.
Protocol 3: Catalyst-Free Synthesis in Aqueous Medium
This green chemistry approach describes the synthesis of 6-amino-5-cyano-3-methyl-4-aryl/heteroaryl-2H,4H-dihydropyrano[2,3-c]pyrazoles in water at room temperature without a catalyst.[8]
Reaction Scheme:
A general reaction scheme for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Experimental Protocol:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in water (10 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The product often precipitates out of the reaction mixture.
-
After completion, filter the solid product.
-
Wash the solid with cold water and then a small amount of ethanol.
-
Dry the product under vacuum to yield the pure pyrano[2,3-c]pyrazole derivative.
Quantitative Data Summary:
| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 20 | 95 |
| 2 | 4-Chlorobenzaldehyde | 15 | 98 |
| 3 | 4-Methoxybenzaldehyde | 25 | 92 |
| 4 | 2-Naphthaldehyde | 30 | 90 |
Table 3: Representative yields for the catalyst-free, four-component synthesis of pyrano[2,3-c]pyrazoles in water.[8]
Experimental Workflow Diagram:
Caption: Workflow for aqueous pyrano[2,3-c]pyrazole synthesis.
Conclusion
The one-pot multicomponent synthesis of substituted pyrazoles represents a highly efficient and versatile strategy for accessing a wide array of these valuable heterocyclic compounds. The protocols detailed in these application notes offer researchers in academia and industry robust and scalable methods for the synthesis of pyrazole libraries for applications in drug discovery and materials science. The use of readily available starting materials, mild reaction conditions, and often environmentally friendly solvents makes these approaches particularly attractive.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benthamscience.com [benthamscience.com]
- 5. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 6. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-phenyl-1H-pyrazole-4-carboxylic acid as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-phenyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic ligand that has garnered significant interest in the field of coordination chemistry. Its unique structural features, combining a rigid pyrazole backbone with a coordinating carboxylic acid moiety, allow for the formation of a diverse range of metal complexes with varied geometries and nuclearities. These coordination compounds have shown promise in a multitude of applications, including catalysis, materials science, and medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. The pyrazole ring system itself is a well-established pharmacophore, and its incorporation into coordination complexes can enhance or modulate its biological activity. This document provides a comprehensive overview of the synthesis, coordination chemistry, and applications of this compound and its metal complexes, complete with detailed experimental protocols and quantitative data.
Synthesis of this compound
The synthesis of this compound and its precursors, such as 3-phenyl-1H-pyrazole-4-carbaldehyde, can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction.
Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from the Vilsmeier-Haack reaction methodology used for pyrazole synthesis.
Materials:
-
Substituted acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Potassium carbonate (K₂CO₃) solution
Procedure:
-
Prepare the Vilsmeier-Haack reagent by carefully adding phosphorus oxychloride (0.012 mol) to chilled N,N-dimethylformamide (10 ml).
-
Dissolve the starting substituted acetophenone phenylhydrazone (0.004 mol) in DMF.
-
Add the hydrazone solution dropwise to the prepared Vilsmeier-Haack reagent.
-
Stir the reaction mixture at 60-65°C for approximately 4-8 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Neutralize the solution with a potassium carbonate solution.
-
The resulting precipitate, 3-phenyl-1H-pyrazole-4-carbaldehyde, is filtered, washed thoroughly with water, and recrystallized from ethanol.
Experimental Protocol: Oxidation to this compound
The synthesized carbaldehyde can be oxidized to the corresponding carboxylic acid.
Materials:
-
3-phenyl-1H-pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Appropriate solvent (e.g., acetone, water)
Procedure:
-
Dissolve 3-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like acetone.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution while stirring and maintaining the temperature (e.g., using an ice bath).
-
After the addition is complete, continue stirring until the reaction is complete (indicated by the disappearance of the purple color).
-
Filter off the manganese dioxide precipitate.
-
Acidify the filtrate with dilute sulfuric acid.
-
If excess permanganate is present, decolorize it with a small amount of sodium bisulfite.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
Coordination Chemistry of this compound
This compound can coordinate to metal ions in various modes, primarily through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group. This versatility allows for the formation of mononuclear, binuclear, and polynuclear complexes, including coordination polymers and metal-organic frameworks (MOFs).
General Experimental Protocol: Synthesis of Transition Metal Complexes
A general protocol for the synthesis of metal complexes with this compound is the solvothermal method.
Materials:
-
This compound (ligand)
-
A metal salt (e.g., nitrate, chloride, or acetate of Cu(II), Ni(II), Co(II), Cd(II), etc.)
-
A suitable solvent or solvent mixture (e.g., DMF, ethanol, water)
-
(Optional) An auxiliary ligand (e.g., 2,2′-bipyridine, 1,10-phenanthroline)
Procedure:
-
In a typical reaction, the ligand and the metal salt are dissolved in the chosen solvent in a specific molar ratio (e.g., 1:1, 2:1).
-
If an auxiliary ligand is used, it is also added to the mixture.
-
The resulting solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 100-180 °C) for a period of 1 to 3 days.
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting crystals of the coordination complex are collected by filtration, washed with the solvent, and dried in air.
Data Presentation
Table 1: Selected Bond Lengths and Angles for a Representative Pyrazole-Carboxylic Acid Metal Complex
The following data is for a representative Ni(II) complex with a pyrazole-3-carboxylic acid ligand, which is structurally similar to the title ligand and illustrates typical coordination parameters.[1]
| Bond | Length (Å) | Angle | Degree (°) |
| Ni1—N1 | 2.050 (8) | N2A—Ni1—N3 | 90.1 (3) |
| Ni1—N2A | 2.060 (7) | N1—Ni1—O1 | 176.3 (3) |
| Ni1—N3 | 2.171 (7) | N2A—Ni1—O1 | 80.0 (3) |
| Ni1—N5 | 2.162 (7) | N1—Ni1—O3 | 94.9 (3) |
| Ni1—O1 | 2.108 (7) | O3—Ni1—N3 | 84.6 (3) |
| Ni1—O3 | 2.105 (7) | N2—Ni1—N5 | 95.4 (3) |
| O3—Ni1—O1 | 88.7 (3) | ||
| O1—Ni1—N5 | 87.3 (3) |
Symmetry codes: A: −x+2, −y+1, −z. Data from a related Ni(II) complex.[1]
Applications
Coordination complexes of this compound and its derivatives exhibit a range of interesting properties and potential applications.
Antimicrobial and Antifungal Activity
Pyrazole derivatives are known for their biological activities, and their metal complexes often show enhanced antimicrobial and antifungal properties compared to the free ligands. This enhancement is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its diffusion through the lipid membranes of microorganisms.
Materials:
-
Synthesized metal complexes and the free ligand
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar and potato dextrose agar
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.
-
Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.
-
Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
Prepare solutions of the test compounds (ligand and metal complexes) and standard drugs in DMSO at a specific concentration.
-
Add a fixed volume of each solution to the respective wells.
-
A well containing only DMSO serves as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well.
Table 2: Antimicrobial Activity Data (Zone of Inhibition in mm) for Representative Pyrazole-based Ligands and Complexes
| Compound | S. aureus | E. coli | C. albicans |
| Ligand (HL) | 12 | 10 | 11 |
| Cu(II) Complex | 20 | 18 | 19 |
| Ni(II) Complex | 18 | 16 | 17 |
| Co(II) Complex | 16 | 14 | 15 |
| Ciprofloxacin | 25 | 28 | - |
| Fluconazole | - | - | 22 |
Data is illustrative and based on general findings for pyrazole-based complexes.
Anticancer Activity
Pyrazole derivatives have been extensively investigated for their anticancer properties. Coordination to metal ions can influence this activity, potentially through different mechanisms such as enhanced cellular uptake, interaction with DNA, or inhibition of key enzymes.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Synthesized metal complexes and the free ligand
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Standard anticancer drug (e.g., Cisplatin)
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with medium) and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) of Representative Pyrazole Derivatives
The following table presents IC₅₀ values for some pyrazole derivatives against different cancer cell lines to illustrate their potential. Specific data for this compound complexes needs further investigation.
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Pyrazole Derivative 1 | 15.2 | 21.8 | 18.5 |
| Pyrazole Derivative 2 | 10.5 | 14.2 | 12.1 |
| Cisplatin | 8.7 | 10.1 | 9.5 |
Data is illustrative and based on published results for various pyrazole derivatives.
Catalytic Applications
Metal complexes derived from pyrazole-based ligands have shown potential as catalysts in various organic transformations. The electronic and steric properties of the ligand, as well as the nature of the metal center, play a crucial role in the catalytic activity and selectivity. While specific catalytic applications for this compound complexes are not extensively detailed in the searched literature, related pyrazole complexes have been investigated for reactions such as oxidation and reduction. For instance, some cobalt complexes with pyrazole-carboxylic acid ligands have exhibited catalytic activity in the oxygen evolution reaction (OER).[2]
Mandatory Visualizations
Caption: Synthetic workflow for the ligand and its coordination complex.
Caption: General experimental workflow for synthesis and application screening.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during pyrazole synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Reaction Yield
Q: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and lower the yield of the desired product.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers
Q: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?
A: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
-
Modify Reaction Conditions:
-
Solvent: Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) can sometimes provide better regioselectivity compared to protic solvents like ethanol.[2]
-
pH/Catalyst: The reaction is often acid-catalyzed.[3] Adjusting the pH or using a specific acid catalyst can influence which carbonyl group is more readily attacked. For instance, the addition of a strong acid like HCl can accelerate the dehydration steps and may improve selectivity.[2]
-
-
Steric Hindrance: A bulkier substituent on the hydrazine or the dicarbonyl compound can direct the reaction pathway towards the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing groups can decrease the reactivity of a nearby carbonyl group, while electron-donating groups can increase its reactivity.
Issue 3: Reaction Mixture Discoloration
Q: My reaction mixture has turned dark, and the crude product is colored. What causes this and how can I obtain a clean product?
A: Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride, and is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can also become acidic, which may promote the formation of colored byproducts.[1]
-
Neutralization: The addition of a mild base, such as sodium acetate, can help to neutralize any acid present and lead to a cleaner reaction profile.[1]
-
Purification:
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities.[4][5] However, be aware that this may also reduce your overall yield.[4]
-
Recrystallization: This is an effective method for removing colored impurities, which may remain dissolved in the mother liquor.[1][5]
-
Silica Gel Plug: For less polar compounds, passing a solution of the crude product through a short plug of silica gel can retain colored impurities.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazole synthesis?
A1: The Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is one of the most common and versatile methods.[3] Other methods include 1,3-dipolar cycloaddition reactions and multicomponent reactions.[2][6]
Q2: What are typical solvents and catalysts used for pyrazole synthesis?
A2: The choice of solvent and catalyst is highly dependent on the specific substrates and desired outcome.
-
Solvents: Ethanol is a commonly used protic solvent.[2] Aprotic polar solvents like DMF, NMP, and DMAc have also been shown to be effective, sometimes offering better regioselectivity.[2] In some cases, solvent-free conditions or the use of green solvents like deep eutectic solvents are employed.[7][8]
-
Catalysts: The reaction is often acid-catalyzed, using acids like acetic acid or HCl.[3][9] Lewis acids such as Yb(OTf)₃, InCl₃, or ZrCl₄ can also be used to improve yields.[10] Other catalysts reported include nano-ZnO and molecular iodine.[2][11]
Q3: How can I effectively purify my pyrazole product?
A3: The most common purification techniques are recrystallization and column chromatography.[5][12]
-
Recrystallization: This is a powerful technique for purifying solid pyrazoles. Common solvents include ethanol, methanol, and mixtures like ethanol/water or hexane/ethyl acetate.[4][13] If your compound "oils out" instead of crystallizing, try using a larger volume of solvent, cooling the solution more slowly, or changing the solvent system.[4]
-
Column Chromatography: This is the most effective method for separating mixtures of compounds, such as regioisomers.[5] A common stationary phase is silica gel, with eluent systems typically being mixtures of hexane and ethyl acetate of varying polarity.[5][12] For basic pyrazoles that may adhere to acidic silica gel, the silica can be deactivated with triethylamine, or neutral alumina can be used as the stationary phase.[5][13]
Q4: My pyrazole seems to be unstable during workup or purification. What precautions should I take?
A4: Some pyrazole derivatives can be sensitive to harsh acidic or basic conditions.
-
Workup: Avoid strong acids or bases during the workup if your compound is susceptible to degradation. A neutral workup with water and an organic solvent is often sufficient.
-
Purification: As mentioned, for basic pyrazoles, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent streaking and decomposition on the column.[12][13]
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Solvent | Ethanol | 76 | Ionic Liquid | 88 | [14] |
| Catalyst | None | Low | Nano-ZnO | 95 | [2] |
| Catalyst | None | Moderate | AgOTf (1 mol%) | up to 99 | [11] |
| Temperature | Room Temp | 70-95 | 60 °C | Improved | [11][15] |
| Temperature | >60 °C | Lower | - | - | [15] |
Table 2: Common Solvents for Pyrazole Recrystallization
| Solvent Type | Examples | Notes | Reference |
| Single Solvents | Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Water | Choice depends on the polarity of the specific pyrazole derivative. | [4] |
| Mixed Solvents | Ethanol/Water, Hexane/Ethyl Acetate, Hexane/Acetone | Used when a single solvent is not ideal. A "good" solvent is mixed with a "poor" solvent. | [4] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).
-
Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the addition of a mild base like sodium acetate may be beneficial.[1] Note that this addition can be exothermic.[3]
-
Reaction: Heat the reaction mixture to reflux (e.g., ~100°C for reactions in ethanol) for 1-2 hours.[3] Monitor the reaction progress by TLC.[1]
-
Isolation:
-
Precipitation: Cool the reaction mixture in an ice bath to induce precipitation of the product.[3] Collect the solid by vacuum filtration and wash with a small amount of cold solvent.[3]
-
Extraction: If the product does not precipitate, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Experimental Workflow for Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Phenyl-1H-pyrazole-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of crude 3-phenyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial method for purifying crude this compound?
A1: Acid-base extraction is a highly effective and recommended initial purification technique.[1][2][3] This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The crude product is dissolved in an organic solvent, and a wash with a weak aqueous base (like sodium bicarbonate) converts the carboxylic acid into its water-soluble salt, which moves to the aqueous layer.[2] Subsequent acidification of the aqueous layer precipitates the purified product.[3]
Q2: What are the best solvents for recrystallizing this compound?
A2: Based on procedures for similar pyrazole carboxylic acids, common and effective solvents for recrystallization include aqueous ethanol and other alcohols like methanol or n-propanol.[4][5] A 40% ethanol/water mixture has been successfully used for a related compound.[5] The ideal solvent or solvent system should dissolve the compound well at high temperatures but poorly at low temperatures. It is recommended to test several solvents to find the optimal one for your specific sample.
Q3: How can I remove unreacted starting materials or neutral byproducts?
A3: Acid-base extraction is the primary method for removing neutral and basic impurities.[6] When the crude product is dissolved in an organic solvent and washed with an aqueous base, the acidic this compound forms a salt and dissolves in the aqueous layer. Neutral and basic impurities remain in the organic layer, which can then be physically separated and discarded.[1][3]
Q4: Is column chromatography a suitable purification method?
A4: Yes, column chromatography can be used for the purification of pyrazole derivatives, especially for separating compounds that are difficult to purify by other means or for isolating minor components.[7] For acidic compounds, silica gel is a common stationary phase, and a mobile phase typically consists of a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). A small amount of acetic or formic acid is often added to the eluent to improve peak shape and prevent tailing.
Purification Workflow Overview
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or No Precipitation After Acidification | 1. Insufficient acid was added to neutralize the base and protonate the carboxylate. 2. The purified compound has significant solubility in the aqueous solution.[2] 3. The initial concentration of the product in the aqueous layer was too low. | 1. Check the pH of the aqueous layer with pH paper or a meter. Continue adding acid (e.g., 1M HCl) dropwise until the solution is acidic (pH < 4).[6][8] 2. If the product is water-soluble, extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts, dry with a drying agent (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent.[2][6] 3. Reduce the volume of the aqueous layer by evaporation (if the product is thermally stable) or perform an organic extraction as described above. |
| Product Oils Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated, causing rapid precipitation. 3. Impurities are present that are depressing the melting point. | 1. Switch to a lower-boiling point solvent or solvent mixture. 2. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool much more slowly. Seeding with a pure crystal can help. 3. Perform a preliminary purification step (like acid-base extraction) before attempting recrystallization. |
| Poor Recovery from Recrystallization | 1. Too much solvent was used, keeping the product dissolved even at low temperatures. 2. The solution was not cooled sufficiently or for long enough. 3. The crystals were filtered before precipitation was complete. | 1. Evaporate some of the solvent and attempt to recrystallize again. 2. Cool the flask in an ice bath for at least 30-60 minutes to maximize crystal formation. 3. Ensure no more crystals are forming before filtration. You can check by scratching the inside of the flask below the solvent level to induce crystallization. |
| Purity Remains Low After Purification | 1. The impurity has very similar chemical properties (e.g., another acidic compound). 2. The impurity co-crystallized with the product. | 1. Acid-base extraction may not separate chemically similar acids.[1] In this case, column chromatography is the recommended next step. 2. Perform a second recrystallization, potentially using a different solvent system. |
Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution : Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Base Wash : Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. half the volume of the organic layer).[2][8] Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Separation : Allow the layers to separate. The top layer is typically the organic layer (confirm miscibility if unsure). Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.
-
Re-extraction : Repeat the base wash (Step 2 & 3) on the organic layer one or two more times to ensure complete extraction of the acid. Combine all aqueous extracts. The organic layer containing neutral/basic impurities can be discarded.
-
Acidification : Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl (or 3-6M HCl) dropwise while stirring until gas evolution ceases and the solution becomes strongly acidic (test with pH paper, target pH ~2).[8]
-
Isolation : The purified this compound will precipitate as a solid.[3] Collect the solid by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum.
Protocol 2: Recrystallization
This protocol is for further purifying the solid product obtained from acid-base extraction or other methods.
-
Solvent Selection : Choose a suitable solvent or solvent pair (e.g., ethanol/water). The product should be soluble in the hot solvent but sparingly soluble at room temperature or below.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This can be done by bringing the solvent to a boil and adding it portion-wise to the flask containing the solid on a hot plate.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Cooling : Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation : Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying : Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Troubleshooting Logic
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vernier.com [vernier.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the Regioselective Synthesis of Substituted Pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenges encountered during the synthesis of specifically substituted pyrazoles. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of controlling regioselectivity and optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation so important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring. This commonly occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially leading to two different substitution patterns on the final pyrazole product.[1] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several key factors:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[2]
-
Electronic Effects: The electronic nature of the substituents is critical. Electron-withdrawing groups on the dicarbonyl compound can render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2] Similarly, the nucleophilicity of the two nitrogen atoms in a substituted hydrazine is influenced by its substituent.[2]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Under acidic conditions, the hydrazine can be protonated, changing the nucleophilicity of its two nitrogen atoms and influencing the initial site of attack.[3] Conversely, basic conditions may favor the attack of the more inherently nucleophilic nitrogen atom.[3]
-
Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[4]
-
Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the resulting regioisomers.[2]
Q3: Beyond the Knorr synthesis, what other methods can be used to achieve high regioselectivity in pyrazole synthesis?
A3: Several alternative strategies offer excellent control over regioselectivity:
-
[3+2] Cycloaddition Reactions: These reactions, for instance between a nitrile imine and an alkene or alkyne, can provide highly substituted pyrazoles with excellent regiocontrol.[5][6][7] The regioselectivity is often dictated by the electronic properties of the reacting partners.
-
Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones or α-oxoketene N,S-acetals can pre-define the reactivity of the two electrophilic centers, forcing the reaction to proceed with high regioselectivity.
-
Microwave-Assisted Synthesis: Microwave irradiation can often lead to shorter reaction times, higher yields, and in some cases, improved regioselectivity compared to conventional heating methods.[8][9][10]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: My reaction is producing a mixture of regioisomers with poor selectivity.
-
Symptom: ¹H NMR or LC-MS analysis of the crude product shows two or more isomeric products.
-
Possible Cause: The steric and/or electronic differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are insufficient to direct the reaction under your current conditions.
-
Solutions:
-
Solvent Modification: Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity.[4]
-
pH Adjustment: Add a catalytic amount of acid (e.g., acetic acid, HCl) or a mild base to the reaction mixture. This can alter the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine.
-
Temperature Optimization: Vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.
-
Change of Strategy: Consider a [3+2] cycloaddition approach or the use of a 1,3-dicarbonyl surrogate to enforce regioselectivity.
-
Issue 2: The reaction yield is low, or the reaction is not going to completion.
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material even after prolonged reaction time.
-
Possible Causes:
-
Purity of starting materials.
-
Suboptimal reaction conditions (temperature, time, catalyst).
-
Decomposition of reactants or intermediates.
-
-
Solutions:
-
Verify Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine are pure. Hydrazine derivatives, in particular, can degrade over time.
-
Optimize Reaction Conditions:
-
Temperature and Time: Gradually increase the reaction temperature and monitor the progress by TLC to determine the optimal reaction time.
-
Catalyst: If uncatalyzed, consider adding a catalytic amount of acid (e.g., glacial acetic acid). For certain substrates, other catalysts like nano-ZnO have been shown to be effective.[11]
-
-
Stoichiometry: A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.
-
Issue 3: I am observing the formation of colored impurities in my reaction mixture.
-
Symptom: The reaction mixture develops a yellow, red, or dark brown color.
-
Possible Cause: This is often due to the decomposition of the hydrazine starting material or the oxidation of intermediates.[1]
-
Solutions:
-
Use Fresh Hydrazine: Ensure the hydrazine is of high quality and has been stored properly.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
-
Purification: Most colored impurities can be removed by standard purification techniques such as column chromatography or recrystallization.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of Unsymmetrical 1,3-Diketones with Substituted Hydrazines
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Isomer Ratio (A:B)¹ | Total Yield (%) | Reference(s) |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 36:64 | 99 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | 99 | [4] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | 98 | [4] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | - | [1] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | - | [1] |
¹Regioisomer A corresponds to the pyrazole with the N-substituent adjacent to the R¹ group, and Regioisomer B has the N-substituent adjacent to the R² group.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Aryl hydrazine + 3-Aminocrotononitrile | Conventional | HCl (1M) | Several hours | - | [8] |
| Aryl hydrazine + 3-Aminocrotononitrile | Microwave | HCl (1M) | 10-15 min | 70-90 | [8] |
| Ethyl acetoacetate + 3-Nitrophenylhydrazine + Aldehyde | Conventional | - | - | - | [12] |
| Ethyl acetoacetate + 3-Nitrophenylhydrazine + Aldehyde | Microwave | Solvent-free | 10 min | 51-98 | [12] |
Experimental Protocols
Protocol 1: Regioselective Knorr Pyrazole Synthesis using a Fluorinated Alcohol
This protocol is a general guideline for the regioselective synthesis of N-methylpyrazoles using 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.
-
Add the methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired regioisomer.[1]
-
Protocol 2: [3+2] Cycloaddition Synthesis of 1,3,4-Trisubstituted Pyrazoles
This protocol describes a base-mediated [3+2] cycloaddition between a 2-alkynyl-1,3-dithiane and a sydnone.
-
Materials:
-
2-Alkynyl-1,3-dithiane (1.0 eq)
-
Sydnone (1.0 eq)
-
Potassium tert-butoxide (KOt-Bu) (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of the 2-alkynyl-1,3-dithiane and sydnone in DMSO, add KOt-Bu in one portion at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the 1,3,4-trisubstituted pyrazole.[7]
-
Visualizations
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. scielo.br [scielo.br]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]
Technical Support Center: Addressing Solubility Issues of Pyrazole Carboxylic Acids
Welcome to the technical support center for handling pyrazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxylic acid shows poor solubility in water. What are the initial steps I should take?
A1: Poor aqueous solubility is a common characteristic of many pyrazole carboxylic acids due to the often non-polar nature of the pyrazole ring.[1] Here’s a step-by-step approach to address this:
-
pH Adjustment: The carboxylic acid group allows for significant pH-dependent solubility.[2] Try dissolving the compound in an aqueous buffer with a pH above the pKa of the carboxylic acid to form a more soluble salt.
-
Co-solvents: Employing a water-miscible organic co-solvent can substantially increase solubility.[3][4] Common choices include ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][5] It's often best to first dissolve the compound in the organic solvent and then dilute it with the aqueous buffer.[6]
-
Heating: Gently heating the solvent can increase the solubility of your compound.[1] However, be cautious of potential degradation at elevated temperatures.
Q2: I'm observing precipitation of my pyrazole carboxylic acid from a supersaturated solution. What is happening and how can I prevent it?
A2: This phenomenon, known as "supersaturation followed by precipitation," often occurs when using techniques like amorphous solid dispersions. The amorphous form is more soluble than the stable crystalline form, leading to a temporarily supersaturated solution that eventually precipitates the more stable, less soluble crystalline form.[7]
To mitigate this, consider the following:
-
Use of Precipitation Inhibitors: Incorporate polymers that can help stabilize the supersaturated state and prevent or slow down precipitation.
-
Optimization of Solid Dispersion Carrier: The choice of carrier polymer in your solid dispersion is crucial for maintaining the amorphous state and preventing recrystallization.[8][9]
Q3: I attempted to increase solubility by adding a hydroxyl group to my pyrazole carboxylic acid, but the improvement was minimal. Why might this be?
A3: While adding polar functional groups like hydroxyls is a valid strategy to increase polarity, its effectiveness can be limited by a couple of factors:[7]
-
Intramolecular Hydrogen Bonding: The new hydroxyl group might be forming an internal hydrogen bond with a nitrogen atom on the pyrazole ring. This can mask its polarity and reduce its interaction with water molecules.[7]
-
Crystal Packing: The modification could inadvertently lead to stronger intermolecular hydrogen bonds in the solid state, increasing the crystal lattice energy and counteracting the potential solubility gain from increased polarity.[7]
Q4: Are there any general guidelines for selecting a suitable organic solvent for my pyrazole carboxylic acid?
A4: The principle of "like dissolves like" is a good starting point. Pyrazole carboxylic acids have both polar (carboxylic acid) and less polar (pyrazole ring) characteristics.
-
Polar Aprotic Solvents: Solvents like DMSO and DMF are often effective due to their ability to disrupt hydrogen bonds and solvate both the polar and non-polar parts of the molecule.[5]
-
Alcohols: Ethanol and methanol are also good choices, capable of hydrogen bonding with the carboxylic acid group.[1]
-
Non-Polar Solvents: Solubility is generally low in non-polar solvents like hexane and toluene due to the presence of the polar carboxylic acid group.[5]
Troubleshooting Guides
Troubleshooting Low Aqueous Solubility
If you are facing challenges with dissolving your pyrazole carboxylic acid in aqueous solutions, follow this troubleshooting workflow:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. longdom.org [longdom.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Cyclocondensation Reactions for Pyrazole Formation
Welcome to the technical support center for pyrazole formation via cyclocondensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis, particularly the Knorr synthesis, can arise from several factors.[1] Key areas to investigate include the purity of starting materials, reaction conditions, and potential side reactions.[1]
Troubleshooting Steps for Low Yields:
| Factor | Troubleshooting Action | Rationale |
| Starting Material Purity | - Assess the purity of the 1,3-dicarbonyl compound and hydrazine derivative using techniques like NMR or GC-MS. - Use freshly opened or purified hydrazine derivatives, as they can degrade over time.[1] | Impurities can participate in side reactions, consuming reactants and complicating the purification process, ultimately lowering the yield of the desired pyrazole.[1] |
| Reaction Stoichiometry | - Ensure accurate measurement of reactants. - Consider using a slight excess (1.0-1.2 equivalents) of the hydrazine to drive the reaction towards completion.[1] | An incorrect stoichiometric ratio can lead to incomplete conversion of the limiting reagent. |
| Reaction Conditions | - Temperature: Optimize the reaction temperature. Some reactions require heating (reflux), while others proceed at room temperature. - Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and ensure it has gone to completion.[1] - Solvent: The choice of solvent can significantly impact the reaction. Ethanol is common, but other solvents may be more effective for your specific substrates. - pH: The acidity or basicity of the reaction medium is crucial. Acidic catalysis (e.g., acetic acid, HCl) is often employed.[2][3] | Suboptimal conditions can lead to slow reaction rates, incomplete conversion, or the formation of degradation products. |
| Side Reactions | - Be aware of potential side reactions such as the formation of stable hydrazone intermediates or incomplete cyclization.[1] | These side reactions consume starting materials and reduce the overall yield of the pyrazole product. |
Q2: I am getting a mixture of regioisomers. How can I control the regioselectivity of the reaction?
A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1][2] The regioselectivity is governed by the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine, as well as the reaction conditions.[1][2][3]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The solvent can have a profound effect on the isomeric ratio.[2] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity by not competing with the hydrazine for nucleophilic attack on the more reactive carbonyl group.[4]
-
pH Control: The pH of the reaction can influence which nitrogen of a substituted hydrazine acts as the initial nucleophile.[2][3] Acidic conditions can favor the formation of one isomer, while basic conditions might favor the other.[1]
-
Steric Hindrance: A bulky substituent on either the hydrazine or the dicarbonyl can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction to favor one regioisomer.[1][2][3]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3]
Effect of Solvent on Regioisomer Ratio for the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine:
| Solvent | Isomer A : Isomer B Ratio | Yield (%) |
| Ethanol (EtOH) | 55 : 45 | 85 |
| Tetrahydrofuran (THF) | 60 : 40 | 82 |
| Toluene | 70 : 30 | 75 |
| 2,2,2-Trifluoroethanol (TFE) | 95 : 5 | 92 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 | 95 |
Isomer A: 5-furyl-3-CF₃ pyrazole (desired); Isomer B: 3-furyl-5-CF₃ pyrazole.
Q3: My reaction is not proceeding, or is very slow. What should I check?
A3: A stalled reaction can be due to several factors, including inactive reagents, inappropriate reaction conditions, or the need for a catalyst.
-
Reagent Quality: Verify the purity and reactivity of your starting materials, especially the hydrazine, which can degrade.
-
Catalyst: Most Knorr pyrazole syntheses require an acid catalyst (e.g., acetic acid, H₂SO₄, HCl) to proceed efficiently.[5] Ensure you have added a suitable catalyst.
-
Temperature: The reaction may require heating. Try refluxing the reaction mixture if it is being run at room temperature.
-
Solvent: Ensure your reactants are soluble in the chosen solvent at the reaction temperature.
Q4: I am observing unexpected side products. What could they be and how can I minimize them?
A4: Common side products in pyrazole synthesis include hydrazones and pyrazolines.
-
Hydrazone Formation: The reaction proceeds through a hydrazone intermediate.[2] If this intermediate is stable and the subsequent cyclization is slow, it may be isolated as a major side product. To favor cyclization, you can try increasing the reaction temperature or adding a stronger acid catalyst.
-
Pyrazoline Formation: When using α,β-unsaturated carbonyl compounds as starting materials, the initial product is often a pyrazoline, which then needs to be oxidized to the aromatic pyrazole.[6][7] If you are isolating a pyrazoline, an additional oxidation step (e.g., using an oxidizing agent or air) may be required.
Q5: My crude product is a dark, oily substance that is difficult to purify. What can I do?
A5: Discoloration is common, especially when using hydrazine salts, and can be due to the formation of colored impurities.[1]
Purification Strategies:
-
Acid-Base Extraction: If your pyrazole has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with an acidic aqueous solution to protonate the pyrazole and pull it into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract your pyrazole back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization is an effective purification method.[1] You may need to screen several solvents or solvent systems. If the product oils out, try using a larger volume of solvent or a different solvent system.[1] Adding a seed crystal can also help induce crystallization.[1]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A range of solvent systems (e.g., hexane/ethyl acetate) can be used to separate the desired pyrazole from impurities.
-
Formation of a Salt: The pyrazole can be converted to a crystalline salt by reacting it with an acid (e.g., HCl, H₂SO₄).[8] The salt can then be isolated by filtration and, if necessary, neutralized to recover the pure pyrazole.
Q6: Can I use microwave irradiation to improve my reaction?
A6: Yes, microwave-assisted synthesis can be a valuable tool for pyrazole formation. It often leads to significantly reduced reaction times and improved yields.[6][9] Reactions can sometimes be performed under solvent-free conditions, which is also beneficial from a green chemistry perspective.[9]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (1.0 mmol)
-
Hydrazine derivative (1.0-1.1 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (0.1 mL, catalytic)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).
-
Add the hydrazine derivative (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Heat the reaction mixture to reflux and stir for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Regioselective Pyrazole Synthesis Using HFIP
This protocol details a method to favor the formation of a single regioisomer using a fluorinated solvent.[3]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask with a magnetic stirrer, dissolve the unsymmetrical 1,3-dicarbonyl (1.0 mmol) in HFIP (3 mL).[3]
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature for 1-4 hours.[3]
-
Monitor the reaction's progress using TLC.[3]
-
Once the reaction is complete, remove the HFIP under reduced pressure (use a cold trap).
-
Purify the resulting product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low pyrazole yields.
Caption: Decision tree for optimizing regioselectivity.
Caption: Knorr pyrazole synthesis pathway and side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
reducing reaction times in pyrazole synthesis using microwave irradiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing microwave irradiation to reduce reaction times in pyrazole synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your experimental workflow and enhance reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during microwave-assisted pyrazole synthesis in a question-and-answer format.
Q1: My reaction yield is lower than expected. What are the potential causes and solutions?
A1: Low yields in microwave-assisted pyrazole synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Optimize Reaction Time and Temperature: While microwaves significantly accelerate reactions, finding the optimal balance is crucial. Excessively long irradiation times or high temperatures can lead to the degradation of starting materials, intermediates, or the final product, resulting in tar-like substances.[1] Conversely, insufficient time or temperature will lead to an incomplete reaction. Systematically screen a range of times and temperatures to find the optimal conditions for your specific substrates.
-
Re-evaluate Catalyst Choice: The choice of catalyst can significantly impact yield. For some reactions, a Lewis acid catalyst like Yb(OTf)₃, InCl₃, or ZrCl₄ may be beneficial.[1] In other cases, particularly with certain substituted pyrazoles, the reaction may proceed more efficiently without a catalyst in a high-boiling solvent like DMF.[1]
-
Assess Substituent Effects: Electron-withdrawing groups on your starting materials can decrease their reactivity, leading to lower yields.[1] To overcome this, you may need to increase the reaction temperature or prolong the irradiation time.[1]
-
Check Purity of Starting Materials: Impurities in the starting materials can catalyze unwanted side reactions, leading to a lower yield of the desired product.[1] Ensure the purity of your reactants before starting the synthesis.
-
Modify Reactant Stoichiometry: An excess of one reactant, such as a hydrazine derivative, may be beneficial in driving the reaction to completion.[1]
Q2: I am observing the formation of significant side products or impurities. How can I minimize these?
A2: The formation of side products is a common challenge. Here are some strategies to improve the purity of your product:
-
Refine Reaction Conditions: As with low yields, suboptimal time and temperature can contribute to side product formation. A lower temperature for a slightly longer duration can sometimes minimize the formation of byproducts.[1]
-
Solvent Choice: The solvent plays a critical role in microwave synthesis. Using a solvent with a high dielectric loss factor (e.g., ethanol, DMF) can lead to rapid and uniform heating, potentially reducing the formation of side products. For some reactions, solvent-free conditions can provide cleaner products.
-
Control Addition of Reagents: If one of your reactants is prone to self-condensation, adding it slowly to the reaction mixture can help to minimize this side reaction.[1]
-
Purification Techniques: If side product formation is unavoidable, effective purification is key. Recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) is often an effective method for purifying pyrazole derivatives.[1]
Q3: The reaction does not seem to be going to completion. What should I do?
A3: An incomplete reaction can be frustrating. Consider these points:
-
Increase Microwave Power/Temperature: The reaction may require more energy to proceed to completion. Gradually increase the microwave power or the target temperature.
-
Extend Reaction Time: Even with microwave acceleration, some reactions may require longer irradiation times. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Ensure Proper Stirring: Inadequate stirring can lead to localized overheating and incomplete reaction. Ensure the stir bar is functioning correctly throughout the irradiation period.
-
Solvent Considerations: Ensure your chosen solvent is appropriate for the reaction temperature and effectively absorbs microwave energy.
Frequently Asked Questions (FAQs)
Q1: How does microwave irradiation accelerate pyrazole synthesis compared to conventional heating?
A1: Microwave irradiation accelerates chemical reactions through a phenomenon known as dielectric heating.[2] Unlike conventional heating, which transfers heat via conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This rapid, uniform, and efficient heating often leads to a dramatic reduction in reaction times, from hours to minutes, and can also result in higher product yields and purity.[2]
Q2: What are the key safety considerations when using a microwave reactor?
A2: Safety is paramount when working with microwave reactors. Key considerations include:
-
Use Sealed Vessels with Caution: Heating reactions in sealed vessels can lead to a significant buildup of pressure. Always use vessels specifically designed for microwave synthesis and ensure they are not filled beyond the recommended volume.
-
Avoid Arcing: Arcing can occur with metal objects or sometimes with certain solvents and reactants. Ensure there are no metal clips or other objects inside the microwave cavity. If you observe arcing, stop the reaction immediately.
-
Solvent Choice: Be aware of the flammability of your solvents. While modern microwave reactors have excellent safety features, it is crucial to follow the manufacturer's guidelines.
-
Proper Training: Ensure you are properly trained on the operation of your specific microwave reactor model.
Q3: Can I use a domestic microwave oven for pyrazole synthesis?
A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[3] Domestic ovens lack the necessary safety features, such as temperature and pressure sensors, and do not provide uniform heating, which can lead to inconsistent results and potentially hazardous situations.[3][4] Dedicated laboratory microwave reactors are designed for safe and controlled chemical reactions.[3]
Q4: How do I choose the right solvent for my microwave-assisted pyrazole synthesis?
A4: The choice of solvent is critical for successful microwave synthesis.[5] Solvents with a high dielectric constant and tangent delta (a measure of a solvent's ability to convert microwave energy into heat) are generally good choices as they heat up rapidly and efficiently.[5] Ethanol, DMF, and even water are often excellent solvents for microwave-assisted pyrazole synthesis.[2][6] In some cases, solvent-free reactions can be highly effective and offer green chemistry benefits.[7][8]
Data Presentation
The following table summarizes quantitative data from the literature, comparing microwave-assisted synthesis with conventional heating methods for the preparation of various pyrazole derivatives.
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not Specified | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Not Specified | 7-9 hours | Not Specified |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 |
| Pyrazolyl-substituted benzochroman-4-ones | Microwave-Assisted | Not Specified | 5-7 min | Good |
| Pyrazolyl-substituted benzochroman-4-ones | Conventional Heating | Reflux | 10-12 hours | 59-71 |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | Not Specified | 3-5 min | 82-98 |
| Pyrano[2,3-c]pyrazoles | Microwave-Assisted | 120 | 15 min | 92-99 |
Experimental Protocols
Below are detailed methodologies for key microwave-assisted pyrazole synthesis experiments.
Protocol 1: Synthesis of Phenyl-1H-pyrazoles
-
In a microwave reactor vial equipped with a stir bar, combine the appropriate chalcone (1.0 mmol) and hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.
Protocol 2: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives
-
In a one-neck 50-mL flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven (use of a dedicated laboratory microwave reactor is strongly recommended for safety and reproducibility).
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After cooling, triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration.
Protocol 3: Synthesis of 1-Aryl-1H-pyrazole-5-amines
-
In a microwave vial designed for 2-5 mL reaction volumes, add an appropriate stir bar.
-
In a fume hood, add the aryl hydrazine (e.g., 4-fluorophenylhydrazine hydrochloride, 2 mmol) and 3-aminocrotononitrile (2 mmol) to the vial.
-
Add 5 mL of 1 M hydrochloric acid.
-
Seal the microwave vial with a cap using an appropriate crimper tool.
-
Transfer the vial to the microwave reactor.
-
Heat the mixture to 150 °C for 10-15 minutes.
-
After cooling, basify the solution with 10% NaOH.
-
Isolate the desired compound via vacuum filtration.
Mandatory Visualizations
Caption: Experimental workflow for microwave-assisted pyrazole synthesis.
Caption: Troubleshooting common issues in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. scielo.br [scielo.br]
- 5. Solvent Choice for Microwave Synthesis [cem.com]
- 6. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Alternative Catalysts and Reagents for Pyrazole Ring Formation
Welcome to the Technical Support Center for novel pyrazole synthesis methodologies. This resource is designed for researchers, scientists, and drug development professionals to navigate the exciting and evolving landscape of pyrazole ring formation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various alternative and green chemistry approaches.
Frequently Asked Questions (FAQs) - General
Q1: What are the main advantages of using alternative catalysts and reagents over traditional methods for pyrazole synthesis?
A1: Traditional methods for pyrazole synthesis, such as the Knorr synthesis, often rely on harsh reaction conditions, hazardous reagents like hydrazine hydrate, and volatile organic solvents. Alternative approaches offer several advantages, including:
-
Greener Chemistry: Many alternative methods employ environmentally benign solvents (like water or ionic liquids), recyclable catalysts, and energy-efficient techniques (microwaves, ultrasound), reducing the overall environmental impact.
-
Improved Efficiency: Alternative energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes.
-
Higher Yields: Novel catalysts, such as nano-catalysts and ionic liquids, can lead to significantly higher product yields.
-
Enhanced Safety: Some methods avoid the use of highly toxic and explosive hydrazine hydrate by utilizing safer alternatives.
-
Increased Selectivity: Certain alternative catalysts and solvent systems can offer better control over regioselectivity, a common challenge in pyrazole synthesis.
Q2: What are multicomponent reactions (MCRs) and why are they beneficial for pyrazole synthesis?
A2: Multicomponent reactions are processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. For pyrazole synthesis, MCRs are highly advantageous because they:
-
Simplify Procedures: They offer a one-pot synthesis, which is more time- and resource-efficient than multi-step syntheses.
-
Increase Diversity: They allow for the rapid generation of a library of structurally diverse pyrazole derivatives, which is particularly useful in drug discovery.
-
Are Atom-Economical: MCRs often result in higher atom economy, meaning a larger proportion of the atoms from the reactants are incorporated into the final product, generating less waste.
Troubleshooting Guide: General Issues
Issue 1: Low Reaction Yield
-
Possible Cause: Purity of starting materials.
-
Solution: Ensure that the 1,3-dicarbonyl compounds and hydrazine derivatives are pure. Impurities can lead to side reactions that lower the yield. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Systematically optimize reaction parameters such as temperature, reaction time, solvent, and catalyst loading. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Possible Cause: Incomplete reaction.
-
Solution: In some cases, using a slight excess of the hydrazine reagent (1.0-1.2 equivalents) can help drive the reaction to completion.
-
Issue 2: Formation of Regioisomers
-
Possible Cause: Use of unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.
-
Solution 1: Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.
-
Solution 2: Catalyst Selection: The choice of catalyst can influence the regioselectivity. It is advisable to screen different catalysts to find the one that favors the desired regioisomer.
-
Solution 3: Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the resulting regioisomers.
-
Solution 4: pH Adjustment: The pH of the reaction medium can be critical. Acidic conditions can alter the nucleophilicity of the hydrazine's nitrogen atoms, influencing the initial site of attack.
-
Alternative Method 1: Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that are often used as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability.
FAQs: Ionic Liquids
Q1: What are the key benefits of using ionic liquids in pyrazole synthesis?
A1: Ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup. They are non-volatile and often recyclable, making them an environmentally friendly option. In some cases, they can also enhance reaction rates and improve yields.
Q2: Can I reuse the ionic liquid catalyst?
A2: Yes, one of the significant advantages of many ionic liquids is their reusability. After the reaction, the product can be extracted, and the ionic liquid can be recovered and reused for several cycles with minimal loss of activity.
Troubleshooting Guide: Ionic Liquids
Issue: The ionic liquid is too viscous and difficult to handle.
-
Solution: Gently warming the ionic liquid can reduce its viscosity. Alternatively, a small amount of a co-solvent can be added, but this may affect the reaction outcome and the "green" nature of the process.
Issue: Product isolation from the ionic liquid is challenging.
-
Solution: Product isolation is typically achieved by extraction with a suitable organic solvent. If the product is also soluble in the ionic liquid, techniques like vacuum distillation or crystallization may be necessary.
Alternative Method 2: Nano-catalysts
Nano-catalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity and selectivity.
FAQs: Nano-catalysts
Q1: What types of nano-catalysts are used for pyrazole synthesis?
A1: A variety of nano-catalysts have been employed, including nano-ZnO, nano-Fe3O4 (magnetic nanoparticles), and graphene oxide.
Q2: How are nano-catalysts recovered after the reaction?
A2: Magnetic nano-catalysts, such as Fe3O4, can be easily recovered using an external magnet. Other nano-catalysts can be separated by filtration or centrifugation. The reusability of these catalysts is a key advantage.
Troubleshooting Guide: Nano-catalysts
Issue: The catalytic activity of the nano-catalyst decreases upon recycling.
-
Possible Cause: Agglomeration of nanoparticles or poisoning of the catalytic sites.
-
Solution: Ensure thorough washing and drying of the catalyst between cycles. Sonication can sometimes help to redisperse agglomerated nanoparticles.
-
Alternative Method 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate organic reactions by efficiently heating the reaction mixture.
FAQs: Microwave-Assisted Synthesis
Q1: How does microwave heating compare to conventional heating for pyrazole synthesis?
A1: Microwave-assisted synthesis can reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional reflux methods.
Q2: Is a special solvent required for microwave synthesis?
A2: Polar solvents are generally more efficient at absorbing microwave energy. However, solvent-free reactions are also common and are considered a very green approach.
Troubleshooting Guide: Microwave-Assisted Synthesis
Issue: The reaction is not going to completion.
-
Solution: Increase the irradiation time or the reaction temperature. Ensure that the reaction vessel is properly sealed to maintain pressure and temperature.
Issue: I am observing charring or decomposition of my product.
-
Solution: This indicates that the temperature is too high. Reduce the microwave power or the set temperature. Using a pulsed microwave heating program can also help to control the temperature more effectively.
Alternative Method 4: Ultrasound-Assisted Synthesis
Ultrasound irradiation utilizes acoustic cavitation to create localized high temperatures and pressures, which can enhance reaction rates and yields.
FAQs: Ultrasound-Assisted Synthesis
Q1: What are the advantages of using ultrasound in pyrazole synthesis?
A1: Ultrasound-assisted synthesis is an energy-efficient method that can often be carried out at room temperature, which is beneficial for thermally sensitive compounds. It can also lead to shorter reaction times and higher yields.
Q2: Can ultrasound-assisted reactions be performed in water?
A2: Yes, ultrasound is particularly effective for promoting reactions in aqueous media, making it a very green synthetic approach.
Troubleshooting Guide: Ultrasound-Assisted Synthesis
Issue: The reaction is proceeding slowly.
-
Solution: Ensure that the reaction vessel is positioned correctly in the ultrasonic bath to maximize energy transfer. Increasing the power of the ultrasound or using a probe sonicator for more direct energy input can also be effective.
Quantitative Data Summary
The following table provides a comparison of different alternative catalysts and methods for pyrazole synthesis.
| Catalyst/Method | Reactants | Solvent | Time | Temperature | Yield (%) | Reference |
| Ionic Liquids | ||||||
| [Bmim]FeCl₄ | 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, substituted 4-formyl-1H-pyrazole | - | - | - | - | |
| Nano-catalysts | ||||||
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | - | - | Room Temp. | 95% | |
| Fe₃O₄@SiO₂@(CH₂)₃NH@CC@Imidazole@SO₃H⁺Cl⁻ | Aldehydes, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | - | Short | - | 56-98% | |
| Graphene Oxide Nanoparticles | 1,3-dicarbonyl compounds, Hydrazine | - | Short | - | High | |
| Microwave-Assisted | ||||||
| L-Tyrosine | Aldehydes, Acetoacetic ester, Hydrazine hydrate, Malononitrile | Ethanol-Water | - | - | - | |
| No Catalyst | Chalcones, Tosylhydrazones | Solvent-free | 8-10 min | - | High | |
| Water | Substituted benzaldehyde, Ethyl 3-oxobutanoate, Phenylhydrazine | Water | 20 min | Room Temp. | - | |
| Ultrasound-Assisted | ||||||
| L-proline | Isatin, Malononitrile, Hydrazine hydrate | Ethanol/Water (1:1) | - | Room Temp. | 84-93% | |
| 18-Crown-6-ether | Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Water | - | - | - | |
| Mn-doped zirconia | Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | Ethanol/Water (1:1) | - | Room Temp. | 88-98% | |
| Recyclable Catalysts | ||||||
| Amberlyst-70 | 1,3-Dicarbonyl compound, Hydrazine/Hydrazide | Water | 5-30 min | 30 °C | Good |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrazoles from Chalcones
This protocol is a general procedure based on the microwave-assisted synthesis of pyrazoles.
-
Materials:
-
Chalcone (1 mmol)
-
Hydrazine hydrate (or other hydrazine derivative) (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a 10 mL microwave reaction vessel, combine the chalcone (1 mmol) and the hydrazine derivative (1.2 mmol).
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes). Note: Optimal conditions may vary depending on the specific substrates.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Ultrasound-Assisted Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is based on the work of Wang et al. for the synthesis of spiro[indoline-3,4-pyrano[2,3-c]pyrazole] compounds.
-
Materials:
-
Isatin (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
L-proline (20 mol%)
-
Ethanol/Water (1:1, v/v) (5 mL)
-
-
Procedure:
-
In a round-bottom flask, combine isatin (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and L-proline (20 mol%).
-
Add the ethanol/water mixture (5 mL).
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture at room temperature for the required time (typically 15-30 minutes), monitoring the reaction by TLC.
-
Upon completion, collect the precipitated product by filtration.
-
Wash the solid with cold water and dry.
-
Protocol 3: Pyrazole Synthesis using a Recyclable Catalyst (Amberlyst-70)
This protocol is adapted from the work of Chandak et al.
-
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Hydrazine or hydrazide (1.1 mmol)
-
Amberlyst-70 (0.050 g)
-
Water (15 mL)
-
-
Procedure:
-
Suspend the 1,3-dicarbonyl compound (1 mmol), hydrazine/hydrazide (1.1 mmol), and Amberlyst-70 (0.050 g) in water (15 mL) in a round-bottom flask.
-
Stir the reaction mixture at 30 °C for 5–30 minutes.
-
Monitor the completion of the reaction by TLC.
-
After the reaction is complete, separate the catalyst by filtration.
-
Extract the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate).
-
Wash the catalyst with a solvent like ether, dry it at 60 °C for 4 hours, and it can be reused.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in pyrazole synthesis.
Technical Support Center: Scale-up Synthesis of 3-Phenyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-phenyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its precursors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 3-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack reaction) | Incomplete formation of the Vilsmeier reagent (POCl₃/DMF). | Ensure POCl₃ is added slowly to ice-cold DMF with vigorous stirring to control the exothermic reaction. Use freshly distilled POCl₃ and anhydrous DMF. |
| Decomposition of the acetophenone phenylhydrazone precursor. | Ensure the hydrazone is fully formed and dry before adding it to the Vilsmeier reagent. The reaction of acetophenone with phenylhydrazine can be driven to completion by refluxing in ethanol with a catalytic amount of acetic acid.[1] | |
| Reaction temperature is too low or too high. | The Vilsmeier-Haack reaction typically requires heating.[1][2] Monitor the reaction temperature closely; optimal temperatures are often between 60-80°C. Start with a lower temperature and gradually increase if the reaction is sluggish. | |
| Inefficient work-up and product isolation. | After the reaction, the mixture needs to be neutralized carefully, often with a base like potassium carbonate solution, to precipitate the product.[1] Ensure complete precipitation and wash the crude product thoroughly with water to remove inorganic salts. | |
| Formation of side products in the Vilsmeier-Haack reaction | Unreacted starting materials or intermediates. | Increase the reaction time or temperature to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| Diformylation or other unwanted electrophilic substitutions. | Control the stoichiometry of the Vilsmeier reagent. Using a large excess may lead to side reactions. | |
| Low yield during the oxidation of the aldehyde to the carboxylic acid | Incomplete oxidation. | Ensure a sufficient amount of the oxidizing agent (e.g., KMnO₄, CrO₃) is used. The reaction progress should be monitored by TLC until the starting aldehyde is fully consumed. |
| Over-oxidation and degradation of the pyrazole ring. | Control the reaction temperature; oxidation reactions can be highly exothermic. Use milder oxidizing agents if degradation is observed. | |
| Difficulties in product isolation from the reaction mixture. | After oxidation, the product is typically in the form of a salt. Acidification is necessary to precipitate the carboxylic acid. Ensure the pH is sufficiently acidic for complete precipitation. | |
| Poor regioselectivity in multi-component synthesis | Reaction conditions favoring the formation of undesired isomers. | In multi-component reactions, the order of addition of reagents and the choice of catalyst can influence the regioselectivity. Follow established protocols carefully.[3] |
| Catalyst inefficiency or poisoning. | For catalyzed reactions, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvents.[3] | |
| Issues with product purity and recrystallization | Presence of colored impurities. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
| Oily product or failure to crystallize. | The product may be impure. Attempt purification by column chromatography before recrystallization. Ensure the correct solvent system is used for recrystallization.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable routes for the synthesis of this compound?
A1: A prevalent and scalable two-step approach involves:
-
Vilsmeier-Haack reaction: Cyclization of an acetophenone phenylhydrazone using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to yield 3-phenyl-1H-pyrazole-4-carbaldehyde.[1][2]
-
Oxidation: Subsequent oxidation of the resulting aldehyde to the corresponding carboxylic acid using common oxidizing agents like potassium permanganate or chromium trioxide.[4]
Another approach is a one-pot, three-component reaction involving phenylhydrazine, an aldehyde (like benzaldehyde), and a β-ketoester (like ethyl acetoacetate), often facilitated by a recyclable catalyst.[3]
Q2: How can I improve the yield and reduce the reaction time for the synthesis?
A2: Microwave-Assisted Organic Synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods for both the pyrazole ring formation and the subsequent oxidation step.[4] For instance, the synthesis of phenyl-1H-pyrazoles using MAOS can be completed in 5 minutes with yields of 91-98%, compared to 2 hours and 72-90% yield with conventional heating.[4] Similarly, the oxidation step can be reduced from 1 hour to 2 minutes with improved yields.[4]
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
A3: The Vilsmeier-Haack reaction is highly exothermic and generates HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The addition of POCl₃ to DMF should be done slowly and at a low temperature to control the reaction rate. Oxidizing agents used in the second step can be hazardous and should be handled with care according to safety data sheets.
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, the use of recyclable catalysts, such as magnetic ionic liquids, in one-pot multicomponent reactions offers a greener alternative.[3] These catalysts can be easily separated using a magnetic field and reused multiple times without significant loss of activity, reducing waste and improving the overall efficiency of the process.[3]
Experimental Protocols
Protocol 1: Synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is based on the general procedure described for the synthesis of pyrazole-4-carboxaldehydes.[1][2]
-
Preparation of Acetophenone Phenylhydrazone: To a solution of acetophenone (0.019 mol) in 60 mL of ethanol, add phenylhydrazine hydrochloride (0.028 mol) and 1 mL of concentrated acetic acid. Reflux the mixture for 1 hour.[1] Filter the resulting precipitate, wash with ethanol, and dry in a vacuum.
-
Vilsmeier-Haack Reaction: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 0.012 mol) to anhydrous dimethylformamide (DMF, 10 mL) at 0°C with stirring. To this reagent, add a solution of the acetophenone phenylhydrazone (0.004 mol) in DMF dropwise.[2]
-
Reaction and Work-up: Stir the reaction mixture at 60-65°C for 4-8 hours.[1][2] After completion, cool the mixture to room temperature and pour it onto crushed ice. Basify the mixture with a potassium carbonate solution to precipitate the product.[1] Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain 3-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Oxidation of 3-phenyl-1H-pyrazole-4-carbaldehyde to this compound
This is a general oxidation procedure; specific quantities may need optimization.
-
Reaction Setup: Dissolve 3-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO₄) in water to the stirred solution of the aldehyde at a controlled temperature (e.g., 0-10°C).
-
Reaction Monitoring: Monitor the reaction by TLC until all the starting aldehyde has been consumed.
-
Work-up: Quench the excess KMnO₄ with a reducing agent like sodium bisulfite. Filter the manganese dioxide precipitate. Acidify the filtrate with an acid like HCl to precipitate the this compound.
-
Purification: Filter the precipitated solid, wash with cold water, and dry. Recrystallize from a suitable solvent if necessary.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles and their Carboxylic Acids[4]
| Reaction Step | Method | Temperature (°C) | Time | Power (W) | Yield (%) |
| Phenyl-1H-pyrazole Synthesis | Conventional | 75 | 2 hours | N/A | 72 - 90 |
| MAOS | 60 | 5 minutes | 50 | 91 - 98 | |
| Oxidation to Carboxylic Acid | Conventional | 80 | 1 hour | N/A | 48 - 85 |
| MAOS | 80 | 2 minutes | 150 | 62 - 92 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack reaction.
References
detailed work-up procedure for pyrazole-4-carboxylic acid preparation
Technical Support Center: Preparation of Pyrazole-4-carboxylic Acid
This guide provides detailed procedures, troubleshooting advice, and frequently asked questions for the synthesis of pyrazole-4-carboxylic acid, a crucial building block for researchers in drug development and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrazole-4-carboxylic acid.
Q1: I have a low or no yield of the final product. What could be the issue?
A1: Low or no yield can result from several factors depending on the synthetic route. Here are some common causes and solutions:
-
Incomplete Reaction:
-
Solution: Ensure your reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the starting materials are still present, you may need to extend the reaction time or increase the temperature.
-
-
Reagent Quality:
-
Solution: Use fresh and pure reagents. Hydrazine, in particular, can degrade over time. Ensure starting materials like ethyl 3-oxo-2-(ethoxymethylene)butanoate are of high purity.
-
-
Incorrect Stoichiometry:
-
Solution: Double-check the molar ratios of your reactants. A slight excess of one reagent might be necessary, but a large deviation can lead to side reactions.
-
-
Product Loss During Work-up:
-
Solution: Pyrazole-4-carboxylic acid has some solubility in water, especially at neutral or basic pH. When acidifying the reaction mixture to precipitate the product, ensure the pH is sufficiently low (pH 2-3) to minimize its solubility. Avoid excessive washing of the crude product with water.
-
Q2: My final product is impure. How can I purify it?
A2: Impurities can arise from side products or unreacted starting materials.
-
Recrystallization: This is the most common and effective method for purifying pyrazole-4-carboxylic acid.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent (e.g., water or an ethanol/water mixture) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.[1]
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used.
-
Eluent System: A mixture of ethyl acetate and petroleum ether is often effective for separating pyrazole derivatives.[2]
-
-
Acid-Base Extraction: If you have neutral or basic impurities, you can dissolve your crude product in a basic aqueous solution (like sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your pure carboxylic acid.
Q3: The product won't precipitate out of the solution during the work-up.
A3: This is a common issue, especially if the product concentration is low or the pH is not optimal.
-
Check the pH: Use a pH meter or pH paper to ensure the solution is sufficiently acidic (pH 2-3). Add more acid (e.g., concentrated HCl) dropwise if needed.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid.
-
Seeding: Add a small crystal of pure pyrazole-4-carboxylic acid to the solution.
-
-
Concentrate the Solution: If the product concentration is too low, you may need to remove some of the solvent under reduced pressure to encourage precipitation.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath.
Q4: How do I remove unreacted hydrazine?
A4: Hydrazine is toxic and should be handled with care.
-
Acidic Wash: During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic hydrazine, causing it to move into the aqueous layer.
-
Oxidative Quenching: A dilute solution of sodium hypochlorite (bleach) can be used to quench excess hydrazine, but this should be done cautiously in a well-ventilated fume hood as it can be an exothermic reaction.
Experimental Protocols & Data
Method 1: From Ethyl 3-oxo-2-(ethoxymethylene)butanoate and Hydrazine
This two-step method involves the cyclization to form the ethyl ester followed by hydrolysis.
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 3-oxo-2-(ethoxymethylene)butanoate in ethanol.
-
Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
The product, ethyl 1H-pyrazole-4-carboxylate, may precipitate as a solid. If not, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Hydrolysis to Pyrazole-4-carboxylic acid
-
Dissolve the crude ethyl 1H-pyrazole-4-carboxylate in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid.
-
The pyrazole-4-carboxylic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | 75-92% (for the esterification step) | [1] |
| Purity (after recrystallization) | >98% | General laboratory practice |
| Melting Point | 215-218 °C | Commercially available data |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation of pyrazole-4-carboxylic acid.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
minimizing side product formation during pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole synthesis experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, such as the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Knorr pyrazole synthesis, and how can I minimize it?
A1: The most frequent issue in the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the formation of a mixture of regioisomers when using an unsymmetrical dicarbonyl compound and a substituted hydrazine.[1][2] This lack of regioselectivity can lead to significant challenges in purification and a reduced yield of the desired isomer.
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent can dramatically influence the regioselectivity of the reaction. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer.[3]
-
Reaction Conditions: Adjusting the pH of the reaction medium can also control the regioselectivity. Acidic conditions may favor the formation of one regioisomer, while basic or neutral conditions may favor the other.[4]
-
Structural Modification of Starting Materials: Introducing bulky substituents or strong electron-withdrawing groups on either the 1,3-dicarbonyl compound or the hydrazine can create a steric or electronic bias, leading to the preferential formation of a single regioisomer.
-
Use of 1,3-Dicarbonyl Surrogates: Employing surrogates such as β-enaminones can offer a more controlled reaction pathway, thereby improving regioselectivity.[5]
Q2: I am synthesizing a pyrazole from an α,β-unsaturated carbonyl compound and hydrazine, and I am observing the formation of pyrazoline as a major side product. How can I promote the formation of the aromatic pyrazole?
A2: The reaction of α,β-unsaturated carbonyl compounds with hydrazines typically proceeds through a pyrazoline intermediate. To promote the formation of the desired aromatic pyrazole, an oxidation step is required to remove the pyrazoline. This can often be achieved by simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[6] Alternatively, in situ oxidation can be facilitated by the choice of reaction conditions and catalysts.[7]
Q3: My pyrazole synthesis reaction is not going to completion, and I see a significant amount of starting material remaining. What should I do?
A3: Incomplete conversion can be due to several factors. Here are some troubleshooting steps:
-
Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and inhibit the desired transformation.
-
Reaction Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) can often facilitate the final cyclization and aromatization steps.
-
Catalyst: If using a catalyzed reaction (e.g., acid-catalyzed Knorr synthesis), ensure the catalyst is active and used in the appropriate amount. For instance, a few drops of glacial acetic acid are often sufficient.[8]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, it may simply require a longer reaction time.
Q4: How can I effectively purify my pyrazole product from the reaction mixture, especially if regioisomers are present?
A4: Purification can be challenging, particularly with regioisomers which often have very similar physical properties.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating regioisomers. A careful selection of the eluent system is crucial.[3]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol) can be an effective way to obtain a pure regioisomer, provided there is a significant difference in solubility between the isomers.[9]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts. This property can sometimes be exploited in an acid-base extraction workup to separate the pyrazole product from non-basic impurities.
-
Derivatization: In some difficult cases, it may be necessary to derivatize the mixture of isomers, separate the derivatives, and then cleave the derivatizing group to obtain the pure isomers.
Troubleshooting Guide
This guide addresses specific experimental issues related to side product formation and poor yields.
Issue 1: Formation of Regioisomers in Knorr Pyrazole Synthesis
-
Symptoms: NMR analysis of the crude product shows two sets of signals corresponding to two different pyrazole isomers. TLC analysis may show two spots with close Rf values.
-
Cause: When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to the formation of two regioisomeric products.[2]
-
Solutions:
-
Optimize the Solvent: As demonstrated in the table below, switching from a conventional solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically improve the regioselectivity.[3]
-
Control the pH: Under acidic conditions, the more basic NH2 group of a substituted hydrazine can be protonated, making the less basic substituted nitrogen the primary nucleophile, which can influence the site of initial attack.[10]
-
Modify Reactant Stoichiometry: The ratio of the dicarbonyl compound to the hydrazine has been shown to potentially affect the final regioisomeric ratio.[11]
-
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Total Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | 36:64 | 99 | |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | - | [3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 97:3 | - | [3] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | EtOH | 24:76 | 60 | [3] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 81:19 | 98 | [3] |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | 99:1 | 96 | [3] |
Isomer A: N-substituted nitrogen adjacent to R¹; Isomer B: N-substituted nitrogen adjacent to R².
Issue 2: Incomplete Reaction or Low Yield
-
Symptoms: TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time.
-
Solutions:
-
Check Purity of Starting Materials: Ensure the purity of both the hydrazine and the 1,3-dicarbonyl compound.
-
Optimize Reaction Conditions: Increase the reaction temperature or consider using a microwave reactor to enhance the reaction rate.
-
Catalyst Check: If using an acid catalyst, ensure it has been added. A small amount of glacial acetic acid is often effective.[8]
-
Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone from a β-Ketoester[9]
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
-
-
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).
-
Once the ketoester is consumed, add water to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
-
Protocol 2: Regioselective Pyrazole Synthesis using a Fluorinated Solvent[3]
This protocol provides a general guideline for improving regioselectivity using a fluorinated alcohol.
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in TFE or HFIP.
-
Add the substituted hydrazine to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
-
Visualizations
Caption: Workflow for Knorr Pyrazole Synthesis highlighting the formation of regioisomers.
Caption: Troubleshooting logic for common issues in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
selection of catalysts for efficient functionalization of the pyrazole core
Welcome to the technical support center for the catalytic functionalization of the pyrazole core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when functionalizing the pyrazole core?
A1: Researchers often face challenges related to regioselectivity, low yields, catalyst deactivation, and limited substrate scope. The inherent electronic properties of the pyrazole ring, with two adjacent nitrogen atoms, can lead to mixtures of N-1 and N-2 alkylation or arylation products.[1] C-H functionalization also presents regioselectivity challenges between the C3, C4, and C5 positions.[2][3] Low yields can result from a deactivated pyrazole ring due to strongly electron-withdrawing substituents or steric hindrance from bulky groups.[4] Catalyst deactivation and limited substrate compatibility are also significant hurdles to overcome.[5]
Q2: How can I improve the regioselectivity of N-alkylation or N-arylation of unsymmetrically substituted pyrazoles?
A2: The formation of regioisomeric mixtures is a common issue in N-functionalization.[1] Several strategies can be employed to enhance regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in pyrazole formation and subsequent functionalization.
-
Nature of Substituents: The electronic and steric nature of the substituents on the pyrazole ring influences the ratio of N-1 to N-2 alkylation.[1]
-
Base and Cation Effects: The choice of base and the nature of the cation can control the regioselectivity of N-alkylation.[6]
-
Directing Groups: In some cases, employing a directing group can guide the catalyst to a specific nitrogen atom.
Q3: My C-H functionalization reaction is not working or gives very low yields. What should I check?
A3: Low or no yield in C-H functionalization can be attributed to several factors:
-
Deactivated Ring: Strong electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution. Harsher reaction conditions, such as higher temperatures or stronger acids, may be required.[4]
-
Catalyst Choice: The selection of the catalyst and ligand is critical. For instance, in C-H arylation, palladium catalysts are commonly used, but the specific ligand can significantly impact efficiency.[7] For certain transformations, copper or cobalt catalysts might be more suitable.[8]
-
Steric Hindrance: Bulky substituents at positions flanking the target C-H bond (e.g., C3 and C5 for C4 functionalization) can impede the catalyst's approach.[4] It might be necessary to introduce the desired functionality before installing bulky groups.[4]
-
Oxidant and Additives: The choice of oxidant and additives is crucial, especially in cross-coupling reactions. For example, in cobalt-catalyzed arylation, CeSO₄ as an oxidant and pivalic acid as an additive were found to be critical for good yields.[8]
Q4: How can I control the regioselectivity in C-H functionalization of the pyrazole ring?
A4: The pyrazole ring has multiple C-H bonds (C3, C4, C5) that can be functionalized. Controlling regioselectivity is a key challenge.
-
Inherent Reactivity: The C4 position is generally the most electron-rich and susceptible to electrophilic aromatic substitution.[2][3] The C5 proton is the most acidic, making it prone to deprotonation and subsequent functionalization.[2]
-
Directing Groups: The N2 atom of the pyrazole ring can act as a directing group, guiding the catalyst to the C5 position.[2]
-
Blocking Groups: Introducing a removable blocking group at a more reactive position can force the functionalization to occur at the desired, less reactive site.[4] For example, an ester group at the C4 position can direct arylation to the C5 position.
-
Catalyst and Ligand Control: The choice of catalyst and ligands can influence the regioselectivity. For instance, specific palladium catalytic systems have been developed for selective β-arylation (C4) of pyrazoles.[7]
Troubleshooting Guides
Issue 1: Low Yield in Copper-Catalyzed N-Arylation
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Ensure the use of fresh CuI and consider screening different diamine ligands.[9][10] | Copper(I) salts can oxidize over time. The ligand plays a crucial role in stabilizing the catalytic species and promoting the reaction. |
| Inappropriate Base or Solvent | Optimize the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., DMF, dioxane, toluene).[9] | The base is required to deprotonate the pyrazole, and the solvent can significantly influence the solubility of reactants and the reaction rate. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While some methods work at lower temperatures, many N-arylations require elevated temperatures (e.g., 110-180 °C).[9][11] | To overcome the activation energy barrier for the coupling reaction. |
| Aryl Halide Reactivity | If using aryl bromides or chlorides, consider switching to the more reactive aryl iodides.[9] | The C-I bond is weaker and more readily undergoes oxidative addition to the copper catalyst. |
| Substrate Hindrance | For sterically hindered aryl halides or pyrazoles, a more robust catalytic system or higher temperatures may be necessary.[9] | Steric hindrance can slow down the reaction rate. |
Issue 2: Poor Regioselectivity in Pyrazole Halogenation
| Potential Cause | Troubleshooting Step | Rationale |
| Non-selective Halogenating Agent | Use N-halosuccinimides (NBS, NCS, NIS) which often provide better regioselectivity.[12] | These reagents are milder electrophilic halogen sources compared to diatomic halogens. |
| Lack of Catalyst/Activator | Employ a catalyst or activator. Gallocyanine has been shown to catalyze the regioselective halogenation of pyrazoles.[12] Hypervalent iodine(III) reagents can also facilitate regioselective halogenation.[13] | Catalysts can activate the halogenating agent, leading to a more selective reaction, typically favoring the electron-rich C4 position.[12] |
| Reaction Conditions | Optimize the solvent and temperature. Reactions are often carried out at room temperature or below to enhance selectivity. | Lower temperatures can help to differentiate between the activation energies for reaction at different positions. |
| Substituent Effects | Be mindful of existing substituents on the pyrazole ring, as they can direct the halogenation. Electron-donating groups generally activate the ring towards electrophilic substitution. | The electronic properties of the substituents will influence the electron density at different positions of the pyrazole ring. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for N-Arylation of Pyrazole
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| CuI / L-proline | Aryl Iodide | K₂CO₃ | DMSO | 90 | 78-95 | [2] |
| CuI / 1,10-phenanthroline | Aryl Bromide | K₃PO₄ | Dioxane | 110 | 80-92 | [9] |
| CuO/AB | Iodobenzene | KOtBu | Toluene | 180 | 96 (conversion) | [11] |
| Ni(OAc)₂ / DalPhos | Aryl Chloride | DBU/NaTFA | 1,4-Dioxane | 80 | up to 99 | [14] |
| Pd₂(dba)₃ / tBuDavePhos | 4-Bromo-1-tritylpyrazole | NaOtBu | Toluene | 100 | 85-98 | [15] |
Table 2: C-H Arylation of Pyrazoles - Catalyst Performance
| Catalyst/Ligand | Arylating Agent | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl Bromide | K₂CO₃ | 1,4-Dioxane | 120 | 70-95 | [7] |
| CuI / 1,10-phenanthroline | 4-tolyl iodide | CsF | DMF | 130 | 48 (sonophotocatalysis) | [16] |
| Co(hfacac)₂ | Phenylboronic acid | CeSO₄ / PivOH | HFIP | 80 | 82 | [8] |
| Pd(OAc)₂ (phosphine-free) | Aryl Bromide | KOAc | DMA | 150 | 76-81 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Diamine-Catalyzed N-Arylation of Pyrazoles[11][12]
-
To an oven-dried resealable Schlenk tube, add CuI (5 mol %), the pyrazole (1.2 mmol), the aryl halide (1.0 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the diamine ligand (10 mol %) and anhydrous dioxane (1.0 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Protocol 2: Procedure for Palladium-Catalyzed C5-Arylation of a C4-Ester Substituted Pyrazole[10]
-
In a glovebox, add Pd(OAc)₂ (2 mol %), the pyrazole-4-carboxylate (0.5 mmol), the aryl bromide (0.6 mmol), and KOAc (1.0 mmol) to a Schlenk tube.
-
Add anhydrous DMA (2 mL).
-
Seal the tube and heat the reaction mixture at 150 °C for 16 hours.
-
After cooling to room temperature, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Regioselective C4-Iodination of 1,3,5-Trisubstituted Pyrazoles[4]
-
To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).
-
Heat the reaction mixture to 80 °C and stir for the specified time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by chromatography.
Visualizations
Caption: Workflow for catalyst selection and reaction optimization.
Caption: Troubleshooting logic for pyrazole functionalization.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Pyrazole Amide Derivatives in Oncology: A Comparative Analysis of Structure-Activity Relationships for COX-2 and Aurora Kinase Inhibitors
A deep dive into the structure-activity relationships (SAR) of two distinct series of pyrazole amide derivatives showcases their potential as targeted anticancer agents. This guide provides a comparative analysis of their performance as cyclooxygenase-2 (COX-2) and Aurora kinase inhibitors, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for treating a variety of diseases, including cancer.[1][2] The versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties.[3][4] Pyrazole amides, in particular, have emerged as a promising class of compounds, demonstrating potent inhibitory activity against various biological targets implicated in oncology.[5][6] This guide compares two series of pyrazole amide derivatives, one targeting the COX-2 enzyme and the other targeting Aurora kinases, both of which are crucial in cancer progression.
Targeting Inflammation and Cancer: Pyrazole Amides as COX-2 Inhibitors
Overexpression of the COX-2 enzyme is linked to inflammation and the development of various cancers.[3] Selective inhibition of COX-2 is a validated strategy for both anti-inflammatory and anticancer therapies. A series of novel, differently substituted pyrazole derivatives have been synthesized and evaluated for their ability to inhibit COX-2 and their antiproliferative effects against cancer cell lines.[3]
Structure-Activity Relationship of Pyrazole Amide COX-2 Inhibitors
The SAR studies for this series of compounds revealed several key insights. Generally, all synthesized compounds demonstrated selective inhibition of the COX-2 enzyme.[3] The potency of these inhibitors was significantly influenced by the nature and position of substituents on the phenyl rings attached to the pyrazole core.
| Compound ID | R | R1 | COX-2 IC50 (µM) |
| 1a | H | H | 0.56 |
| 1b | 4-CH3 | H | 0.12 |
| 1c | 4-OCH3 | H | 0.08 |
| 1d | 4-Cl | H | 0.06 |
| 1e | 4-F | H | 0.07 |
| 1f | H | 4-CH3 | 0.25 |
| 1g | H | 4-OCH3 | 0.15 |
| 1h | H | 4-Cl | 0.09 |
| 11 | 4-OCH3 | 4-Cl | 0.043 |
| 12 | 4-Cl | 4-OCH3 | 0.045 |
| 15 | 4-F | 4-Cl | 0.049 |
Table 1: In vitro COX-2 inhibitory activity of selected pyrazole amide derivatives. Data extracted from a 2023 study on novel pyrazole-based COX-2 inhibitors.[3]
The data indicates that electron-withdrawing groups, such as chloro and fluoro, at the R position, and electron-donating groups like methoxy at the R1 position, tend to enhance COX-2 inhibitory activity. Notably, compounds 11 , 12 , and 15 , which feature a combination of these substitutions, exhibited the most potent inhibition with IC50 values in the nanomolar range.[3]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The in vitro COX-2 inhibitory activity of the synthesized pyrazole amide derivatives was determined using a colorimetric COX (ovine) inhibitor screening assay kit. The assay was performed according to the manufacturer's instructions. In brief, the compounds were dissolved in DMSO and tested at various concentrations. The enzyme activity was measured by monitoring the appearance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values were calculated from the concentration-response curves.[3]
Mitotic Regulation as a Target: Pyrazole Amides as Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[5][7] A series of novel pyrazole analogues with substitutions at the 4th position have been designed and evaluated for their cytotoxicity and inhibitory activity against Aurora-A kinase.[5]
Structure-Activity Relationship of Pyrazole Amide Aurora Kinase Inhibitors
The SAR for this series highlighted the importance of specific substitutions on the pyrazole core for achieving potent Aurora-A kinase inhibition. The introduction of a three-atom linker and specific aromatic and heterocyclic moieties significantly influenced the activity.
| Compound ID | R | Aurora-A IC50 (µM) |
| 5a | Phenyl | >10 |
| 5b | 4-Fluorophenyl | 5.62 |
| 5c | 4-Chlorophenyl | 3.21 |
| 5d | 4-Bromophenyl | 2.89 |
| 5e | 2,4-Difluorophenyl | 1.12 |
| 5h | Imidazolyl | 0.78 |
Table 2: In vitro Aurora-A kinase inhibitory activity of selected pyrazole amide derivatives. Data extracted from a 2023 study on a novel class of pyrazole analogues as Aurora kinase A inhibitors.[5]
The results show that substitutions on the phenyl ring at the R position, particularly with halogens, enhance the inhibitory activity. Compound 5e , with a 2,4-difluorophenyl group, demonstrated significant potency. The most active compound in this series was 5h , which incorporates an imidazole ring, suggesting that a nitrogen-containing heterocycle at this position is beneficial for Aurora-A kinase inhibition.[5]
Experimental Protocol: In Vitro Aurora-A Kinase Inhibition Assay
The in vitro Aurora-A kinase inhibitory activity was assessed using a kinase-glo® luminescent kinase assay. The assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the kinase activity. The compounds were tested in a dose-response manner to determine their IC50 values. The experiments were performed in triplicate.[5]
Visualizing the Path to Discovery
To better understand the processes and pathways involved in the evaluation of these pyrazole amide derivatives, the following diagrams illustrate a generalized experimental workflow and the relevant signaling pathways.
Conclusion
The comparative analysis of these two distinct series of pyrazole amide derivatives underscores the remarkable versatility of this chemical scaffold in targeting key pathways in oncology. The potent and selective inhibition of both COX-2 and Aurora kinases by specifically substituted pyrazole amides highlights their potential for the development of novel anticancer agents. The detailed structure-activity relationships and experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation pyrazole-based therapeutics. Further optimization of these lead compounds, guided by the SAR insights, could lead to the development of clinical candidates with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different pyrazole synthesis methodologies
A Comparative Guide to Pyrazole Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry. Their scaffolds are present in a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib, anti-obesity agents, and various kinase inhibitors used in cancer therapy. The versatility and biological significance of the pyrazole nucleus have driven the development of numerous synthetic methodologies. This guide provides an objective comparison of the most common and innovative approaches to pyrazole synthesis, supported by experimental data and detailed protocols.
Knorr Pyrazole Synthesis: The Classic Approach
First reported in 1883, the Knorr synthesis is a robust and widely used method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1]
Mechanism & Regioselectivity: The reaction begins with the condensation of hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound.[2] A key consideration, especially with unsymmetrical dicarbonyls, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomeric products.[1]
Advantages:
-
High reliability and versatility.
-
Readily available starting materials.
-
Generally high yields for a wide range of substrates.[2]
Disadvantages:
-
Potential for regioisomer formation with unsymmetrical substrates.
-
Often requires heating for extended periods under conventional methods.
Detailed Experimental Protocol: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone, a tautomer of the corresponding hydroxypyrazole, from a β-ketoester.
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[2]
-
Solvent and Catalyst: Add 1-propanol and glacial acetic acid to the mixture.[2]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[2]
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[2]
-
Work-up: Once the starting ketoester is consumed, add 10 mL of water to the hot reaction mixture while stirring.[1]
-
Crystallization: Turn off the heat and allow the solution to cool slowly, continuing to stir for 30 minutes to encourage precipitation.[1]
-
Isolation: Collect the solid product via vacuum filtration, wash with a small volume of cold water, and allow it to air dry.[1] A yield of 79% has been reported for this procedure.[3]
Synthesis from α,β-Unsaturated Carbonyls
This method utilizes α,β-unsaturated aldehydes or ketones (like chalcones) as the three-carbon backbone, which react with hydrazine derivatives. The reaction typically proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and subsequent oxidation or elimination to yield the aromatic pyrazole.[4][5]
Mechanism: Two primary pathways are proposed. The first involves the formation of a hydrazone intermediate, which then cyclizes. The second begins with an aza-Michael addition of hydrazine to the carbon-carbon double bond, followed by cyclization and dehydration.[6]
Advantages:
-
Provides access to pyrazoles that may be difficult to synthesize from 1,3-dicarbonyls.
-
Starting materials (chalcones) are readily synthesized via Claisen-Schmidt condensation.[6]
Disadvantages:
-
May require an additional oxidation step to achieve the final aromatic pyrazole.
-
Can be a multi-step process if the chalcone is not commercially available.[6]
1,3-Dipolar Cycloaddition
This powerful method involves the [3+2] cycloaddition reaction between a 1,3-dipole (such as a diazo compound or a nitrile imine) and a dipolarophile (typically an alkyne or an alkyne surrogate).[7] This approach offers high regioselectivity and is instrumental in creating complex, highly substituted pyrazoles.[7][8]
Mechanism: The concerted cycloaddition of the 1,3-dipole to the C-C triple bond of the alkyne forms the five-membered pyrazole ring directly. When alkyne surrogates (like specific bromoalkenes) are used, the reaction forms a pyrazoline intermediate that eliminates HBr to aromatize.[7]
Advantages:
-
Excellent control over regioselectivity.[7]
-
Tolerates a wide range of functional groups.
-
Allows for the synthesis of otherwise inaccessible substitution patterns.
Disadvantages:
-
Some 1,3-dipoles, like diazoalkanes, can be unstable or hazardous to handle.
-
Starting materials may require multi-step preparation.
Modern & Green Synthetic Approaches
Recent advancements focus on improving the efficiency and environmental footprint of pyrazole synthesis through techniques like microwave (MW) irradiation, ultrasound assistance, and one-pot multi-component reactions (MCRs). These are not distinct synthetic pathways but rather powerful enhancements to classical methods.[9][10][11]
-
Microwave-Assisted Organic Synthesis (MAOS): Utilizes microwave energy to rapidly heat the reaction mixture, dramatically reducing reaction times from hours to minutes and often increasing yields.[12][13]
-
Ultrasound-Assisted Synthesis: Employs acoustic cavitation to accelerate reactions, providing an energy-efficient alternative to conventional heating.[14][15] This method has been shown to produce pyrazoline derivatives with yields of 72-85% in 50-90 minutes.[6]
-
Multi-Component Reactions (MCRs): Combine three or more reactants in a single step to build complex products, maximizing atom economy and operational efficiency while minimizing waste.[16] MCRs can produce pyrazole derivatives in good to excellent yields.[17]
Detailed Experimental Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
This protocol describes a general, rapid synthesis from α,β-unsaturated ketones.
Materials:
-
Substituted Chalcone (1 mmol)
-
Phenylhydrazine (1.2 mmol)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (5 mL)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the chalcone, phenylhydrazine, ethanol, and a catalytic amount of glacial acetic acid.[13]
-
Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified power and time (e.g., 300-400 W for 1-10 minutes).[13][18]
-
Monitoring: Monitor the reaction via TLC.
-
Work-up: After completion, cool the vial to room temperature.
-
Isolation: Pour the reaction mixture into crushed ice. Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.[13]
Comparative Performance Data
The following table summarizes the quantitative data for the different pyrazole synthesis methodologies, providing a clear comparison of their performance.
| Methodology | Starting Materials | Typical Conditions | Time | Yield Range (%) | Key Advantages |
| Knorr Synthesis (Conventional) | 1,3-Dicarbonyl, Hydrazine | Acetic Acid, Ethanol/Propanol, 75-100°C | 1 - 2 hours | 73 - 90%[3][12] | Versatile, reliable, simple starting materials. |
| From α,β-Unsaturated Ketones | Chalcone, Hydrazine | Acetic Acid, Ethanol, Reflux | Several hours | 54 - 79%[6] | Access to different substitution patterns. |
| 1,3-Dipolar Cycloaddition | Hydrazonyl Chloride, Alkyne/Alkene | Triethylamine, Chloroform, Room Temp. | 7 - 10 hours | 70 - 95%[7][8] | High regioselectivity, broad functional group tolerance. |
| Multi-Component Reaction (MCR) | Aldehyde, Malononitrile, Hydrazine | Catalyst-free or various catalysts, Water/Solvent-free | 1 - 5 hours | 81 - 91%[19] | High efficiency, atom economy, operational simplicity.[16] |
| Microwave-Assisted Synthesis | 1,3-Dicarbonyl, Hydrazine | Acetic Acid, Ethanol, 60-120°C | 3 - 15 minutes | 70 - 98%[12][20] | Drastically reduced reaction time, often higher yields. |
| Ultrasound-Assisted Synthesis | Chalcone, Hydrazine | Acetic Acid, 65°C | 50 - 90 minutes | 72 - 85%[6] | Energy efficient, green alternative to heating. |
Workflow for Selecting a Pyrazole Synthesis Method
The choice of synthetic methodology often depends on the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency. The following diagram illustrates a logical workflow for selecting an appropriate method.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 16. benchchem.com [benchchem.com]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Analysis for Structural Confirmation of Pyrazole Compounds
For researchers, scientists, and drug development professionals, the accurate structural elucidation of newly synthesized pyrazole compounds is a critical step in the research and development pipeline. Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are foundational scaffolds in a vast array of pharmaceuticals and functional materials.[1][2] Their diverse biological activities necessitate precise characterization to ensure identity, purity, and to understand structure-activity relationships.[1] This guide provides a comparative overview of key spectroscopic techniques for the structural confirmation of pyrazole derivatives, supported by experimental data and detailed methodologies.
Key Spectroscopic Techniques for Pyrazole Analysis
The structural confirmation of pyrazole compounds relies on a combination of spectroscopic methods, each providing unique and complementary information. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[1][3]
Workflow for Spectroscopic Structural Confirmation
The general workflow for analyzing a newly synthesized pyrazole compound involves a multi-step process, integrating data from various spectroscopic techniques to build a complete structural picture.
Figure 1. General workflow for the spectroscopic structural confirmation of pyrazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules, including pyrazole derivatives.[3][4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The chemical shifts (δ) of protons on the pyrazole ring are influenced by the substituents present.
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons | Reference |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) | [3] |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) | [3] |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) | [3] |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | - | 5.90 (s) | - | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 2.25 (s, 6H) | [5] |
| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | - | 5.91 (s) | - | 7.52 (d, 2H), 7.36 (d, 2H), 2.28 (s, 3H), 2.26 (s, 3H) | [5] |
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃. [3][5]
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are also sensitive to substituent effects.
| Compound/Substituent | C-3 | C-4 | C-5 | Other Carbons | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 148.1 | 106.4 | 138.4 | 139.4, 128.3, 126.4, 124.0, 12.9, 11.8 | [5] |
| 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 148.0 | 105.9 | 139.1 | 158.7, 132.7, 125.9, 113.7, 55.1, 13.1, 11.7 | [5] |
| 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole | 148.4 | 107.8 | 138.4 | 137.3, 132.4, 128.5, 125.4, 13.2, 12.2 | [5] |
| 3,4,5-trimethyl-1-phenyl-1H-pyrazole | 148.4 | 113.6 | 135.9 | 138.6, 132.3, 129.0, 125.5, 11.8, 10.9, 8.1 | [5] |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃. [5]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of the pyrazole compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Internal Standard: If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard.[3]
-
Data Acquisition:
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), phase correct the spectrum, and integrate the peaks in the ¹H NMR spectrum to determine proton ratios.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.[6][7] Electron Ionization (EI) is a common technique used for pyrazole analysis.[7]
The fragmentation of pyrazoles often involves two key processes: the expulsion of HCN from the molecular ion ([M]⁺) and the loss of N₂ from the [M-H]⁺ ion.[8] However, the presence of different substituents can significantly alter these fragmentation pathways.[8]
Figure 2. A simplified, representative fragmentation pathway for a pyrazole compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the pyrazole derivative (around 1 mg/mL) in a volatile solvent like methanol or acetonitrile.[9]
-
Ionization: Introduce the sample into the mass spectrometer, where it is ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10] For pyrazole compounds, characteristic absorption bands can confirm the presence of the pyrazole ring and its substituents.[1][11]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3396–3124 | Secondary amine structure in some derivatives.[1] |
| C=N stretch | ~1635 | Imine group within the pyrazole ring.[12] |
| C=C stretch | 1542 | Aromatic ring stretching.[13] |
| NO₂ stretch | 1563–1491 (asym), 1361–1304 (sym) | For nitro-substituted pyrazoles.[1] |
| Pyrazole ring vibrations | 1557, 1445, 1393, 1317, 1266, 1204 | Stretching and bending vibrations of the ring.[10] |
Table 3: Characteristic FTIR Absorption Bands for Pyrazole Derivatives. [1][10][12][13]
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid pyrazole sample with approximately 100 mg of dry potassium bromide (KBr) and press the mixture into a transparent pellet.[3]
-
Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Data Acquisition: Place the prepared sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[9]
-
Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding functional groups.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[9] For pyrazole compounds, it can confirm the presence of the pyrazole chromophore and any conjugated systems.[14] The wavelength of maximum absorbance (λ_max) is a key parameter obtained from this technique.
The UV absorption spectrum of the parent pyrazole in the gas phase shows a maximum absorption cross-section at 203 nm.[15] The absorption maxima for substituted pyrazoles can vary depending on the nature and position of the substituents and the solvent used.[14][16] For instance, some pyrazole azo dyes exhibit intense absorption in the range of 312–359 nm.[14]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyrazole compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) with a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.[9]
-
Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.[9]
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and, if the concentration is known, calculate the molar absorptivity (ε).[9]
Conclusion
The structural confirmation of pyrazole compounds is a multifaceted process that requires the synergistic use of several spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, mass spectrometry, FTIR, and UV-Vis spectroscopy offer crucial complementary data regarding molecular weight, functional groups, and electronic properties, respectively. By integrating the results from these methods, researchers can confidently elucidate the structures of novel pyrazole derivatives, paving the way for their further development in medicinal chemistry and materials science.
References
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BiblioBoard [openresearchlibrary.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential: A Comparative Analysis of 3-Phenyl-1H-pyrazole-4-carboxylic Acid and Its Analogs
For Immediate Release
In the dynamic landscape of drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. This guide offers a comprehensive comparison of the bioactivity of 3-phenyl-1H-pyrazole-4-carboxylic acid and its structurally related analogs, providing researchers, scientists, and drug development professionals with a consolidated resource of experimental data, detailed protocols, and pathway visualizations to inform future research and development endeavors.
Quantitative Bioactivity Profile
The following table summarizes the in vitro and in vivo bioactivities of this compound and a selection of its key analogs against various biological targets. The data, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, highlight the impact of structural modifications on potency and selectivity.
| Compound ID | Analog Description | Biological Activity | Target/Assay | IC50/EC50 (µM) | Reference |
| 1 | This compound | Anticancer | HCT116, MCF-7 cell lines | >100 | [1] |
| 2 | N,1,3-triphenyl-1H-pyrazole-4-carboxamide (10e) | Anticancer | HCT116 cell line | 0.39 ± 0.06 | [1] |
| Anticancer | MCF-7 cell line | 0.46 ± 0.04 | [1] | ||
| Kinase Inhibition | Aurora-A kinase | 0.16 ± 0.03 | [1] | ||
| 3 | 1H-pyrazole-4-carboxylic acid derivative (29) | Anticancer | ALKBH1 Demethylase Inhibition | Potent Inhibition | [2] |
| 4 | (E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one (5c) | Anticancer | Leukemia (K-562, SR), Renal Cancer (UO-31), Non-small cell lung cancer (HOP-92) | 0.04 - 11.4 | [3] |
| 5 | 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivative (4g, 4i, 4k) | Anti-inflammatory | Carrageenan-induced rat paw edema | More potent than diclofenac sodium | [3] |
| 6 | 1H pyrazole-4-carboxylic acid ethyl ester derivative (2e) | Anti-inflammatory | fMLP-OMe induced chemotaxis | 0.00019 - 0.002 | [3] |
| 7 | N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Antifungal | Various phytopathogenic fungi | Higher activity than boscalid | [4][5] |
| 8 | Isoxazolol pyrazole carboxylate (7ai) | Antifungal | Rhizoctonia solani | 0.37 µg/mL | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Provided below are the protocols for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]
-
Compound Treatment: The following day, cells are treated with various concentrations of the pyrazole compounds. A vehicle control (solvent only) and a positive control (a known cytotoxic agent) are included.[7]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 4 hours.[8]
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the insoluble purple formazan product.[7][8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.[8]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a widely used and reproducible method for evaluating the acute anti-inflammatory activity of compounds.[9]
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds, a positive control (e.g., indomethacin or diclofenac sodium), and a vehicle control are administered to different groups of rats, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[9][10]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[9][10]
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
In Vitro Antifungal Activity: Mycelial Growth Inhibition Assay
This assay determines the ability of a compound to inhibit the growth of fungal mycelia.[11]
-
Preparation of Fungal Inoculum: Mycelial discs of a specific diameter (e.g., 5 mm) are taken from the edge of an actively growing fungal colony on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).[11]
-
Preparation of Test Plates: The pyrazole derivatives are dissolved in a solvent like DMSO and then incorporated into the molten PDA at various concentrations. The agar is then poured into Petri plates.[11]
-
Inoculation: A mycelial disc is placed at the center of each agar plate containing the test compound. A control plate with the solvent but without the test compound is also prepared.
-
Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.
-
Measurement of Mycelial Growth: The diameter of the fungal colony is measured in both the treated and control plates.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the fungal colony in the control group and T is the average diameter of the fungal colony in the treated group.
Signaling Pathway Involvement
The bioactivity of certain pyrazole analogs has been linked to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective inhibitors.
Aurora-A Kinase Signaling
Aurora-A kinase is a key regulator of mitosis, and its overexpression is linked to tumorigenesis.[1] Certain N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have shown potent inhibitory activity against this kinase, suggesting a mechanism of anticancer action that involves the disruption of cell division.[1]
AMP-Activated Protein Kinase (AMPK) Signaling
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis.[2] Dysregulation of this pathway is associated with various diseases, including cancer. Some 1H-pyrazole-4-carboxylic acid derivatives have been shown to upregulate the AMPK signaling pathway, leading to the inhibition of gastric cancer cell viability.[2]
This comparative guide underscores the versatility of the this compound scaffold and its analogs as a source of diverse bioactive compounds. The provided data and protocols aim to facilitate further exploration and optimization of these promising molecules for therapeutic applications.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Screening of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a comparative analysis of various in vitro assays used to screen pyrazole derivatives, supported by experimental data and detailed protocols. We aim to offer an objective overview to aid in the selection of appropriate screening strategies for novel pyrazole-based compounds.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of selected pyrazole derivatives against various biological targets. These comparative data, presented as IC50 values (the concentration of an inhibitor where the response is reduced by half), are crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds.
Anti-inflammatory Activity: COX Enzyme Inhibition
Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[1] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced during inflammation.[1] Selective inhibition of COX-2 is often desirable to minimize gastrointestinal side effects.[1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Celecoxib | >10 | 0.04 |
| Phenylbutazone | 2.5 | 1.5 |
| SC-558 | >10 | 0.01 |
Data sourced from BenchChem's "A Comparative Guide to Pyrazole Derivatives in Anti-Inflammatory Drug Discovery".[1]
Anticancer Activity: Kinase Inhibition
Protein kinases are critical targets in cancer therapy, and numerous pyrazole-based compounds have been developed as kinase inhibitors.[2]
EGFR, HER2, and VEGFR2 Inhibition
| Compound | EGFR IC50 (µM) | HER2 IC50 (µM) | VEGFR2 IC50 (µM) | Reference |
| Erlotinib (Reference) | 0.105 | 0.085 | - | [3] |
| Sorafenib (Reference) | - | - | 0.041 | [3] |
| Compound 18h | 0.574 | 0.253 | 0.135 | [3] |
| Compound 18g | - | 0.496 | 0.168 | [3] |
| Compound 18c | - | - | 0.218 | [3] |
JAK Kinase Inhibition [4]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| Ruxolitinib (Reference) | 3.3 | 2.8 | 428 |
| Compound 3f | 3.4 | 2.2 | 3.5 |
| Compound 11b | 18.2 | 10.5 | 15.3 |
Other Kinase Inhibition [5]
| Compound | Haspin IC50 (nM) | CLK1 IC50 (nM) | DYRK1A IC50 (nM) |
| Compound 1b | 57 | >1000 | >1000 |
| Compound 1c | 66 | 165 | >1000 |
| Compound 3a | 167 | 101 | 425 |
Anticancer Activity: Cytotoxicity in Cancer Cell Lines
The cytotoxic effects of pyrazole derivatives are commonly evaluated against a panel of cancer cell lines.
| Compound | HL-60 (Leukemia) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | Reference |
| Doxorubicin (Reference) | - | - | - | [3] |
| Compound 18c | 8.43 | 16.20 | 12.54 | [3] |
| Compound 18g | 10.43 | 11.70 | 4.07 | [3] |
| Compound 18h | 8.99 | 12.40 | 7.18 | [3] |
| Compound | PC-3 (Prostate) IC50 (µM) | HEL (Erythroleukemia) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MOLT4 (Leukemia) IC50 (µM) | Reference |
| Ruxolitinib (Reference) | >50 | 1.8 | 2.5 | >50 | [4] |
| Compound 3f | 5.2 | 3.1 | 4.5 | 6.8 | [4] |
| Compound 11b | >50 | 0.35 | 0.37 | >50 | [4] |
Antidiabetic Activity: α-Glucosidase and α-Amylase Inhibition[6]
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| Acarbose (Reference) | 72.58 ± 0.68 | 115.6 ± 0.574 |
| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 |
| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 |
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is often assessed by determining the Minimum Inhibitory Concentration (MIC).
| Compound | Staphylococcus aureus MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) | Reference |
| Compound 9 | 4 | 4 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for key in vitro assays used in the screening of pyrazole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase enzyme (e.g., EGFR, JAK2)
-
Kinase-specific substrate
-
ATP
-
Pyrazole test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in the appropriate buffer.
-
Kinase Reaction Setup: In each well of the plate, add the kinase, substrate, and test compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light.
-
Measure Luminescence: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).[7]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Antimicrobial Screening (Agar Well-Diffusion Method)
This method is used to assess the antimicrobial activity of compounds by measuring the zone of growth inhibition.[10]
Materials:
-
Bacterial or fungal strains
-
Agar plates (e.g., Mueller-Hinton agar for bacteria)
-
Pyrazole test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile well borer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Plate Inoculation: Evenly spread the inoculum over the surface of the agar plate.
-
Well Creation: Create wells in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the pyrazole compound solution to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
-
Data Analysis: The size of the inhibition zone is indicative of the antimicrobial activity. This can be followed by determining the Minimum Inhibitory Concentration (MIC).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways targeted by pyrazole derivatives and the experimental procedures used for their screening is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Purity of Synthesized Pyrazole Compounds: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized pyrazole compounds is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering robust and reliable analysis. This guide provides an objective comparison of HPLC with other analytical methods, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC is the most common and versatile method for assessing the purity of pyrazole derivatives. It separates compounds based on their hydrophobicity, allowing for the quantification of the main pyrazole product and the detection of impurities.
Typical HPLC Method Parameters for Pyrazole Analysis
The selection of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation and sensitivity. C18 columns are widely used as the stationary phase due to their hydrophobic nature, which provides good retention for a broad range of organic molecules, including pyrazoles.
| Parameter | Typical Conditions for Reversed-Phase HPLC | Typical Conditions for Chiral HPLC |
| Stationary Phase | C18 (e.g., Eclipse XBD-C18, Luna C18, Zorbax SB-Aq) | Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2) |
| Mobile Phase | Acetonitrile or Methanol and Water (often with additives like 0.1% TFA or phosphoric acid) | n-Hexane/Ethanol, or polar organic solvents like Methanol or Acetonitrile |
| Elution Mode | Isocratic or Gradient | Isocratic |
| Flow Rate | 0.8 - 1.5 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV/Vis (e.g., 206 nm, 237 nm, 254 nm) or PDA | UV/Vis (e.g., 254 nm) or CD |
| Column Temp. | Ambient to 40°C | Ambient |
Experimental Protocol: Purity Assessment of a Synthesized Pyrazole Compound by RP-HPLC
This protocol outlines a general procedure for determining the purity of a synthesized pyrazole compound using a reversed-phase HPLC method with UV detection.
1. Materials and Reagents
-
Synthesized pyrazole compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ultrapure water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reference standard of the pyrazole compound (if available)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Stock Solution (if available): Accurately weigh and dissolve the reference standard in the sample diluent to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized pyrazole compound in the sample diluent to a concentration similar to the standard solution.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by measuring the UV spectrum of the pyrazole compound (a common starting point is 254 nm).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
5. Data Analysis
-
Inject a blank (sample diluent) to ensure a clean baseline.
-
Inject the standard solution (if available) to determine the retention time of the pyrazole compound.
-
Inject the sample solution.
-
The purity of the synthesized compound is determined by calculating the peak area percentage of the main pyrazole peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow: From Synthesis to Purity Report
The following diagram illustrates the key stages in assessing the purity of a synthesized pyrazole compound using HPLC.
Caption: Workflow for assessing pyrazole purity using HPLC.
Comparing Analytical Techniques for Pyrazole Purity Assessment
While HPLC is a powerful and widely used technique, other methods offer distinct advantages depending on the specific analytical requirements, such as the need for higher sensitivity, structural information, or analysis of volatile impurities.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning with mass detection | Gas-solid partitioning with mass detection | Differential migration in an electric field |
| Volatility Req. | Not required | Not required | Required (or derivatization) | Not required |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 | Typically > 0.99 |
| LOD | ~0.1 µg/mL | ~0.05 ng/mL | ~0.5 µg/mL | Can be lower than HPLC-UV, but often higher than MS methods |
| LOQ | ~0.3 µg/mL | ~0.1 ng/mL | ~1.0 µg/mL | Varies, can be in the µg/mL range |
| Key Advantages | Robust, widely available, cost-effective for routine analysis. | High sensitivity and selectivity, provides molecular weight information. | Excellent for volatile impurities, provides structural information.[1] | High separation efficiency, low sample and reagent consumption. |
| Limitations | Lower sensitivity than MS methods, co-elution can be an issue. | Higher cost and complexity. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity with UV detection, reproducibility can be a challenge. |
Data for HPLC-UV, UPLC-MS/MS, and GC-MS is representative for 3-methylpyrazole and similar small molecules.[2]
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for assessing the purity of synthesized pyrazole compounds is a critical decision that should be guided by the specific research goals.
-
HPLC-UV remains the workhorse for routine purity assessments due to its robustness, reliability, and cost-effectiveness. It is well-suited for quantifying the main product and known impurities.
-
UPLC-MS/MS is the preferred method when high sensitivity is paramount, for instance, in trace impurity analysis or when dealing with complex biological matrices. The added mass information provides a higher degree of confidence in compound identification.
-
GC-MS is an invaluable tool for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis.
-
Capillary Electrophoresis offers a high-resolution separation alternative, particularly for charged pyrazole derivatives, and is advantageous when sample volume is limited.
By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure the quality and integrity of their synthesized pyrazole compounds, ultimately contributing to the advancement of their scientific endeavors.
References
A Comparative Guide to Molecular Docking and Simulation of Pyrazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous potent enzyme inhibitors. This guide provides a comparative analysis of molecular docking and simulation studies of pyrazole-based inhibitors targeting various key enzymes implicated in diseases such as cancer and inflammation. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer valuable insights for researchers in the field of drug discovery.
Comparative Analysis of Pyrazole-Based Inhibitors
This section compares the molecular docking and simulation performance of pyrazole-based inhibitors against three distinct enzyme targets: Cyclooxygenase-2 (COX-2), Cyclin-Dependent Kinase 2 (CDK2), and Rearranged during Transfection (RET) Kinase.
Cyclooxygenase-2 (COX-2) Inhibitors
Pyrazole-containing compounds are well-established as selective COX-2 inhibitors, with celecoxib being a prominent example. Molecular docking studies are routinely used to predict the binding modes and affinities of new pyrazole derivatives.
| Compound ID | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Celecoxib (Standard) | COX-2 | -12.049 | Not specified | [1] |
| Designed Amide 19 | COX-2 | -9.7 | Not specified | [2] |
| Designed Amide 23 | COX-2 | -9.7 | Not specified | [2] |
| Designed Amide 25 | COX-2 | -9.7 | Not specified | [2] |
| Designed Amide 26 | COX-2 | -9.7 | Not specified | [2] |
| Designed Amide 27 | COX-2 | -9.7 | Not specified | [2] |
| 4,5-dihydro-1H-pyrazole derivative | COX-2 | -9.434 | Not specified | [1] |
| Compound 12 | COX-2 | Not specified (Potent inhibitor) | Not specified | [3] |
Kinase Inhibitors: CDK2 and RET
Kinases are a major class of drug targets, particularly in oncology. Pyrazole derivatives have shown significant promise as inhibitors of various kinases.
| Compound ID | Target | Docking Score (kcal/mol) | Binding Free Energy (MM/PBSA) (kcal/mol) | Key Interacting Residues | Reference |
| Compound 4 | CDK2 | Not specified | Not specified | Not specified | [4] |
| Compound 7a | CDK2 | Not specified | Not specified | Not specified | [4] |
| Compound 7d | CDK2 | Not specified | Not specified | Not specified | [4] |
| Compound 9 | CDK2 | Not specified | Not specified | Not specified | [4] |
| Compound 25 | RET Kinase | Not specified | -85.34 ± 4.23 | Not specified | [5][6] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation and comparison of in silico studies. Below are representative experimental protocols for molecular docking and molecular dynamics simulations based on the reviewed literature.
Molecular Docking Protocol (General)
A common workflow for molecular docking of pyrazole-based inhibitors involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field (e.g., CHARMm, AMBER).
-
Ligand Preparation: The 2D structures of the pyrazole-based inhibitors are drawn using a molecular editor and converted to 3D structures. The ligands are then energy minimized, often using the same force field as the protein.
-
Docking Simulation: A docking program such as AutoDock Vina, Glide, or PyRx is used to predict the binding pose and affinity of the ligand within the active site of the protein.[1][2][3] The active site is typically defined by a grid box encompassing the key catalytic residues. The docking results are ranked based on their scoring functions, which estimate the binding free energy.
Molecular Dynamics (MD) Simulation Protocol (General)
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
-
System Preparation: The best-docked pose of the pyrazole inhibitor in complex with the enzyme is selected as the starting structure. The complex is solvated in a water box (e.g., TIP3P water model), and counter-ions are added to neutralize the system.
-
Simulation: The system is subjected to energy minimization, followed by a series of equilibration steps (e.g., NVT and NPT ensembles) to bring the system to the desired temperature and pressure. A production MD run is then performed for a specific duration (e.g., 100 ns).[6] GROMACS is a commonly used software package for these simulations.[5]
-
Analysis: The trajectory from the MD simulation is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).[5][6]
Visualizing the Workflow and Biological Context
To better understand the processes and pathways involved, the following diagrams have been generated using Graphviz.
References
- 1. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Bioactivity of N,1,3-triphenyl-1H-pyrazole-4-carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, among which pyrazole derivatives have emerged as a prominent class with diverse biological activities. This guide focuses on the biological evaluation of a specific scaffold: N,1,3-triphenyl-1H-pyrazole-4-carboxamides. Primarily investigated for their anticancer properties, these compounds have shown promise as potent inhibitors of key cellular processes involved in tumor growth. This document provides a comparative analysis of their performance, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.
Anticancer Activity: A Primary Focus
Research into N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives has predominantly centered on their potential as anticancer agents. A notable study by Li et al. (2012) synthesized a series of these compounds and evaluated their antiproliferative activity against various cancer cell lines. The data highlights their efficacy in inhibiting cancer cell growth, with certain derivatives showing potency comparable to or exceeding that of established anticancer drugs.
Comparative Anticancer Performance
The following table summarizes the in vitro antiproliferative activity of selected N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives against human colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines, as well as their inhibitory activity against Aurora-A kinase. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth or enzyme activity).
| Compound ID | Target Cell Line/Enzyme | IC50 (µM) ± SD |
| 10e | HCT116 | 0.39 ± 0.06[1] |
| MCF-7 | 0.46 ± 0.04[1] | |
| Aurora-A Kinase | 0.16 ± 0.03[1] | |
| Positive Control | HCT116 | Data Not Specified |
| MCF-7 | Data Not Specified |
Lower IC50 values indicate greater potency.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cells (e.g., HCT116, MCF-7) are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives for a specified period (e.g., 48 hours). A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100%. The IC50 value is then determined from the dose-response curve.
Western Blot Analysis for Kinase Inhibition
Western blotting is a technique used to detect specific proteins in a sample. In this context, it is used to assess the inhibition of Aurora-A kinase by observing the phosphorylation status of the kinase itself or its downstream targets.
Procedure:
-
Cell Lysis: HCT116 cells are treated with the test compound (e.g., compound 10e) for a specific duration. The cells are then washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the phosphorylated form of Aurora-A kinase (e.g., anti-phospho-Aurora-A). An antibody against total Aurora-A and a loading control (e.g., β-actin) are used on separate blots or after stripping the initial antibody.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system. The intensity of the bands is quantified to determine the level of protein phosphorylation.
Visualizing the Mechanisms and Processes
To further elucidate the context of this research, the following diagrams illustrate the synthesis of the compound scaffold, the experimental workflow, and the relevant signaling pathway.
Caption: General synthetic route for N,1,3-triphenyl-1H-pyrazole-4-carboxamides.
Caption: Workflow for the biological evaluation of pyrazole-4-carboxamides.
Caption: Inhibition of the Aurora-A kinase pathway by pyrazole-4-carboxamides.
Broader Biological Activities: An Area for Future Research
While the anticancer effects of N,1,3-triphenyl-1H-pyrazole-4-carboxamides are the most documented, the broader pyrazole scaffold is known to exhibit a wide range of other biological activities, including antimicrobial and anti-inflammatory properties. However, specific and quantitative experimental data for the N,1,3-triphenyl-1H-pyrazole-4-carboxamide series in these areas are not extensively reported in the current literature. This represents a potential avenue for future research to fully elucidate the therapeutic potential of this promising class of compounds.
References
A Comparative Guide to Pyrazole Synthesis: Conventional Heating vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the synthesis of pyrazole scaffolds is a critical step in the discovery of new therapeutic agents. The efficiency of this synthesis can significantly impact the pace of research and development. Traditionally, pyrazole synthesis has relied on conventional heating methods, often involving prolonged reaction times under reflux. However, modern techniques, particularly microwave-assisted organic synthesis (MAOS), have emerged as a powerful alternative, offering substantial improvements in reaction speed and yield. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate synthetic approach.
Performance Comparison: A Quantitative Overview
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods in the synthesis of pyrazole derivatives. The primary benefits include dramatically reduced reaction times, increased product yields, and often milder reaction conditions. These enhancements are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which can lead to faster reaction rates and minimized side product formation.
The following table summarizes key quantitative data from various studies, highlighting the superior performance of microwave-assisted techniques across different pyrazole synthesis strategies.
| Reaction/Product | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 72 - 90 | [1][2] |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 minutes | 91 - 98 | [1][2] |
| Phenyl-1H-pyrazole-4-carboxylic acids | Conventional Heating | 80 | 1 hour | 48 - 85 | [1][2] |
| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave-Assisted | 80 | 2 minutes | 62 - 92 | [1][2] |
| N'-substituted hydrazides from pyrazole and oxadiazole hybrids | Conventional Heating | Reflux | 7 - 9 hours | - | [3] |
| N'-substituted hydrazides from pyrazole and oxadiazole hybrids | Microwave-Assisted | - | 9 - 10 minutes | 79 - 92 | [3] |
| 3,5-disubstituted-1H-pyrazoles from tosylhydrazones | Conventional Heating | 130 | - | - | [4] |
| 3,5-disubstituted-1H-pyrazoles from tosylhydrazones ("one pot") | Microwave-Assisted | - | 5 minutes | up to 95 | [4] |
| Pyrazolone derivatives | Conventional Heating | Reflux (Methanol) | 10 hours | 88 | [5] |
| Pyrazolone derivatives | Microwave-Assisted | - | 4 minutes | 82 | [5] |
| Quinolin-2(1H)-one-based pyrazole derivatives | Microwave-Assisted | 120 | 7 - 10 minutes | 68 - 86 | [6] |
| Pyrazole chalcone molecular hybrids | Conventional Heating | - | > 24 hours | - | [7][8] |
| Pyrazole chalcone molecular hybrids | Microwave-Assisted | - | minutes | 80 - 85 | [7][8] |
Experimental Workflows: Visualizing the Synthesis Pathways
The following diagrams illustrate the generalized experimental workflows for both conventional and microwave-assisted pyrazole synthesis.
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Characterization of 1-Aryl-1H-Pyrazole-3,4-Dicarboxylate Derivatives
This guide provides a comparative analysis of the structural characterization of four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, molecular conformation, and hydrogen bonding patterns. The information presented is based on experimental data from a key study in the field.[1][2][3]
Comparative Analysis of Spectroscopic and Elemental Data
The structural identities of the synthesized derivatives were confirmed through a combination of spectroscopic methods (¹H NMR, IR, and Mass Spectrometry) and elemental analysis. The key data points are summarized below for easy comparison.
| Compound | Molecular Formula | ¹H NMR (δ, ppm) | IR (cm⁻¹) | LC-MS (m/z) | Elemental Analysis (%) - Found (Calculated) |
| (I) 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid | C₁₁H₈N₂O₄ | 7.41 (m, 1H, H14), 7.53 (d, J = 7.6 Hz, 2H, H13 & H15), 7.93 (d, J = 7.6 Hz, 2H, H12 & H16), 8.10 (s, 1H, H5) | - | 230.9 | C 57.1, H 3.6, N 12.2 (C 57.4, H 3.5, N 12.2) |
| (II) Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | C₁₃H₁₂N₂O₄ | 3.82 (s, 3H, O-CH₃), 4.10 (s, 3H, O-CH₃), 7.48 (d, J = 7.6 Hz, 2H, H13 & H15), 7.88 (d, J = 7.6 Hz, 2H, H12 & H16), 8.94 (s, 1H, H5) | 1732 (C=O), 1532 (C=N) | - | C 60.2, H 4.7, N 10.8 (C 60.0, H 4.6, N 10.8) |
| (III) Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate | C₁₄H₁₄N₂O₄ | 2.21 (s, 3H, C-CH₃), 3.82 (s, 3H, O-CH₃), 4.10 (s, 3H, O-CH₃), 7.48 (d, J = 7.6 Hz, 2H, H13 & H15), 7.88 (d, J = 7.6 Hz, 2H, H12 & H16), 8.94 (s, 1H, H5) | 1732 (C=O), 1532 (C=N) | - | C 61.4, H 5.2, N 10.4 (C 61.3, H 5.1, N 10.2) |
| (IV) 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide | C₁₂H₁₄N₆O₃ | - | - | - | - |
Crystallographic Data Summary
Single-crystal X-ray diffraction analysis provided detailed insights into the molecular geometry and supramolecular assembly of the derivatives. Key crystallographic data and refinement details are presented below.
| Parameter | (I) C₁₁H₈N₂O₄ | (II) C₁₃H₁₂N₂O₄ | (III) C₁₄H₁₄N₂O₄ | (IV) C₁₂H₁₄N₆O₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 10.1339 (4) | 11.1396 (5) | 12.0163 (6) | 10.9934 (5) |
| b (Å) | 7.8091 (3) | 8.1678 (4) | 7.4589 (4) | 10.1583 (5) |
| c (Å) | 12.5936 (5) | 13.5654 (7) | 15.0123 (8) | 12.2882 (6) |
| β (°) | 96.658 (2) | 107.034 (2) | 109.201 (2) | 103.536 (2) |
| V (ų) | 989.59 (7) | 1178.11 (10) | 1269.83 (12) | 1333.64 (11) |
| Z | 4 | 4 | 4 | 4 |
| R-factor (%) | 4.6 | 4.4 | 6.2 | 5.1 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives are provided below.
Synthesis of Dimethyl 1-aryl-1H-pyrazole-3,4-dicarboxylates (II & III)
The synthesis of the diester derivatives was achieved through a 1,3-dipolar cycloaddition reaction. A mixture of the appropriate 3-aryl sydnone and dimethyl acetylenedicarboxylate (DMAD) in a 1:1.2 molar ratio was heated under reflux in xylene for approximately 5 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion, the solvent was removed under reduced pressure, and the resulting residue was purified by column chromatography on silica gel using a hexane-ethyl acetate mixture (8:2 v/v) as the eluent to yield the pure diester product.[1]
Synthesis of 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid (I)
The dicarboxylic acid derivative was prepared by the hydrolysis of its corresponding diester (II). One millimole of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate (II) and two millimoles of solid sodium hydroxide were dissolved in a water-ethanol mixture (80:20 v/v, 50 ml).[1] This mixture was heated under reflux for 2 hours. After cooling, the solution was acidified with dilute hydrochloric acid, leading to the precipitation of the dicarboxylic acid, which was then collected by filtration.[1]
Single-Crystal X-ray Diffraction
Crystals suitable for single-crystal X-ray diffraction were selected directly from the purified samples. Data collection was performed on a Bruker APEX-II CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in difference maps and refined isotropically.[1][4]
Visualizing Synthesis and Characterization Workflows
The following diagrams illustrate the key experimental and logical workflows involved in the structural characterization of these pyrazole derivatives.
References
- 1. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four 1-aryl-1 H-pyrazole-3,4-di-carboxyl-ate derivatives: synthesis, mol-ecular conformation and hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
confirmation of pyrazole stereochemistry using X-ray crystallography
An authoritative guide to the stereochemical confirmation of pyrazole derivatives, this document details the pivotal role of single-crystal X-ray crystallography in modern drug discovery and materials science. Pyrazoles, a class of heterocyclic compounds, are foundational scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount in determining the biological efficacy and specificity of these molecules. Understanding their structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[1]
X-ray crystallography provides an unambiguous determination of molecular structure, offering precise data on bond lengths, bond angles, and absolute configuration. This guide presents a comparative analysis of crystallographic data for several bioactive pyrazole derivatives, contrasts the technique with other analytical methods, and provides standardized experimental protocols for researchers.
Comparison of Crystallographic Data
The tables below summarize key crystallographic parameters for various pyrazole derivatives, offering a basis for structural comparison. These parameters are essential for understanding the solid-state conformation and packing of the molecules, which can influence their physical properties and biological interactions.
Table 1: Crystallographic Data for Pyrazole-Pyrazoline Hybrid Derivatives. [2]
| Parameter | Compound 4 | Compound 5a |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/n |
| a (Å) | 9.348(2) | 21.54552(17) |
| b (Å) | 9.793(2) | 7.38135(7) |
| c (Å) | 16.366(4) | 22.77667(19) |
| α (°) | 87.493(6) | 90 |
| β (°) | 87.318(6) | 101.0921(8) |
| γ (°) | 84.676(6) | 90 |
| Z | 4 | 8 |
Table 2: Crystallographic Data for 4-Halogenated-1H-pyrazoles. [3]
| Parameter | 4-F-pzH | 4-Cl-pzH | 4-Br-pzH | 4-I-pzH |
| H-Bonding Motif | Catemer | Trimer | Trimer | Catemer |
| N(H)···N distance (Å) | 2.870(2) | 2.955(3) | 2.969(5) | 2.871(3) |
| Calculated Dipole Moment (D) | 2.83 | 2.31 | 2.22 | 2.53 |
Alternative Methodologies: A Comparative Overview
While X-ray crystallography is the gold standard for determining solid-state structure, other spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide complementary data, especially for understanding molecular behavior in solution.
Table 3: Comparison of X-ray Crystallography and NMR Spectroscopy.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution or Solid-State |
| Information | Provides a static, time-averaged 3D structure of a single conformation.[4] | Provides information on molecular dynamics, conformational flexibility, and structure in solution.[5][6] |
| Strengths | Unambiguous determination of absolute stereochemistry; high precision for bond lengths and angles.[6] | No crystallization required; excellent for studying dynamic processes and intermolecular interactions in a more biologically relevant state.[5][6] |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain; provides a solid-state structure that may differ from the solution conformation.[6] | Structure determination can be complex for larger molecules; provides an average structure in solution.[4] |
| Hydrogen Atoms | Difficult to locate accurately due to low electron density.[4] | Directly observable, providing key information on hydrogen bonding. |
In some cases, NMR and X-ray crystallography can yield different results regarding molecular structure, highlighting the importance of using both techniques for a comprehensive understanding. For example, crystallography may be unable to distinguish between static and dynamic proton disorder in hydrogen-bonded systems, a distinction that can be clarified by solid-state NMR.[7]
Experimental Protocols
The definitive determination of pyrazole derivative crystal structures is achieved through single-crystal X-ray diffraction. A generalized, standardized protocol is outlined below.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Selection and Mounting : A suitable single crystal of the pyrazole derivative, free of defects, is selected under a polarizing microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant oil.[1]
-
Data Collection : The mounted crystal is placed in a stream of cold nitrogen gas, typically around 100-170 K, to minimize thermal vibrations and potential crystal degradation.[1][3] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1][3] A series of diffraction images are recorded as the crystal is rotated through various angles.[1]
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods (e.g., via SHELXT).[3] The initial structural model is refined against the experimental data using least-squares methods (e.g., via SHELXL), which adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns.[3]
-
Data Analysis and Visualization : The final refined structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions.[1] This data is crucial for confirming the molecule's stereochemistry and understanding its conformation and crystal packing.[1]
Visualizing Workflows and Biological Pathways
Diagrams are essential for representing complex experimental workflows and the biological context of pyrazole derivatives.
Caption: Experimental workflow for pyrazole stereochemistry confirmation.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a pyrazole derivative.
Conclusion
X-ray crystallography is an indispensable tool for the unambiguous confirmation of pyrazole stereochemistry.[1] The detailed structural insights it provides are fundamental to understanding the structure-activity relationships that govern the biological functions of these vital medicinal compounds. While complementary techniques like NMR spectroscopy offer valuable information on molecular dynamics in solution, the high-resolution, static picture provided by crystallography remains the gold standard for absolute structural elucidation.[1][6] A thorough understanding of the three-dimensional structures of pyrazole derivatives is crucial for the rational design and development of next-generation therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 3-phenyl-1H-pyrazole-4-carboxylic acid
The following guide provides essential, step-by-step procedures for the safe handling and proper disposal of 3-phenyl-1H-pyrazole-4-carboxylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE). Treat all research chemicals as potentially hazardous.
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Body Protection: Wear a standard laboratory coat.
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Hazard Profile Summary
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | [1][2] |
| Water Hazard | - | - | WGK 3: Highly hazardous for water | [2] |
| Storage Class | - | - | 11: Combustible Solids | [2] |
Note: While the primary documented hazard is acute oral toxicity, related pyrazole derivatives may also cause skin, eye, and respiratory irritation.[3][4][5] It is prudent to handle this compound with measures to avoid all routes of exposure.
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through your institution's licensed chemical waste disposal program.[6][7] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[6][8] Its high water hazard classification (WGK 3) makes preventing entry into sewage or groundwater systems imperative.[2]
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.[7]
-
Solid Waste:
-
Liquid Waste:
Step 2: Container Selection and Labeling
All chemical waste must be stored in appropriate, clearly labeled containers.
-
Container Choice:
-
Labeling Requirements:
-
As soon as waste is added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[6][12]
-
Clearly list the full, common chemical name of all contents: "this compound". For mixtures, list every chemical and its approximate percentage or volume.[6][12]
-
Do not use abbreviations, acronyms, or chemical formulas. [6]
-
Include the date of waste generation, the laboratory location (building and room number), and the Principal Investigator's name.[6][10]
-
Step 3: Waste Storage and Accumulation
-
Store waste containers in a designated and secure hazardous waste accumulation area within the laboratory.[9]
-
Keep containers closed at all times except when adding waste.[10][11]
-
Segregate stored waste containers by hazard class (e.g., flammables, corrosives, toxics).[10]
Step 4: Disposal of Empty Containers
An empty container that held this compound must be decontaminated before it can be disposed of as regular trash.
-
Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) capable of removing the chemical residue.[10][12]
-
Collect Rinsate: The first rinsate is considered hazardous waste and must be collected and added to your liquid hazardous waste container.[9][10] Subsequent rinsates should also be collected as hazardous waste.
-
Final Preparation: After triple-rinsing, allow the container to air dry completely. Deface or remove the original chemical label.[10][12]
-
Disposal: The decontaminated container may now be disposed of in the regular trash or recycling, depending on institutional policy.[12]
Step 5: Arranging for Chemical Waste Pickup
-
Once a waste container is full or is no longer needed, contact your institution's EHS office to schedule a waste pickup.[7][12]
-
Follow their specific procedures for requesting collection and preparing the waste for transport.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the proper disposal of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. biosynth.com [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. angenechemical.com [angenechemical.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. pfw.edu [pfw.edu]
- 12. vumc.org [vumc.org]
Essential Safety and Operational Guidance for 3-Phenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 3-phenyl-1H-pyrazole-4-carboxylic acid. Adherence to these procedural guidelines is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid, powdered substance that poses several health risks.[1][2][3][4] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.[5]
Quantitative Data Summary
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2][6] |
| Skin Irritation | H315 | Causes skin irritation | [2][3][4] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3][4][6] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [2][3][4] |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[4]
-
A certified chemical fume hood is required when weighing or transferring the powder to prevent inhalation of dust.[7]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][8]
2. Personal Protective Equipment (PPE) Protocol:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[5][7][9] A face shield should be worn in situations where splashing is a possibility.[9][10]
-
Skin Protection: A flame-retardant lab coat must be worn and fully fastened.[7][11] Chemical-resistant gloves (nitrile or neoprene) are mandatory.[5][7][9] Always inspect gloves for any signs of degradation or punctures before use.[12]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter is necessary.[9][10][11]
-
Footwear: Closed-toe shoes are required in the laboratory.[11]
3. Handling Procedure:
-
Before handling, wash hands thoroughly.
-
Don the required PPE in the correct order (see diagram below).
-
Carefully weigh the desired amount of this compound in a chemical fume hood.
-
When transferring the solid, use a spatula and avoid creating dust.
-
If the compound needs to be dissolved, add it slowly to the solvent.
-
After handling, wash hands thoroughly, even if gloves were worn.[12]
4. Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not use water to clean up spills of the solid material as this can create a solution that is harder to contain.
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) as hazardous chemical waste in accordance with local, state, and federal regulations.[2][4][6]
-
The waste should be collected in a clearly labeled, sealed container.
Visual Workflow for Donning Personal Protective Equipment
Caption: PPE Donning and Doffing Workflow for Handling this compound.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.fr [fishersci.fr]
- 4. chemscene.com [chemscene.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. earth.utah.edu [earth.utah.edu]
- 8. The Role of Carbolic Acid in Chemistry Lab Safety Practices [eureka.patsnap.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. realsafety.org [realsafety.org]
- 11. nspcoatings.co.uk [nspcoatings.co.uk]
- 12. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
